molecular formula C18H23N3O12 B1670827 DM-Nitrophen CAS No. 117367-86-9

DM-Nitrophen

Cat. No.: B1670827
CAS No.: 117367-86-9
M. Wt: 473.4 g/mol
InChI Key: FKXGYESXGMKAKC-UHFFFAOYSA-N
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Description

photolabile chelator for the rapid photorelease of divalent cations;  also called caged calcium (liberates Ca2+ photolytically)

Properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXGYESXGMKAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922409
Record name 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117367-86-9
Record name DM-nitrophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DM-NITROPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of DM-Nitrophen: A Technical Guide to Photolytic Calcium Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of DM-Nitrophen, a widely used photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This document details its photochemical properties, binding kinetics, experimental protocols, and applications in studying calcium signaling pathways.

Core Mechanism of Action: Photolysis of this compound

This compound is a caged calcium compound that, upon absorption of ultraviolet (UV) light, undergoes rapid photolysis. This photochemical reaction cleaves the this compound molecule, leading to a dramatic and swift reduction in its affinity for calcium ions. The core of its structure is an EDTA (ethylenediaminetetraacetic acid) analog linked to a photolabile 2-nitrobenzyl group.

The photolysis process is initiated by the absorption of a photon, which excites the nitrobenzyl moiety. This excitation leads to an intramolecular redox reaction, resulting in the cleavage of a carbon-nitrogen bond in the ethylenediamine backbone. This cleavage breaks the chelating structure, yielding two iminodiacetic acid photoproducts with a significantly lower affinity for Ca²⁺.[1][2] The consequence is the rapid release of caged calcium ions into the surrounding environment, creating a localized and transient increase in free calcium concentration.

DM_Nitrophen_Mechanism cluster_before Before Photolysis DM_Nitrophen_Ca This compound-Ca²⁺ Complex (High Affinity) Photoproduct_1 Iminodiacetic Acid Photoproduct 1 (Low Affinity) DM_Nitrophen_Ca->Photoproduct_1 UV Light (hv) Photoproduct_2 Iminodiacetic Acid Photoproduct 2 (Low Affinity) Ca_ion Free Ca²⁺

Caption: Photolysis of the this compound-Ca²⁺ complex upon UV irradiation.

Quantitative Data Summary

The utility of this compound as a calcium cage is defined by its key quantitative parameters, which are summarized in the table below. These values are crucial for designing and interpreting calcium uncaging experiments.

ParameterValueReference(s)
Dissociation Constant (Kd) for Ca²⁺ (pre-photolysis) 5 nM[3]
Dissociation Constant (Kd) for Ca²⁺ (post-photolysis) ~3 mM[3]
Dissociation Constant (Kd) for Mg²⁺ (pre-photolysis) 2.5 µM
Quantum Yield (Φ) 0.18
Rate of Ca²⁺ Release ~38,000 s⁻¹
Optimal Excitation Wavelength 350-360 nm

Experimental Protocols

The following provides a generalized methodology for a typical in vitro or cell-based calcium uncaging experiment using this compound. Specific concentrations and parameters should be optimized for the experimental system.

Solution Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a calcium-free buffer (e.g., containing 100 mM KCl, 20 mM HEPES, pH 7.2). Store frozen in small aliquots, protected from light.

  • Calcium Stock Solution: Prepare a standard calcium chloride (CaCl₂) stock solution (e.g., 1 M).

  • Experimental Solution:

    • In a light-protected tube, add the desired final concentration of this compound to the experimental buffer.

    • Add a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) to monitor calcium concentration changes.

    • Carefully add a specific amount of the CaCl₂ stock solution to achieve the desired degree of this compound saturation with calcium. The amount of added calcium will depend on the resting free calcium concentration desired and the total this compound concentration. It is often necessary to use calcium buffers (e.g., EGTA) to clamp the resting free Ca²⁺ at a low level.

    • If working with cells, consider the intracellular magnesium concentration, as this compound has a significant affinity for Mg²⁺. In some cases, Mg²⁺-free internal solutions are used.

Experimental Workflow

The following diagram outlines a typical workflow for a calcium uncaging experiment.

Experimental_Workflow Start Start Prepare_Solution Prepare this compound/ Ca²⁺/Indicator Solution Start->Prepare_Solution Load_Sample Load Sample (e.g., cell, cuvette) Prepare_Solution->Load_Sample Baseline_Measurement Measure Baseline Fluorescence Load_Sample->Baseline_Measurement UV_Flash Apply UV Flash (Photolysis) Baseline_Measurement->UV_Flash Post_Flash_Measurement Measure Post-Flash Fluorescence UV_Flash->Post_Flash_Measurement Data_Analysis Analyze Fluorescence Change (Calculate Δ[Ca²⁺]) Post_Flash_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a this compound calcium uncaging experiment.
Instrumentation

  • Light Source: A flash lamp system or a UV laser capable of delivering a brief, high-intensity pulse of light in the 350-360 nm range is required for photolysis.

  • Microscope: For cellular studies, an epifluorescence or confocal microscope is necessary to both deliver the photolysis light and to excite and record the fluorescence of the calcium indicator.

  • Fluorometer/Spectrophotometer: For in vitro studies in a cuvette, a fluorometer is used to measure the change in fluorescence of the calcium indicator.

Application in Studying Signaling Pathways

This compound has been instrumental in elucidating the role of calcium as a second messenger in a multitude of cellular processes. By providing precise control over the timing and location of calcium increases, researchers can dissect the downstream effects of calcium signaling.

General Calcium Signaling Pathway

A simplified, general calcium signaling pathway that can be investigated using this compound is depicted below. The photolytic release of calcium from this compound bypasses the initial signaling events and directly activates calcium-dependent proteins.

Calcium_Signaling_Pathway Stimulus External Stimulus (e.g., Neurotransmitter, Hormone) Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Activation Receptor->PLC Ca_Influx Ca²⁺ Influx through Plasma Membrane Channels Receptor->Ca_Influx IP3 IP₃ Production PLC->IP3 ER_Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->ER_Ca_Release Ca_Increase Increase in Cytosolic [Ca²⁺] ER_Ca_Release->Ca_Increase Ca_Influx->Ca_Increase Ca_Binding_Proteins Activation of Ca²⁺ Binding Proteins (e.g., Calmodulin, Troponin) Ca_Increase->Ca_Binding_Proteins Downstream_Effectors Activation of Downstream Effectors (e.g., Kinases, Phosphatases) Ca_Binding_Proteins->Downstream_Effectors Cellular_Response Cellular Response (e.g., Gene Expression, Contraction, Secretion) Downstream_Effectors->Cellular_Response DM_Nitrophen This compound Uncaging DM_Nitrophen->Ca_Increase Direct Activation

Caption: A generalized calcium signaling pathway showing the point of intervention with this compound.
Specific Application: Neurotransmitter Release

A key application of this compound has been in the study of synaptic transmission. By uncaging calcium in the presynaptic terminal, researchers can directly investigate the relationship between presynaptic calcium concentration and neurotransmitter release, bypassing the need for presynaptic action potentials and voltage-gated calcium channel opening. This allows for a quantitative analysis of the calcium sensitivity of the release machinery.

References

DM-Nitrophen: A Technical Guide to a Photolabile Calcium Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DM-Nitrophen stands as a cornerstone tool in cellular biology and neuroscience, enabling precise temporal and spatial control over intracellular calcium concentrations. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key quantitative data for researchers and drug development professionals.

Core Concepts: The "Caged" Calcium Approach

This compound is a photolabile chelator, or "caged" compound, designed to bind calcium ions (Ca²⁺) with high affinity in its inactive state.[1] Upon illumination with near-ultraviolet (UV) light, the molecule undergoes rapid photolysis, a light-induced cleavage, which dramatically reduces its affinity for Ca²⁺.[2][3] This process results in the rapid release of "uncaged" Ca²⁺ into the surrounding environment, effectively creating a rapid, localized pulse of this critical second messenger.[1] This ability to command intracellular Ca²⁺ signaling with high temporal resolution has made this compound an invaluable tool for studying a vast array of Ca²⁺-dependent physiological processes, including neurotransmitter release, muscle contraction, and ion channel gating.[4]

Mechanism of Action: Photolysis and Calcium Release

The functionality of this compound is rooted in its photochemical properties. In its native state, this compound exhibits a very high affinity for Ca²⁺, with a dissociation constant (Kd) in the nanomolar range, ensuring that at resting intracellular Ca²⁺ levels, a significant portion of the compound is bound to calcium.

Photolysis, typically induced by a flash of UV light from a laser or an arc lamp, cleaves a C-N bond within the this compound molecule. This irreversible reaction yields two photoproducts with a drastically lower affinity for Ca²⁺, causing the dissociation constant to increase to the millimolar range. The result is a burst of free Ca²⁺. The speed of this release is a key advantage of this compound, occurring on a sub-millisecond timescale.

DM_Nitrophen_Mechanism cluster_0 Before Photolysis cluster_1 After Photolysis DM_Ca This compound-Ca²⁺ Complex (High Affinity) Photoproducts Photoproducts (Low Affinity) DM_Ca->Photoproducts Photolysis Ca Free Ca²⁺ DM_Ca->Ca Release UV_Light UV Light Flash (e.g., 347-405 nm) UV_Light->DM_Ca Initiates Experimental_Workflow Start Start: Prepare this compound Solution Load Load Cells with this compound (Microinjection or AM Ester) Start->Load Incubate Incubation/De-esterification (for AM Ester form) Load->Incubate If using AM Ester Photolysis UV Light Flash Photolysis Load->Photolysis If using Microinjection Incubate->Photolysis Measure Measure Intracellular Ca²⁺ (Fluorescent Indicators) Photolysis->Measure Analyze Analyze Physiological Response Measure->Analyze Neurotransmitter_Release_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DM_Ca_Pre This compound-Ca²⁺ Ca_Increase ↑ [Ca²⁺]i DM_Ca_Pre->Ca_Increase Release UV_Light_Pre UV Light UV_Light_Pre->DM_Ca_Pre Photolysis Vesicle_Fusion Synaptic Vesicle Fusion Ca_Increase->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Receptor_Binding Postsynaptic Receptor Binding NT_Release->Receptor_Binding Synaptic Cleft PSP Postsynaptic Potential (PSP) Receptor_Binding->PSP

References

DM-Nitrophen: A Technical Guide to its Chemical Properties and Synthesis for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and experimental applications of DM-Nitrophen, a photolabile calcium chelator. This compound, also known as a "caged" calcium compound, has become an invaluable tool in biological research, allowing for the precise spatiotemporal control of intracellular calcium concentrations. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Chemical Properties of this compound

This compound, systematically named 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, is a light-sensitive molecule engineered to bind calcium ions with high affinity. Upon illumination with near-ultraviolet light, it undergoes rapid photolysis, leading to a dramatic decrease in its affinity for calcium and a subsequent release of the ion. This property allows researchers to artificially induce rapid and localized increases in intracellular calcium, mimicking physiological signaling events.

The key chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.

PropertyValueReferences
Systematic Name 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic Acid[1]
Synonyms Dimethoxynitrophenamine[1]
Molecular Formula C₁₈H₂₃N₃O₁₂[2]
Molecular Weight 473.39 g/mol [3]
Appearance Light yellow to yellow solid[3]
Solubility Water: up to 25 mg/mL (with sonication), DMSO: up to 1 mg/mL (with warming)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month
Excitation Wavelength ~350 nm
Quantum Yield (Φ) 0.18
Dissociation Constant for Ca²⁺ (Kd) - Before Photolysis ~5 nM
Dissociation Constant for Ca²⁺ (Kd) - After Photolysis ~3 mM
Dissociation Constant for Mg²⁺ (Kd) ~2.5 µM
Rate of Ca²⁺ Release ~38,000 s⁻¹

Synthesis of this compound

The synthesis of related nitrophenyl-caged compounds often involves the reaction of a nitrated aromatic precursor with a chelating backbone, followed by purification steps. For this compound, this would entail the synthesis of the 1-(2-nitro-4,5-dimethoxyphenyl)ethane-1,2-diamine core, followed by alkylation with four equivalents of an acetate-providing reagent to form the tetraacetic acid chelating arms.

Mechanism of Action: Photolysis and Calcium Release

The functionality of this compound as a "caged" compound lies in its photolytic cleavage. Upon absorption of a photon of near-UV light, the bond between the nitrophenyl group and the ethylenediamine backbone is broken. This structural rearrangement drastically reduces the affinity of the molecule for calcium ions, leading to their rapid release into the surrounding environment.

DM_Nitrophen_Photolysis cluster_before Before Photolysis (High Ca²⁺ Affinity) cluster_after After Photolysis (Low Ca²⁺ Affinity) DM_Ca This compound-Ca²⁺ Complex Photoproducts Photolysis Products DM_Ca->Photoproducts hv (~350 nm) Ca_ion Free Ca²⁺ DM_Ca->Ca_ion

Photolysis of the this compound-Ca²⁺ complex.

This rapid release of calcium allows researchers to precisely control the timing and location of calcium signaling within a cell, providing a powerful tool to study a wide range of calcium-dependent processes, such as neurotransmitter release, muscle contraction, and gene expression.

Experimental Protocols

The use of this compound in experimental settings requires careful planning and execution, from solution preparation to data acquisition and analysis. Below are generalized protocols for key experimental steps.

Preparation of this compound Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for experimental success.

  • Reconstitution : Dissolve the solid this compound in high-purity water or a suitable buffer (e.g., K-HEPES) to the desired stock concentration (e.g., 10-60 mM). Sonication may be required to fully dissolve the compound. For the membrane-permeant acetoxymethyl (AM) ester form, anhydrous DMSO should be used.

  • Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the solutions from light at all times.

  • Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate intracellular buffer. The working solution may also contain a fluorescent calcium indicator to monitor the change in calcium concentration upon photolysis.

Intracellular Delivery of this compound

Several methods can be used to introduce this compound into cells, with the choice depending on the cell type and experimental goals.

  • Microinjection : This method involves the direct injection of the this compound solution into the cytoplasm of a single cell using a fine glass micropipette. This technique allows for precise control over the intracellular concentration.

  • Iontophoresis : An electrical current is used to drive the charged this compound molecules from a micropipette into the cell.

  • AM Ester Loading : For less invasive loading of cell populations, the membrane-permeant this compound AM ester can be used. The ester groups mask the charged carboxylates, allowing the molecule to diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound in the cytoplasm.

Photolysis and Data Acquisition

The photolytic release of calcium from this compound is typically achieved using a flash lamp or a laser coupled to a microscope.

  • Light Source : A high-intensity light source capable of emitting near-UV light (around 350 nm) is required. The duration and intensity of the light flash will determine the amount of this compound that is photolyzed and, consequently, the magnitude of the calcium increase.

  • Calcium Monitoring : The resulting change in intracellular calcium concentration is monitored using a fluorescent calcium indicator (e.g., Fura-2, Fluo-3) and fluorescence microscopy. The fluorescence signal is recorded before, during, and after the photolysis event.

  • Data Analysis : The change in fluorescence intensity is then converted into a change in calcium concentration using established calibration methods.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solution (with Ca²⁺ indicator) Prep_Stock->Prep_Working Load_Cell Load Cell with This compound Solution Prep_Working->Load_Cell Baseline Record Baseline Fluorescence Load_Cell->Baseline Photolysis Deliver UV Light Flash (Photolysis) Baseline->Photolysis Record_Response Record Fluorescence Response Photolysis->Record_Response Analyze Analyze Fluorescence Data Record_Response->Analyze Calculate_Ca Calculate [Ca²⁺] Change Analyze->Calculate_Ca

General experimental workflow for calcium uncaging.

Signaling Pathways and Applications

The primary "signaling pathway" initiated by this compound photolysis is the rapid elevation of intracellular calcium. This surge in calcium can then trigger a multitude of downstream cellular events, making this compound a versatile tool for studying:

  • Neurotransmitter Release : By uncaging calcium in presynaptic terminals, researchers can study the calcium-dependence of synaptic vesicle fusion and neurotransmitter release.

  • Muscle Contraction : The role of calcium in excitation-contraction coupling can be investigated by photolytically releasing calcium in muscle fibers.

  • Ion Channel Modulation : The activity of calcium-activated ion channels can be studied by precisely controlling the local calcium concentration.

  • Enzyme Activation and Gene Expression : The involvement of calcium in various enzymatic cascades and the regulation of gene expression can be elucidated.

The ability to generate highly localized and transient calcium signals with this compound provides a level of experimental control that is difficult to achieve with other methods, solidifying its importance in modern cell biology and neuroscience research.

References

An In-depth Technical Guide to Photolabile Chelators for Divalent Cations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photolabile chelators, powerful tools for the precise spatial and temporal control of divalent cation concentrations within biological systems. These "caged" compounds offer unparalleled advantages for investigating the intricate roles of ions like calcium (Ca²⁺) and magnesium (Mg²⁺) in cellular signaling pathways, making them indispensable in neuroscience, cell biology, and drug discovery.

Introduction to Photolabile Chelators

Photolabile chelators are synthetic molecules engineered to bind divalent cations with high affinity in their inactive state.[1][2] Upon illumination with light of a specific wavelength, typically in the near-ultraviolet (UV) range, these chelators undergo a rapid, irreversible conformational change.[1][3] This photocleavage event dramatically reduces their affinity for the bound cation, leading to its rapid release into the surrounding environment.[4] This "uncaging" process allows researchers to generate precisely timed and localized increases in intracellular cation concentrations, mimicking physiological signaling events with high fidelity.

The primary advantage of using photolabile chelators lies in the ability to bypass the diffusional delays and spatial inhomogeneities associated with traditional methods of agonist application. By pre-loading cells with the inactive caged compound, a uniform concentration can be achieved before a light pulse triggers the release of the cation at the desired moment and location. This technique is particularly valuable for studying fast kinetic processes such as neurotransmitter release and ion channel gating.

Core Photolabile Chelators: Properties and Comparison

Several photolabile chelators have been developed, each with distinct properties making them suitable for different experimental needs. The most commonly used include DM-nitrophen, NP-EGTA, and DMNP-EDTA.

This compound

1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, or this compound, is a photolabile derivative of EDTA. It exhibits a very high affinity for Ca²⁺ in its caged form, which is reduced by approximately five orders of magnitude upon photolysis. A key characteristic of this compound is its significant affinity for Mg²⁺, which can be a consideration in experimental design, as it can also function as a "caged Mg²⁺".

NP-EGTA

Nitrophenyl-EGTA (NP-EGTA) is a photolabile derivative of EGTA, a chelator known for its high selectivity for Ca²⁺ over Mg²⁺. This selectivity is a major advantage of NP-EGTA, as it minimizes the perturbation of intracellular Mg²⁺ levels during Ca²⁺ uncaging experiments. Upon photolysis, its affinity for Ca²⁺ decreases by about 12,500-fold.

DMNP-EDTA

1-(4,5-dimethoxy-2-nitrophenyl)ethyl EDTA (DMNP-EDTA) is another EDTA-based caged compound that offers a substantial decrease in Ca²⁺ affinity upon illumination, dropping by approximately 600,000-fold. Similar to this compound, it also binds Mg²⁺ with a reasonably high affinity, making it a useful tool for studying magnesium signaling.

Quantitative Data Summary

The key photophysical and chemical properties of these widely used photolabile chelators are summarized in the table below for easy comparison.

ChelatorDivalent CationKd (before photolysis)Kd (after photolysis)Quantum Yield (Φ)
This compound Ca²⁺~5.0 x 10⁻⁹ M~3 x 10⁻³ M0.18
Mg²⁺~2.5 x 10⁻⁶ M~3 mM-
NP-EGTA Ca²⁺80 nM>1 mM0.23
Mg²⁺9 mM--
DMNP-EDTA Ca²⁺5 nM3 mM-
Mg²⁺2.5 µM~3 mM-

Mechanism of Action and Experimental Workflow

The general mechanism of photolabile chelators involves a light-induced intramolecular rearrangement that cleaves the chelating molecule, thereby reducing its coordination sites for the divalent cation and leading to its release.

G cluster_0 Before Photolysis cluster_1 Photolysis cluster_2 After Photolysis High_Affinity_Chelator Photolabile Chelator (High Affinity) Divalent_Cation Divalent Cation (e.g., Ca²⁺, Mg²⁺) High_Affinity_Chelator->Divalent_Cation Binding UV_Light UV Light Pulse (~350 nm) Released_Cation Released Divalent Cation Divalent_Cation->Released_Cation Release Low_Affinity_Products Photoproducts (Low Affinity) UV_Light->Low_Affinity_Products Photocleavage

Figure 1: General mechanism of divalent cation release from a photolabile chelator.

A typical experimental workflow for using photolabile chelators to study cellular signaling is outlined below.

G Start Start: Prepare Cell Culture/ Tissue Slice Cell_Loading Cell Loading with Photolabile Chelator (AM ester or patch pipette) Start->Cell_Loading Incubation Incubation/Dialysis to allow distribution and de-esterification Cell_Loading->Incubation Imaging_Setup Mount on Microscope with Photolysis System Incubation->Imaging_Setup Baseline_Measurement Record Baseline Cellular Activity/ Fluorescence Imaging_Setup->Baseline_Measurement Photolysis Deliver Focused UV Light Pulse to Region of Interest Baseline_Measurement->Photolysis Data_Acquisition Record Post-Photolysis Cellular Response Photolysis->Data_Acquisition Analysis Analyze Data: - Quantify Cation Concentration - Correlate with Cellular Response Data_Acquisition->Analysis End End Analysis->End G UV_Pulse Focused UV Light Pulse Uncaging Photolysis of Caged Ca²⁺ (e.g., DMNP-EDTA) UV_Pulse->Uncaging Local_Ca_Increase Localized Increase in Cytosolic [Ca²⁺] Uncaging->Local_Ca_Increase RyR_Activation Activation of Ryanodine Receptors (RyRs) on SR/ER Local_Ca_Increase->RyR_Activation SR_Ca_Release Large-Scale Ca²⁺ Release from SR/ER Stores RyR_Activation->SR_Ca_Release Global_Ca_Signal Propagation of Ca²⁺ Wave/ Global Ca²⁺ Signal SR_Ca_Release->Global_Ca_Signal Cellular_Response Downstream Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Global_Ca_Signal->Cellular_Response

References

DM-Nitrophen: An In-Depth Technical Guide to a Classic Caged Compound for Cell Physiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator that has been a cornerstone in the field of cell physiology for decades, enabling researchers to precisely control intracellular calcium concentrations with high temporal and spatial resolution. This "caged" compound securely binds calcium ions, rendering them biologically inactive. Upon photolysis with near-ultraviolet light, this compound undergoes a rapid conformational change, releasing its calcium cargo and triggering a cascade of downstream cellular events. This ability to initiate physiological processes on demand has made it an invaluable tool for studying a wide range of calcium-dependent phenomena, from neurotransmitter release and muscle contraction to gene expression and apoptosis. This technical guide provides a comprehensive overview of this compound, including its core properties, mechanism of action, experimental protocols, and key applications.

Core Properties and Mechanism of Action

This compound, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)EDTA, is a derivative of the well-known chelator EDTA. Its defining feature is the nitrophenyl group, which confers its photosensitivity. In its "caged" state, this compound exhibits a very high affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) in the nanomolar range.[1][2] This high affinity ensures that at resting intracellular calcium levels, the vast majority of this compound molecules are bound to Ca²⁺.

Upon illumination with near-ultraviolet (UV) light, typically around 350 nm, the photolabile nitrophenyl group is cleaved.[2][3] This irreversible photochemical reaction results in the formation of two photoproducts with a dramatically reduced affinity for Ca²⁺, causing the dissociation constant to increase by several orders of magnitude into the millimolar range.[1] This drastic shift in affinity leads to the rapid release of caged Ca²⁺, causing a sharp and localized increase in the intracellular free calcium concentration. The quantum yield of this compound, a measure of the efficiency of this photochemical process, is approximately 0.18, which is considered quite good for a caged compound. The rate of Ca²⁺ release is extremely fast, on the order of 38,000 s⁻¹, making it suitable for studying even the most rapid Ca²⁺-triggered physiological processes like neurotransmission.

A significant consideration when using this compound is its substantial affinity for magnesium ions (Mg²⁺). Given that the intracellular concentration of Mg²⁺ is typically much higher than that of Ca²⁺, a significant fraction of this compound can become loaded with Mg²⁺, effectively acting as "caged Mg²⁺". This can complicate experiments aimed at exclusively studying Ca²⁺ signaling.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

PropertyValueReference
Ca²⁺ Affinity (pre-photolysis)
Dissociation Constant (Kd)5 nM
Ca²⁺ Affinity (post-photolysis)
Dissociation Constant (Kd)3 mM
Mg²⁺ Affinity (pre-photolysis)
Dissociation Constant (Kd)2.5 µM
Photochemical Properties
Quantum Yield (Φ)0.18
Rate of Ca²⁺ Release38,000 s⁻¹
Optimal Excitation Wavelength~350 nm

Experimental Protocols

The following sections provide generalized methodologies for key experiments using this compound. Researchers should optimize these protocols for their specific cell type and experimental setup.

Loading this compound into Cells

1. Microinjection: This is a direct and reliable method for introducing this compound into individual cells.

  • Materials:

    • This compound (salt form)

    • Intracellular-like solution (e.g., 115 mM K-aspartate, 10 mM TEA-Cl, 5 mM KCl, 4 mM NaCl, 15 mM HEPES, 4 mM K₂-ATP, pH 7.2)

    • Ca²⁺ solution (e.g., CaCl₂)

    • Fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-3)

    • Micropipettes and microinjector system

  • Procedure:

    • Prepare a stock solution of this compound in the intracellular-like solution. The final concentration in the pipette is typically between 2 and 10 mM.

    • Add a precise amount of CaCl₂ to the this compound solution to achieve the desired level of Ca²⁺ loading. The amount of Ca²⁺ added will depend on the desired free Ca²⁺ concentration after photolysis and the buffering capacity of the cell.

    • Co-inject a fluorescent Ca²⁺ indicator to monitor the changes in intracellular Ca²⁺ concentration.

    • Carefully impale the target cell with the micropipette and inject the solution using controlled pressure pulses.

2. Acetoxymethyl (AM) Ester Loading: This method allows for loading a population of cells but comes with the significant caveat that this compound will primarily act as caged Mg²⁺ due to high intracellular Mg²⁺ levels.

  • Materials:

    • This compound, AM ester

    • Pluronic F-127

    • Anhydrous DMSO

    • Balanced salt solution (e.g., Hanks' Balanced Salt Solution)

  • Procedure:

    • Prepare a stock solution of this compound, AM in anhydrous DMSO.

    • Prepare a loading solution by diluting the stock solution in a balanced salt solution containing a small amount of Pluronic F-127 to aid in solubilization.

    • Incubate the cells with the loading solution for a specific period (typically 30-60 minutes) at room temperature or 37°C.

    • Wash the cells thoroughly with a fresh balanced salt solution to remove extracellular this compound, AM.

    • Allow time for intracellular esterases to cleave the AM groups, trapping the active this compound inside the cells.

Photolysis of this compound
  • Equipment:

    • A light source capable of delivering near-UV light, such as a xenon arc lamp or a laser.

    • An electronic shutter for precise control of the light exposure duration.

    • Optics to focus the light onto the target cell or region of interest.

  • Procedure:

    • Position the loaded cell under the microscope.

    • Focus the photolysis light source onto the desired area. The duration and intensity of the light flash will determine the amount of Ca²⁺ released. These parameters need to be carefully calibrated for each experiment.

    • Trigger the shutter to deliver a brief pulse of UV light. Flash durations can range from milliseconds to seconds.

Measurement of Intracellular Calcium
  • Equipment:

    • Fluorescence microscope

    • A sensitive camera (e.g., a cooled CCD or sCMOS camera)

    • Appropriate filter sets for the chosen Ca²⁺ indicator

  • Procedure:

    • Excite the fluorescent Ca²⁺ indicator at its appropriate wavelength.

    • Record the fluorescence emission before, during, and after the photolysis flash.

    • The change in fluorescence intensity can be used to calculate the change in intracellular free Ca²⁺ concentration. Calibration procedures for the specific indicator are necessary for quantitative measurements. The co-injection of a fluorescent dye like Fura-2 allows for the measurement of presynaptic [Ca²⁺] changes.

Visualizations

Signaling Pathway: Calcium-Dependent Neurotransmitter Release

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal UV_Light UV Light Flash DM_Nitrophen_Ca This compound-Ca²⁺ UV_Light->DM_Nitrophen_Ca Photolysis Free_Ca ↑ [Ca²⁺]i DM_Nitrophen_Ca->Free_Ca Release Synaptotagmin Synaptotagmin Free_Ca->Synaptotagmin Binds to SNARE_Complex SNARE Complex Synaptotagmin->SNARE_Complex Activates Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion Neurotransmitter Neurotransmitter Vesicle_Fusion->Neurotransmitter Release Receptors Receptors Neurotransmitter->Receptors Binds to Postsynaptic_Potential Postsynaptic Potential Receptors->Postsynaptic_Potential

Caption: Ca²⁺ uncaging with this compound triggers neurotransmitter release.

Experimental Workflow for Studying Ca²⁺-Induced Release

Start Start Cell_Loading Load Cell with this compound-Ca²⁺ and Ca²⁺ Indicator Start->Cell_Loading Baseline_Measurement Record Baseline Fluorescence Cell_Loading->Baseline_Measurement Photolysis Apply UV Light Flash Baseline_Measurement->Photolysis Data_Acquisition Record Fluorescence Change and Physiological Response Photolysis->Data_Acquisition Analysis Analyze [Ca²⁺]i Transient and Correlate with Response Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for a typical this compound uncaging experiment.

Conclusion

This compound remains a powerful and relevant tool for cell physiologists. Its rapid kinetics and high efficiency of calcium release provide a means to investigate the intricate roles of calcium in cellular signaling with unparalleled precision. While the presence of significant magnesium affinity presents a challenge that must be carefully considered in experimental design, the wealth of knowledge accumulated over years of its use provides a solid foundation for its successful application. By understanding its properties and following carefully designed protocols, researchers can continue to leverage this compound to unravel the complexities of calcium-dependent cellular processes.

References

The Principle and Application of Caged Calcium in Neurobiological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of intracellular calcium concentration ([Ca2+]) is paramount to understanding its role as a ubiquitous second messenger in a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1][2] Traditional methods of manipulating intracellular [Ca2+] often lack the temporal and spatial precision required to dissect these complex signaling pathways. Caged calcium technology offers an elegant solution, providing researchers with the ability to precisely control the release of calcium ions within living cells using light.[3][4] This technical guide provides a comprehensive overview of the core principles of caged calcium, details on commonly used compounds, experimental protocols, and their applications in neurobiology.

Core Principle: The Photochemical Release of Calcium

The fundamental principle of caged calcium technology lies in the use of photolabile chelators. These are molecules that bind calcium ions with high affinity, rendering them biologically inert.[1] Upon illumination with light of a specific wavelength, typically in the near-ultraviolet (UV) range, the chelator undergoes a conformational change or cleavage, leading to a rapid and significant decrease in its affinity for calcium. This process, known as photolysis or "uncaging," results in the release of free calcium ions into the cytosol, artificially mimicking a physiological calcium transient with high temporal and spatial resolution.

The general mechanism can be visualized as follows:

cluster_release Caged_Ca Caged Calcium (High Affinity) Photoproducts Photoproducts (Low Affinity) Caged_Ca->Photoproducts Photolysis Ca2 Free Ca²⁺ Light Light (e.g., UV pulse) Light->Caged_Ca

Caption: General mechanism of light-induced calcium release from a caged compound.

Commercially Available Caged Calcium Compounds

Several caged calcium compounds are commercially available, each with distinct properties that make them suitable for different experimental needs. The choice of a specific caged compound depends on factors such as the desired calcium concentration, the temporal resolution required, and the experimental setup. The most commonly used compounds include DM-nitrophen, NP-EGTA, and nitr-5.

Quantitative Data of Common Caged Calcium Compounds
CompoundKd for Ca2+ (before photolysis)Kd for Ca2+ (after photolysis)Mg2+ AffinityNotes
This compound 5 nM3 mMHigh (Kd ≈ 25 µM)High Ca2+ affinity allows for loading at resting [Ca2+]. Its significant Mg2+ affinity can be a drawback in some experiments.
NP-EGTA 80 nM>1 mMNegligibleLower Ca2+ affinity than this compound. Its low Mg2+ affinity is a significant advantage for many biological applications.
Nitr-5 145 nM6.3 µMLowHas a smaller change in Ca2+ affinity upon photolysis compared to this compound and NP-EGTA.
Azid-1 HighLowNot specifiedReported to be more photosensitive than nitrobenzyl-based chelators.

Experimental Protocols

The successful application of caged calcium technology requires careful planning and execution of the experimental protocol. The following provides a generalized methodology for a typical caged calcium experiment in a neuronal preparation.

Loading Cells with Caged Calcium and a Calcium Indicator

The most precise method for introducing caged calcium compounds into a cell is through a patch pipette during whole-cell patch-clamp recording. This allows for the dialysis of a known concentration of the caged compound, along with a fluorescent calcium indicator to monitor the resulting changes in [Ca2+].

Materials:

  • Caged calcium compound (e.g., NP-EGTA or this compound)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2)

  • Internal solution for patch pipette

  • Cell preparation (e.g., cultured neurons or brain slices)

Procedure:

  • Prepare the internal solution for the patch pipette containing the desired concentrations of the caged calcium compound, the calcium indicator, and Ca2+ to achieve a specific baseline free [Ca2+].

  • Establish a whole-cell patch-clamp recording on the target neuron.

  • Allow the internal solution to dialyze into the cell for a sufficient period (typically 15-30 minutes).

Alternatively, for experiments on a larger population of cells, the acetoxymethyl (AM) ester form of some caged compounds (e.g., NP-EGTA AM) can be used for bulk loading.

Photolysis of the Caged Compound

Photolysis is achieved by delivering a brief pulse of light at the appropriate wavelength to the cell or a specific subcellular region.

Equipment:

  • A light source capable of delivering UV light (e.g., a flash lamp or a UV laser).

  • An inverted or upright microscope equipped for fluorescence imaging.

  • A system for focusing the light source to a small spot for localized uncaging (e.g., galvanometer-based scanning system).

Procedure:

  • Identify the loaded cell or region of interest under the microscope.

  • Deliver a brief (e.g., 1-10 ms) and focused pulse of UV light to trigger photolysis. The duration and intensity of the light pulse can be adjusted to control the amount of calcium released.

  • Simultaneously record the changes in intracellular [Ca2+] using the co-loaded fluorescent indicator.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Load Load Cell with Caged Ca²⁺ & Indicator Identify Identify Target Cell/Region Load->Identify Photolysis UV Light Pulse (Photolysis) Identify->Photolysis Record Record Ca²⁺ Signal & Physiological Response Photolysis->Record Analyze Analyze Data Record->Analyze

Caption: A simplified experimental workflow for a caged calcium experiment.

Applications in Neurobiology

The ability to generate rapid and localized increases in intracellular [Ca2+] has made caged calcium a powerful tool in neurobiology. Some key applications include:

  • Studying Synaptic Transmission and Plasticity: By uncaging calcium in presynaptic terminals, researchers can directly investigate the role of calcium in neurotransmitter release. Similarly, uncaging calcium in postsynaptic spines allows for the study of its role in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).

  • Investigating Ion Channel Gating: Caged calcium can be used to study the activation and modulation of Ca2+-activated ion channels with high temporal precision.

  • Elucidating Calcium Signaling Pathways: The localized release of calcium allows for the dissection of complex intracellular signaling cascades that are initiated by calcium transients.

  • Triggering Exocytosis: The role of calcium in regulated exocytosis in neurons and endocrine cells can be directly examined by photolytic release of calcium.

Two-Photon Uncaging of Calcium

A significant advancement in caged calcium technology is the use of two-photon excitation for photolysis. This technique offers several advantages over traditional one-photon (UV) uncaging:

  • Increased Spatial Resolution: Two-photon excitation is inherently confined to a tiny focal volume, allowing for extremely precise subcellular uncaging.

  • Reduced Phototoxicity: The use of longer wavelength light (in the infrared range) for two-photon excitation is less damaging to living tissue.

  • Deeper Tissue Penetration: Infrared light can penetrate deeper into biological tissues, enabling experiments in more intact preparations like brain slices.

cluster_advantages Advantages of Two-Photon Uncaging One_Photon One-Photon (UV) Uncaging Two_Photon Two-Photon (IR) Uncaging High_Res Higher Spatial Resolution Two_Photon->High_Res Low_Tox Lower Phototoxicity Two_Photon->Low_Tox Deep_Pen Deeper Tissue Penetration Two_Photon->Deep_Pen

Caption: Key advantages of two-photon uncaging over one-photon uncaging.

Conclusion

Caged calcium technology has become an indispensable tool in modern neurobiology, providing researchers with unprecedented control over intracellular calcium signaling. The continued development of new caged compounds with improved photophysical properties, coupled with advancements in optical techniques like two-photon microscopy, will undoubtedly lead to further breakthroughs in our understanding of the complex role of calcium in the nervous system. The careful selection of the appropriate caged compound and the meticulous execution of experimental protocols are crucial for obtaining reliable and insightful data. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize this powerful technology in their investigations.

References

DM-Nitrophen: A Technical Guide to Quantum Yield and Photolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the rapid and spatially precise release of calcium ions (Ca²⁺) upon photolysis. Its ability to generate concentration jumps of Ca²⁺ with high temporal resolution has made it an invaluable tool in cellular physiology and neuroscience. This technical guide provides an in-depth overview of the quantum yield, photolysis basics, and experimental considerations for the effective use of this compound.

Core Properties of this compound

This compound is a derivative of EDTA (ethylenediaminetetraacetic acid) that incorporates a photolabile 4,5-dimethoxy-2-nitrobenzyl group. This modification dramatically alters its affinity for divalent cations, particularly Ca²⁺, in a light-dependent manner.

Quantitative Data

The key photophysical and binding properties of this compound are summarized in the table below.

PropertyValueNotes
Quantum Yield (Φ) 0.18[1]The efficiency of Ca²⁺ release per absorbed photon.
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~5.0 x 10⁻⁹ M (5 nM)[1]High affinity for Ca²⁺ in the "caged" state.
Ca²⁺ Dissociation Constant (Kd) - After Photolysis ~3.0 x 10⁻³ M (3 mM)[1]A ~600,000-fold decrease in affinity, leading to Ca²⁺ release.[1]
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis ~2.5 x 10⁻⁶ M (2.5 µM)[1]Significant affinity for Mg²⁺, an important consideration in physiological buffers.
Two-Photon Action Cross-Section (δu) ~0.013 GM at 730 nmFor two-photon uncaging applications.
Molar Extinction Coefficient (ε) 4.33 x 10³ M⁻¹cm⁻¹ at 350 nm

Photolysis of this compound

The release of Ca²⁺ from this compound is initiated by the absorption of a photon, typically in the near-UV range. This triggers a photochemical reaction that cleaves the chelating moiety.

Photolysis Mechanism

The photolysis of this compound proceeds through the cleavage of the o-nitrobenzyl group. Upon absorption of light, the nitro group is excited, leading to an intramolecular rearrangement and ultimately the cleavage of the bond connecting the chelator to the photolabile group. This fragmentation results in the formation of two iminodiacetic acid photoproducts with a drastically reduced affinity for Ca²⁺.

G DM_Nitrophen_Ca This compound-Ca²⁺ Complex High Ca²⁺ Affinity (Kd ≈ 5 nM) Photoproducts Photoproducts (Iminodiacetic acid derivatives) Low Ca²⁺ Affinity (Kd ≈ 3 mM) DM_Nitrophen_Ca->Photoproducts Ca_ion {Free Ca²⁺} DM_Nitrophen_Ca->Ca_ion

Photolysis of this compound resulting in Ca²⁺ release.

Experimental Protocols

Determination of Photolysis Quantum Yield using Chemical Actinometry

The quantum yield of photolysis is a critical parameter for quantitative experiments. A reliable method for its determination is chemical actinometry, using a well-characterized chemical system to measure photon flux. The potassium ferrioxalate actinometer is a common choice for the near-UV range.

Principle: The quantum yield (Φ) is the ratio of the number of moles of a specific event (in this case, photolysis of this compound) to the number of moles of photons absorbed by the system.

Materials:

  • Light source with a monochromator or filter to select the desired wavelength (e.g., 350 nm).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Potassium ferrioxalate solution (actinometer).

  • 1,10-phenanthroline solution.

  • Buffer solution (e.g., sodium acetate).

  • This compound solution of known concentration.

  • Analytical method to quantify the concentration of unphotolyzed this compound (e.g., HPLC).

Procedure:

  • Photon Flux Determination:

    • Irradiate a known volume of the potassium ferrioxalate actinometer solution for a specific time.

    • Measure the amount of Fe²⁺ formed spectrophotometrically after complexation with 1,10-phenanthroline.

    • Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer at the irradiation wavelength.

  • Sample Irradiation:

    • Irradiate a solution of this compound with a known initial concentration under identical conditions (light source, geometry, irradiation time) as the actinometer.

  • Quantification of Photolysis:

    • Determine the concentration of the remaining unphotolyzed this compound using a suitable analytical technique like HPLC.

    • Calculate the number of moles of this compound that have undergone photolysis.

  • Quantum Yield Calculation:

    • The quantum yield of this compound photolysis is calculated as: Φ_sample = (moles of this compound photolyzed) / (moles of photons absorbed by the sample)

G cluster_actinometry Actinometry: Photon Flux Measurement cluster_sample Sample Photolysis & Quantum Yield Calculation A1 Prepare Potassium Ferrioxalate Solution A2 Irradiate Actinometer A1->A2 A3 Add 1,10-Phenanthroline A2->A3 A4 Measure Absorbance of Fe²⁺-Phenanthroline Complex A3->A4 A5 Calculate Photon Flux (I₀) A4->A5 S5 Calculate Quantum Yield (Φ) A5->S5 Use Photon Flux (I₀) in Calculation S1 Prepare this compound Solution S2 Irradiate this compound (same conditions as actinometer) S1->S2 S3 Quantify Unphotolyzed this compound (e.g., HPLC) S2->S3 S4 Calculate Moles Photolyzed S3->S4 S4->S5

Workflow for determining the photolysis quantum yield.
Synthesis of this compound

The synthesis of this compound is a multi-step process. A key transformation involves the high-pressure amination of a dibromide. The synthesis of a critical precursor, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, is outlined below, providing insight into the construction of the core structure.

Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone:

  • Nitration: 3,4-dimethoxyacetophenone is nitrated using a mixture of nitric acid and sodium nitrite at low temperatures (5-10 °C).

  • Work-up: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

This precursor can then be further elaborated through a series of reactions, including the key high-pressure amination step, to introduce the EDTA-like chelating moiety, ultimately yielding this compound.

Application in Cellular Signaling

This compound is extensively used to study Ca²⁺-dependent signaling pathways. By providing a rapid and localized increase in intracellular Ca²⁺, researchers can investigate the kinetics and spatial dynamics of processes such as neurotransmitter release, muscle contraction, and gene expression.

A common application is in the study of synaptic transmission. Photolytic release of Ca²⁺ in the presynaptic terminal can trigger the fusion of synaptic vesicles and the release of neurotransmitters, allowing for the precise dissection of the Ca²⁺-dependency of these events.

G cluster_photolysis Experimental Intervention cluster_cellular Cellular Cascade Photolysis Photolysis of this compound Ca_release Rapid Increase in Intracellular [Ca²⁺] Photolysis->Ca_release CaM Activation of Calmodulin (CaM) Ca_release->CaM CaMKII Activation of CaMKII CaM->CaMKII CREB Phosphorylation of CREB CaMKII->CREB Gene_expression Changes in Gene Expression CREB->Gene_expression

A simplified Ca²⁺ signaling pathway initiated by this compound photolysis.

Conclusion

This compound remains a cornerstone tool for the investigation of Ca²⁺-mediated cellular processes. A thorough understanding of its photochemical properties, particularly its quantum yield, and the appropriate experimental design are crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of caged compounds in their work.

References

Uncaging the Messenger: A Technical Guide to the Kinetics of Calcium Release from DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetics of calcium release from DM-Nitrophen, a photolabile chelator widely used in biological research to precisely control intracellular calcium concentrations. Understanding the kinetic properties of this "caged calcium" is paramount for designing and interpreting experiments that investigate the myriad of physiological processes regulated by calcium signaling.

Core Principles of this compound Photolysis

This compound is a light-sensitive molecule that tightly binds calcium ions (Ca²⁺) with high affinity in its native state.[1][2] Upon illumination with near-ultraviolet (UV) light, the molecule undergoes rapid photolysis, cleaving the chelator and drastically reducing its affinity for Ca²⁺.[1][3][4] This process results in a rapid increase in the local concentration of free Ca²⁺, allowing researchers to initiate and study calcium-dependent events with high temporal and spatial resolution. The general signaling pathway is a straightforward photochemical reaction leading to the liberation of a key secondary messenger.

This compound-Ca²⁺ Complex This compound-Ca²⁺ Complex Photolysis Photolysis This compound-Ca²⁺ Complex->Photolysis UV Light (hv) UV Light (hv) UV Light (hv)->Photolysis Photoproducts Photoproducts Photolysis->Photoproducts Free Ca²⁺ Free Ca²⁺ Photolysis->Free Ca²⁺

Fig. 1: this compound photolysis pathway.

Quantitative Kinetics of Calcium Release

The efficiency and speed of Ca²⁺ release from this compound are critical parameters for experimental design. The following table summarizes key quantitative data gathered from various studies. It is important to note that experimental conditions such as pH, temperature, and the presence of other divalent cations like magnesium (Mg²⁺) can significantly influence these values.

ParameterValueConditionsReference(s)
Kd for Ca²⁺ (pre-photolysis) ~5 nMpH 7.1-7.2, 20-25°C
Kd for Ca²⁺ (post-photolysis) ~3 mMpH 7.1
Kd for Mg²⁺ (pre-photolysis) ~2.5 µM - 25 µM
Quantum Yield (Φ) ~0.18pH 7.1, 20°C
Rate of Ca²⁺ Release (k_release) 38,000 s⁻¹pH 7.2, 25°C, in the presence of a Ca²⁺ indicator
Half-time of Ca²⁺ Release (t₁/₂) < 180 µspH 6.9, using antipyrylazo III as an indicator
Transient Intermediate Decay Rates (in presence of Ca²⁺) 80,000 s⁻¹ and 11,000 s⁻¹pH 7.2, 25°C
Transient Intermediate Decay Rates (in absence of Ca²⁺) 59,000 s⁻¹ and 3,600 s⁻¹pH 7.2, 25°C
Mg²⁺ Binding On-rate (k_on) 6.0 x 10⁴ M⁻¹s⁻¹In vitro model
Mg²⁺ Binding Off-rate (k_off) 1.5 x 10⁻¹ s⁻¹In vitro model

Experimental Protocols for Studying this compound Kinetics

The determination of the kinetic parameters of this compound involves specialized experimental setups, most commonly employing laser flash photolysis coupled with sensitive detection methods.

Laser Flash Photolysis

A typical experimental workflow for studying this compound kinetics using laser flash photolysis is outlined below. This technique allows for the instantaneous photolysis of the caged compound and subsequent monitoring of the change in free Ca²⁺ concentration.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Solution Prepare solution with: - this compound - Ca²⁺ Buffer - Fluorescent Ca²⁺ Indicator - +/- Mg²⁺ Sample Sample Cuvette Solution->Sample Laser Pulsed UV Laser (e.g., 347 nm, 350 nm) Laser->Sample Detector Photomultiplier Tube (PMT) or Confocal Spot Microfluorimetry Sample->Detector Fluorescence Record Fluorescence Transient Detector->Fluorescence Kinetics Fit data to kinetic model to determine rate constants Fluorescence->Kinetics

Fig. 2: Experimental workflow for laser flash photolysis.

Methodology:

  • Solution Preparation: A buffered solution is prepared containing this compound, a known concentration of Ca²⁺, and a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Oregon Green BAPTA-5N, or Fluo-3). To investigate the effect of magnesium, MgCl₂ is also included. The initial free [Ca²⁺] is carefully controlled.

  • Photolysis: The sample is irradiated with a brief, high-intensity pulse of UV light from a laser (e.g., a frequency-doubled ruby laser at 347 nm or a Nd:YAG laser at 350 nm). This triggers the photolysis of the this compound-Ca²⁺ complex.

  • Detection: The change in fluorescence of the Ca²⁺ indicator dye is monitored with high temporal resolution using a photomultiplier tube (PMT) or a confocal spot microfluorimetry setup. The increase in fluorescence corresponds to the rise in free [Ca²⁺].

  • Kinetic Analysis: The time course of the fluorescence change is recorded and analyzed. The data is often fit to exponential functions to determine the rate constants for Ca²⁺ release and the decay of transient intermediates. Mathematical models are employed to account for the binding kinetics of the indicator dye and the effects of other ions like Mg²⁺.

The Influence of Magnesium

In cellular environments, the physiological concentration of Mg²⁺ can significantly impact the kinetics of Ca²⁺ release from this compound. Mg²⁺ competes with Ca²⁺ for binding to this compound, albeit with a lower affinity. The presence of Mg²⁺ has been shown to speed up the photorelease of Ca²⁺ but slow the subsequent relaxation to a new steady-state level. This is a critical consideration for in vivo and in situ experiments, and it is often necessary to account for the presence of Mg²⁺ in the experimental design and data analysis. Some studies have opted to replace Mg-ATP with Na-ATP to minimize these competing effects.

Two-Photon Excitation

For applications requiring highly localized Ca²⁺ uncaging, two-photon excitation (TPE) of this compound is a powerful technique. TPE utilizes a focused, high-intensity infrared laser to excite the this compound molecule. This method offers superior spatial resolution and reduced phototoxicity to the surrounding tissue compared to single-photon UV excitation. While this compound can be used for two-photon uncaging, newer caged calcium compounds have been developed with improved two-photon absorption cross-sections.

Conclusion

This compound remains a valuable tool for researchers studying calcium signaling. A thorough understanding of its kinetic properties, including its affinity for Ca²⁺ and Mg²⁺, quantum yield, and the rates of Ca²⁺ release, is essential for the successful application of this technology. The experimental protocols outlined in this guide provide a framework for the precise characterization of these parameters, enabling researchers to confidently employ this compound to unravel the complex roles of calcium in cellular physiology and pathophysiology.

References

A Comparative Analysis of Caged Calcium Compounds: DM-Nitrophen and NP-EGTA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes from neurotransmission to muscle contraction and gene expression. The ability to precisely manipulate intracellular calcium concentrations in real-time is paramount for elucidating these complex pathways. Caged calcium compounds, photolabile chelators that release Ca²⁺ upon illumination, have emerged as indispensable tools for such investigations. This technical guide provides a comprehensive comparison of two widely utilized caged calcium compounds: DM-Nitrophen and NP-EGTA.

Core Properties and Comparative Analysis

This compound (1-(4,5-dimethoxy-2-nitrophenyl)ethyl EDTA) and NP-EGTA (o-nitrophenyl EGTA) are both photolabile chelators that exhibit a significant decrease in their affinity for calcium upon photolysis with near-ultraviolet (UV) light.[1] This property allows for the rapid and localized release of Ca²⁺, mimicking physiological calcium transients. However, they possess distinct characteristics that make them suitable for different experimental paradigms.

This compound, a derivative of EDTA, was one of the first highly effective caged calcium compounds developed.[2] It boasts a very high affinity for Ca²⁺ in its caged form (low nanomolar range) and its photoproducts have an extremely low affinity, resulting in a massive, approximately 600,000-fold decrease in Ca²⁺ affinity upon photolysis.[3][4] This large dynamic range makes this compound highly efficient for generating substantial and rapid increases in intracellular calcium concentration.[5] However, a significant drawback of this compound is its considerable affinity for magnesium ions (Mg²⁺), which are abundant in the cytoplasm. This can lead to the unintended release of Ca²⁺ upon loading into cells as intracellular Mg²⁺ displaces the bound Ca²⁺, and can also result in the compound acting as a "caged Mg²⁺".

NP-EGTA, an ortho-nitrophenyl derivative of EGTA, was developed to address the magnesium sensitivity of this compound. It exhibits high selectivity for Ca²⁺ over Mg²⁺, with a negligible affinity for magnesium at physiological concentrations. Upon UV illumination, NP-EGTA undergoes a roughly 12,500-fold decrease in its affinity for Ca²⁺. While its quantum yield is comparable to that of this compound, some studies suggest that the rate of calcium release from NP-EGTA can be slower, with a significant fraction uncaging with a time constant of several milliseconds.

The choice between this compound and NP-EGTA therefore represents a trade-off between the speed and magnitude of calcium release and the potential for off-target effects due to magnesium binding. For experiments requiring very rapid and large calcium jumps where magnesium interference can be controlled or is less of a concern, this compound may be preferable. Conversely, for studies in physiological contexts where maintaining normal magnesium levels is critical, NP-EGTA is the superior choice.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound and NP-EGTA based on available literature.

PropertyThis compoundNP-EGTA
Chemical Structure EDTA derivativeEGTA derivative
Absorption Maximum ~355 nm~350 nm
Quantum Yield (Φ) ~0.18~0.2 - 0.23
Extinction Coefficient 4,550 M⁻¹cm⁻¹ at 332 nm5,520 M⁻¹cm⁻¹ at 260 nm (Ca²⁺ free)

Table 1: Photochemical Properties

PropertyThis compoundNP-EGTA
Kd for Ca²⁺ (pre-photolysis) 5 nM80 nM
Kd for Ca²⁺ (post-photolysis) 3 mM>1 mM
Fold change in Kd (Ca²⁺) ~600,000-fold~12,500-fold
Kd for Mg²⁺ (pre-photolysis) 2.5 µM9 mM
Kd for Mg²⁺ (post-photolysis) ~3 mMNot significantly bound
Rate of Ca²⁺ Release Very rapid (<180 µs)Biphasic, with a significant slow component (ms range)

Table 2: Ion Binding and Release Kinetics

Experimental Protocols

Cell Loading with AM Esters

For loading intact cells, the acetoxymethyl (AM) ester forms of this compound and NP-EGTA are used. The AM esters render the molecules membrane-permeant.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the AM ester (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).

  • Loading Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution or a similar medium) to the final desired loading concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in the solubilization of the AM ester.

  • Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells for a period ranging from 30 minutes to 1 hour at room temperature or 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

  • De-esterification: After loading, wash the cells with fresh medium to remove the extracellular AM ester. Allow for a de-esterification period of at least 30 minutes to allow intracellular esterases to cleave the AM groups, trapping the active chelator inside the cell.

Loading via Patch Pipette

For electrophysiological experiments, the salt form of the caged compound can be loaded directly into a single cell via a patch pipette.

Methodology:

  • Pipette Solution Preparation: Prepare an intracellular pipette solution containing the desired concentration of the salt form of this compound or NP-EGTA (typically 0.5-5 mM). The solution should also contain an appropriate concentration of CaCl₂ to achieve the desired pre-photolysis free Ca²⁺ concentration. A calcium-sensitive fluorescent indicator (e.g., Fluo-4) is often included to monitor changes in intracellular calcium.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on the target cell.

  • Diffusion: Allow the contents of the pipette, including the caged compound, to diffuse into the cell cytoplasm. The time required for equilibration will depend on the cell size and the access resistance.

Photolysis (Uncaging)

Photolysis is achieved by exposing the loaded cells to a brief pulse of UV light.

Methodology:

  • Light Source: A variety of UV light sources can be used, including mercury or xenon arc lamps, frequency-doubled or -tripled lasers (e.g., ruby or Nd:YAG), or UV LEDs. The choice of light source will depend on the desired temporal and spatial resolution. For rapid, spatially restricted uncaging, a focused laser beam is often employed.

  • Wavelength: The light source should emit in the near-UV range, typically around 350-360 nm, to match the absorption spectrum of the caged compound.

  • Exposure Control: The intensity and duration of the light pulse will determine the amount of caged compound that is photolyzed and thus the magnitude of the calcium increase. These parameters should be carefully controlled and calibrated. A shutter system is typically used to precisely control the exposure time.

Mandatory Visualizations

Signaling and Experimental Workflows

Caged_Calcium_Workflow cluster_loading Cell Loading cluster_delivery Delivery Method cluster_activation Activation & Release cluster_outcome Physiological Response AM_Ester AM Ester Form (Membrane Permeant) Incubation Incubation with Live Cells AM_Ester->Incubation Salt_Form Salt Form (Membrane Impermeant) Patch_Pipette Patch Pipette (Whole-Cell) Salt_Form->Patch_Pipette Esterase Intracellular Esterases Incubation->Esterase Trapped_Chelator Trapped Chelator (Active Form) Patch_Pipette->Trapped_Chelator Esterase->Trapped_Chelator UV_Light UV Light Pulse (~350 nm) Trapped_Chelator->UV_Light Ca_Release Rapid Ca²⁺ Release UV_Light->Ca_Release Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Ca_Release->Cellular_Response

Caption: General experimental workflow for using caged calcium compounds.

DM_Nitrophen_vs_NP_EGTA cluster_dm This compound cluster_np NP-EGTA cluster_shared Shared Properties DM This compound DM_High_Ca_Affinity High Ca²⁺ Affinity (Kd = 5 nM) DM->DM_High_Ca_Affinity DM_Mg_Binding Significant Mg²⁺ Binding (Kd = 2.5 µM) DM->DM_Mg_Binding DM_Fast_Release Very Fast Release (<180 µs) DM->DM_Fast_Release DM_Large_Fold_Change ~600,000x Fold Change in Kd DM->DM_Large_Fold_Change Photolabile Photolabile (~350 nm) High_Quantum_Yield High Quantum Yield NP NP-EGTA NP_High_Ca_Affinity High Ca²⁺ Affinity (Kd = 80 nM) NP->NP_High_Ca_Affinity NP_No_Mg_Binding Negligible Mg²⁺ Binding (Kd = 9 mM) NP->NP_No_Mg_Binding NP_Slower_Release Slower/Biphasic Release (ms range) NP->NP_Slower_Release NP_Moderate_Fold_Change ~12,500x Fold Change in Kd NP->NP_Moderate_Fold_Change Decision Experimental Goal Decision->DM Max speed/magnitude (Mg²⁺ tolerant) Decision->NP Physiological Mg²⁺ (Ca²⁺ selectivity) Photolysis_Mechanism Caged_Complex Caged Chelator-Ca²⁺ Complex (High Affinity) Excited_State Excited State Caged_Complex->Excited_State Absorption UV_Photon UV Photon (hν) UV_Photon->Excited_State Photolysis_Products Photolysis Products (Low Affinity) Excited_State->Photolysis_Products Photochemical Reaction Free_Ca Free Ca²⁺ Excited_State->Free_Ca Release

References

Methodological & Application

Application Notes and Protocols for Loading DM-Nitrophen into Presynaptic Terminals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile calcium chelator, often referred to as a "caged calcium" compound. It allows for precise spatial and temporal control over intracellular calcium concentration ([Ca²⁺]i). When loaded into cells, this compound binds calcium with high affinity. Upon photolysis with UV light, it undergoes a conformational change that dramatically reduces its affinity for calcium, leading to a rapid increase in free [Ca²⁺]i. This property makes this compound an invaluable tool for studying calcium-dependent processes in neuroscience, particularly in the context of neurotransmitter release at presynaptic terminals.

These application notes provide detailed protocols for loading this compound into presynaptic terminals, focusing on the acetoxymethyl (AM) ester loading method, which is suitable for a wide range of preparations including cultured neurons and brain slices. Additionally, protocols for direct injection methods are summarized from key literature.

Data Presentation: Quantitative Parameters for this compound Loading

The following table summarizes key quantitative data from cited experiments. It is important to note that optimal conditions can vary significantly depending on the specific cell type and experimental preparation.

ParameterValuePreparationLoading MethodReference
This compound Concentration (in loading solution) 1-10 µMCultured Neurons / Brain SlicesAM Ester[1][2][3]
60 mMCrayfish Neuromuscular JunctionPressure Injection / Iontophoresis[4]
Pluronic F-127 Concentration 0.02% - 1%Cultured Neurons / Brain SlicesAM Ester[3]
DMSO Concentration ~0.25%Brain SlicesAM Ester
Incubation Time 30-60 minutesCultured Neurons / Brain SlicesAM Ester
Incubation Temperature Room Temperature to 37°CCultured Neurons / Brain SlicesAM Ester
Resulting Intracellular this compound Concentration ~20 µM (average for AM esters)In vivo (general)AM Ester (bolus loading)
De-esterification Time ~30 minutesCultured NeuronsAM Ester

Experimental Protocols

Protocol 1: Loading this compound AM Ester into Cultured Neurons or Brain Slices

This protocol is adapted from general methods for loading AM ester dyes into neuronal preparations.

Materials:

  • This compound, AM ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) or desired physiological saline, serum-free

  • Cultured neurons on coverslips or acute brain slices

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

    • Use a commercially available 20% Pluronic F-127 solution in DMSO or prepare one.

  • Preparation of Loading Solution:

    • On the day of the experiment, allow the this compound AM and Pluronic F-127 stock solutions to warm to room temperature.

    • For a final loading concentration of 1-10 µM this compound AM, first mix the required volume of the this compound AM stock with an equal volume of 20% Pluronic F-127. Vortex this mixture thoroughly.

    • Dilute this mixture into serum-free aCSF to the final desired concentration. For example, to make 1 mL of 5 µM loading solution from a 5 mM stock, mix 0.5 µL of 5 mM this compound AM with 0.5 µL of 20% Pluronic F-127, vortex, and then add this to 1 mL of aCSF. The final DMSO concentration should be kept low (~0.25%) to minimize toxicity.

  • Loading of Cells:

    • For cultured neurons, replace the culture medium with the loading solution.

    • For brain slices, transfer the slices into a small incubation chamber containing the loading solution.

    • Incubate the preparation for 30-60 minutes at room temperature or up to 37°C. The optimal time and temperature should be determined empirically for each preparation. Protect from light during incubation.

  • Washing and De-esterification:

    • After incubation, wash the preparation 2-3 times with fresh aCSF to remove the extracellular this compound AM.

    • Incubate the preparation in fresh aCSF for at least 30 minutes at the experimental temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Ready for Experiment:

    • The presynaptic terminals are now loaded with this compound and ready for photolysis experiments.

Considerations for AM Ester Loading:

  • Magnesium Binding: this compound is a derivative of EDTA and has a significant affinity for Mg²⁺. In cells with physiological concentrations of Mg²⁺, a portion of the loaded this compound will be bound to Mg²⁺. This can affect the amount of Ca²⁺ released upon photolysis.

  • Incomplete Hydrolysis: Incomplete de-esterification of the AM ester can result in a non-functional chelator. Ensure adequate de-esterification time.

  • Compartmentalization: AM esters can sometimes be sequestered into organelles. This should be assessed using imaging techniques if subcellular localization is critical.

Protocol 2: Microinjection of this compound into Presynaptic Terminals

This method is suitable for larger, accessible presynaptic terminals like those of the crayfish neuromuscular junction or the squid giant synapse.

Materials:

  • This compound (salt form)

  • Intracellular solution (e.g., potassium-based)

  • Microinjection setup (pressure injector or iontophoresis system)

  • High-resolution microscope

Procedure:

  • Prepare Injection Solution:

    • Dissolve this compound in the intracellular solution to the desired concentration (e.g., 60 mM for crayfish neuromuscular junction).

    • A fluorescent dye (e.g., Fura-2 or a rhodamine derivative) can be co-injected to visualize the loaded terminal.

  • Load the Micropipette:

    • Backfill a sharp micropipette with the injection solution.

  • Perform Microinjection:

    • Under visual guidance, impale the presynaptic terminal with the micropipette.

    • Apply pressure pulses (pressure injection) or a hyperpolarizing current (iontophoresis) to inject the this compound into the terminal.

    • Monitor the filling of the terminal using the co-injected fluorescent dye.

Mandatory Visualizations

Signaling Pathway of this compound Action

DM_Nitrophen_Signaling cluster_extracellular Extracellular cluster_intracellular Presynaptic Terminal UV_Light UV Light Pulse DM_Nitrophen_Ca This compound-Ca²⁺ (High Affinity) UV_Light->DM_Nitrophen_Ca Photoproducts Photoproducts + Ca²⁺ (Low Affinity) DM_Nitrophen_Ca->Photoproducts Photolysis Ca_Increase Rapid Increase in [Ca²⁺]i Photoproducts->Ca_Increase Vesicle_Fusion Synaptic Vesicle Fusion Ca_Increase->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Signaling pathway of this compound mediated calcium uncaging.

Experimental Workflow for this compound AM Ester Loading

DM_Nitrophen_Workflow cluster_prep Solution Preparation cluster_loading Cell Loading cluster_experiment Experiment Stock_DM Prepare 1-10 mM This compound AM Stock in DMSO Loading_Sol Prepare 1-10 µM Loading Solution in aCSF Stock_DM->Loading_Sol Stock_Pluronic Prepare 20% Pluronic F-127 Stock in DMSO Stock_Pluronic->Loading_Sol Incubate Incubate Cells/ Slices for 30-60 min Loading_Sol->Incubate Wash Wash 3x with aCSF Incubate->Wash De_esterify De-esterify for ~30 min Wash->De_esterify Photolysis UV Light Photolysis De_esterify->Photolysis Data_Acq Data Acquisition (e.g., Electrophysiology, Imaging) Photolysis->Data_Acq

Caption: Experimental workflow for loading this compound AM ester.

References

Application Notes and Protocols for Studying Neurotransmitter Release Using DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, commonly referred to as a "caged" calcium (Ca²⁺) compound, that has become an invaluable tool in neuroscience research.[1][2][3] Its utility lies in its ability to bind Ca²⁺ with high affinity in its inactive state and then, upon photolysis with ultraviolet (UV) light, rapidly release the bound Ca²⁺.[3][4] This precise temporal and spatial control over intracellular Ca²⁺ concentrations allows researchers to investigate the intricate role of Ca²⁺ in triggering neurotransmitter release and other Ca²⁺-dependent cellular processes.

These application notes provide a comprehensive overview of the use of this compound for studying neurotransmitter release, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Mechanism of Action

This compound is a photosensitive molecule that chelates Ca²⁺ with high affinity in its native state. Upon absorption of UV light, typically around 350 nm, the molecule undergoes rapid photo-isomerization and cleavage, leading to the formation of products with a significantly lower affinity for Ca²⁺. This process, known as "uncaging," results in a rapid increase in the local intracellular free Ca²⁺ concentration, mimicking the Ca²⁺ influx that occurs during an action potential. This sudden elevation in presynaptic Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

DM_Nitrophen_Mechanism cluster_0 Before Photolysis cluster_1 After Photolysis DM_Nitrophen_Ca This compound-Ca²⁺ Complex (High Affinity) Ca_ion Ca²⁺ UV_Light UV Light Flash Photoproducts Photoproducts (Low Affinity) Free_Ca Free Ca²⁺ UV_Light->Photoproducts Photolysis UV_Light->Free_Ca Release

Caption: Mechanism of Ca²⁺ uncaging from this compound.

Quantitative Data

The following tables summarize key quantitative parameters of this compound, which are crucial for designing and interpreting experiments.

Table 1: Binding Affinities and Photochemical Properties

ParameterValueReference
Ca²⁺ Dissociation Constant (Kd)
Before Photolysis5 nM
After Photolysis3 mM
Mg²⁺ Dissociation Constant (Kd) 2.5 µM
Quantum Yield (Φ) 0.18
Rate of Ca²⁺ Release 38,000 s⁻¹

Table 2: Experimental Observations of this compound Induced Neurotransmitter Release

PreparationEffect on Neurotransmitter ReleaseReference
Crayfish Neuromuscular Junction Increase in miniature excitatory junctional potential (MEJP) frequency from 1-10 quanta/s to 3000-11,000 quanta/s.
Increase in excitatory junctional potential (EJP) amplitude by 2-31 times.
Squid Giant Synapse Rapid depolarization of the postsynaptic membrane (<1 ms latency).
Release magnitude and rate similar to action potential-evoked EPSPs.

Experimental Protocols

Protocol 1: Loading this compound into Presynaptic Terminals

Objective: To introduce this compound into the presynaptic terminal of a neuron.

Materials:

  • This compound

  • Intracellular solution (e.g., potassium gluconate-based)

  • CaCl₂ and/or MgCl₂ as needed

  • pH buffer (e.g., HEPES)

  • Fluorescent dye (e.g., Sulforhodamine B or Arsenazo III) for visualization (optional)

  • Microinjection pipette or patch pipette

  • Micromanipulator

  • Pressure injection system (e.g., Picospritzer) or patch-clamp amplifier

Procedure:

  • Prepare the this compound solution:

    • Dissolve this compound in the intracellular solution to a final concentration of 2-10 mM.

    • The exact concentration of Ca²⁺ and Mg²⁺ in the loading solution should be carefully considered, as this compound has a high affinity for both ions. The amount of Ca²⁺ released will depend on the initial Ca²⁺-bound state of this compound.

    • If visualization of the injection is desired, add a fluorescent dye to the solution.

    • Filter the solution through a 0.2 µm syringe filter.

  • Choose a loading method:

    • Pressure Injection:

      • Backfill a sharp microelectrode with the this compound solution.

      • Using a micromanipulator, carefully impale the presynaptic axon or terminal.

      • Apply brief pressure pulses to inject the solution into the neuron. Monitor the injection visually if a fluorescent dye is included.

    • Iontophoresis:

      • Fill a microelectrode with a solution containing this compound and an electrolyte (e.g., KCl).

      • Impale the presynaptic terminal.

      • Apply negative current pulses to eject the negatively charged this compound into the cell.

    • Whole-Cell Patch Clamp:

      • Include this compound in the patch pipette solution.

      • Establish a whole-cell recording configuration on the presynaptic neuron.

      • Allow the this compound to diffuse from the pipette into the cell.

  • Allow for diffusion: After loading, allow sufficient time for the this compound to diffuse throughout the presynaptic terminal. This duration will vary depending on the cell type and geometry.

Experimental_Workflow Start Start Prepare_Solution Prepare this compound Solution Start->Prepare_Solution Load_Cell Load Presynaptic Terminal (Injection/Patching) Prepare_Solution->Load_Cell Allow_Diffusion Allow for Diffusion Load_Cell->Allow_Diffusion Position_Light Position Light Source Allow_Diffusion->Position_Light Record_Baseline Record Baseline Electrophysiology Position_Light->Record_Baseline Photolysis UV Flash Photolysis Record_Baseline->Photolysis Record_Response Record Postsynaptic Response Photolysis->Record_Response Analyze_Data Analyze Data Record_Response->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for using this compound.

Protocol 2: Photolysis of this compound and Measurement of Neurotransmitter Release

Objective: To trigger neurotransmitter release by photolysis of this compound and record the postsynaptic response.

Materials:

  • A neuron loaded with this compound (from Protocol 1)

  • UV light source (e.g., xenon arc lamp, mercury arc lamp, or UV laser)

  • Shutter system for controlling light exposure

  • Microscope with appropriate optics for UV transmission

  • Electrophysiology setup for recording postsynaptic currents or potentials (e.g., patch-clamp or voltage-clamp amplifier)

  • Data acquisition system

Procedure:

  • Position the light source: Focus the UV light onto the presynaptic terminal containing this compound. The size of the illuminated area should be controlled to ensure localized uncaging.

  • Record baseline activity: Before photolysis, record the spontaneous postsynaptic activity (e.g., miniature postsynaptic currents or potentials) to establish a baseline.

  • Perform photolysis:

    • Open the shutter to deliver a brief pulse of UV light to the presynaptic terminal. The duration and intensity of the flash will determine the amount of Ca²⁺ released. These parameters should be optimized for the specific experimental goals. Brief light exposures (photolyzing 5-20% of the this compound) can be used to study the rapid decay of responses.

    • For quantitative studies, the light source should be calibrated to determine the percentage of this compound photolyzed per flash.

  • Record the postsynaptic response: Simultaneously with the photolysis, record the evoked postsynaptic current (EPSC) or potential (EPSP). The latency, amplitude, and kinetics of the response provide information about the Ca²⁺-dependence of neurotransmitter release.

  • Data Analysis:

    • Measure the amplitude, rise time, and decay time of the evoked postsynaptic response.

    • Quantify the frequency and amplitude of miniature postsynaptic events before and after photolysis.

    • Relate the amount of Ca²⁺ released (if calibrated) to the magnitude of the postsynaptic response to determine the Ca²⁺ cooperativity of release.

Signaling Pathway

The photolytic release of Ca²⁺ from this compound initiates the canonical signaling pathway for synchronous neurotransmitter release. The elevated intracellular Ca²⁺ binds to synaptotagmin, a Ca²⁺ sensor on synaptic vesicles. This binding event triggers a conformational change in the SNARE complex, leading to the fusion of the synaptic vesicle with the presynaptic membrane and the exocytosis of neurotransmitters.

Signaling_Pathway UV_Light UV Light Flash DM_Nitrophen This compound-Ca²⁺ UV_Light->DM_Nitrophen Photolysis Ca_Increase ↑ Intracellular [Ca²⁺] DM_Nitrophen->Ca_Increase Release Synaptotagmin Ca²⁺ binds to Synaptotagmin Ca_Increase->Synaptotagmin SNARE_Complex Conformational Change in SNARE Complex Synaptotagmin->SNARE_Complex Vesicle_Fusion Synaptic Vesicle Fusion SNARE_Complex->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Ca²⁺-dependent neurotransmitter release pathway.

Considerations and Troubleshooting

  • Mg²⁺ Competition: this compound also binds Mg²⁺ with significant affinity. The presence of physiological concentrations of Mg²⁺ will affect the amount of Ca²⁺ bound to this compound and, consequently, the amount of Ca²⁺ released upon photolysis. This should be accounted for in the experimental design and data interpretation.

  • Buffering Effects: Unphotolyzed this compound can act as a Ca²⁺ buffer, potentially altering the kinetics of Ca²⁺-dependent processes. Brief light exposures that only partially photolyze the this compound can lead to rapid rebinding of the released Ca²⁺.

  • Phototoxicity: High-intensity or prolonged UV exposure can be damaging to cells. It is important to use the minimum light intensity and duration necessary to achieve the desired effect.

  • Calibration: For quantitative studies, it is essential to calibrate the amount of Ca²⁺ released per flash. This can be achieved by co-loading the cell with a fluorescent Ca²⁺ indicator and measuring the change in fluorescence upon photolysis.

By providing precise control over intracellular Ca²⁺, this compound remains a powerful tool for dissecting the molecular mechanisms of neurotransmitter release and synaptic transmission. Careful experimental design and consideration of the factors outlined above will ensure the successful application of this technique.

References

Application Notes and Protocols: DM-Nitrophen in the Study of Squid Giant Synapse

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of DM-Nitrophen, a photolabile calcium chelator, in elucidating the mechanisms of neurotransmitter release at the squid giant synapse. This model system, due to its large size, allows for direct presynaptic microinjection and simultaneous pre- and postsynaptic electrophysiological recordings, making it ideal for studying synaptic transmission.

Principle of Action

This compound is a "caged" calcium compound that, upon photolysis with a flash of UV light, rapidly releases free Ca²⁺ into the presynaptic terminal. This artificially induced, rapid increase in intracellular calcium concentration ([Ca²⁺]i) bypasses the need for voltage-gated calcium channel opening and directly triggers the molecular machinery responsible for synaptic vesicle fusion and neurotransmitter release. By controlling the timing and intensity of the light flash, researchers can precisely manipulate presynaptic [Ca²⁺]i and study its direct effects on the kinetics and magnitude of neurotransmitter release.

Key Applications

  • Dissecting the Role of Calcium in Neurotransmitter Release: this compound allows for the direct demonstration that a rapid rise in presynaptic [Ca²⁺]i is the sufficient and immediate trigger for transmitter release, independent of membrane depolarization.[1][2]

  • Investigating the Kinetics of Release: By producing a step-like increase in [Ca²⁺]i, the delay between the calcium signal and the postsynaptic response can be precisely measured, providing insights into the speed of the release machinery.

  • Studying Calcium Cooperativity: While not explicitly detailed in the provided search results for the squid synapse, in similar preparations like the crayfish neuromuscular junction, this compound has been used to study the relationship between [Ca²⁺]i and the amount of transmitter released, revealing the cooperative nature of calcium's action.[3]

  • Bypassing Voltage-Gated Channels: This technique allows for the study of the release process in isolation from the complexities of voltage-gated calcium channel kinetics and modulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from experiments utilizing this compound in the squid giant synapse and the comparable crayfish neuromuscular junction.

ParameterValueSynapse ModelReference
This compound Injection Solution
This compound Concentration2 - 10 mM (estimated in terminal)Crayfish Neuromuscular Junction[4]
Ca²⁺-loaded this compound32% Ca²⁺-loadedSquid Giant Synapse
Co-injected Fura-2 Concentration~100 µMSquid Giant Synapse
Photolysis Parameters
Light Flash Energy200 JSquid Giant Synapse
Light Delivery Time75% of light within 400 µsSquid Giant Synapse
Estimated this compound Photolysis~20% per flashSquid Giant Synapse
Electrophysiological Responses
Postsynaptic Depolarization Delay< 1 ms after photolysisSquid Giant Synapse
EJP Increase (vs. control)2 - 31 timesCrayfish Neuromuscular Junction
MEJP Frequency (resting)1 - 10 quanta/sCrayfish Neuromuscular Junction
MEJP Frequency (during photolysis)3000 - 11,000 quanta/sCrayfish Neuromuscular Junction
MEJP Frequency (in Ca²⁺-free Ringer)800 - 10,000 quanta/sCrayfish Neuromuscular Junction
Pharmacology
Kainic Acid (to desensitize glutamate receptors)1 - 3 mMSquid Giant Synapse
Tetrodotoxin (TTX)2 µMSquid Giant Synapse
Tetraethylammonium (TEA)20 mMSquid Giant Synapse

Experimental Protocols

Preparation of the Squid Giant Synapse

The squid giant synapse is located in the stellate ganglion. For these experiments, the ganglion is dissected and maintained in an oxygenated artificial seawater (ASW) solution. The large size of the presynaptic terminal and the postsynaptic axon allows for stable impalement with microelectrodes for injection and recording.

Presynaptic Microinjection of this compound

A solution containing this compound, often mixed with a calcium indicator dye like Fura-2 and a marker like rhodamine dextran, is pressure-injected into the presynaptic terminal. The final concentration of this compound in the terminal is crucial and is often estimated based on the fluorescence of the co-injected marker.

Photolysis of this compound

A high-intensity light source, such as a xenon flash lamp, is used to deliver a brief, intense pulse of UV light to the synapse. This light pulse causes the photolysis of this compound, leading to a rapid and localized increase in presynaptic [Ca²⁺]i. The timing and intensity of the flash can be precisely controlled.

Electrophysiological Recording

Simultaneous intracellular recordings are made from both the presynaptic and postsynaptic elements. The presynaptic electrode monitors the membrane potential and can be used to elicit action potentials. The postsynaptic electrode records the excitatory postsynaptic potential (EPSP), which is the direct result of neurotransmitter release.

Visualizations

Signaling Pathway of this compound Action

DM_Nitrophen_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron DMN This compound-Ca²⁺ Ca_free Free Ca²⁺ DMN->Ca_free UV Light Flash (Photolysis) Vesicles Synaptic Vesicles Ca_free->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptors Glutamate Receptors Release->Receptors Neurotransmitter (Glutamate) EPSP EPSP (Depolarization) Receptors->EPSP Activation

Caption: this compound action pathway.

Experimental Workflow

Experimental_Workflow Prep Squid Stellate Ganglion Dissection Inject Presynaptic Microinjection (this compound + Fura-2) Prep->Inject Record_Pre Presynaptic Recording Inject->Record_Pre Simultaneous Impalement Record_Post Postsynaptic Recording Inject->Record_Post Simultaneous Impalement Photolysis UV Light Flash (Photolysis) Record_Pre->Photolysis Record_Post->Photolysis Data Data Analysis (EPSP amplitude, delay) Record_Post->Data Photolysis->Record_Post Evokes EPSP

Caption: Experimental workflow for this compound studies.

Logical Relationship of Key Components

Logical_Relationship cluster_input Experimental Manipulation cluster_mechanism Presynaptic Mechanism cluster_output Postsynaptic Measurement Light UV Light Flash DMN This compound Light->DMN Causes Photolysis of Ca_Rise Rapid [Ca²⁺]i Increase DMN->Ca_Rise Leads to NT_Release Neurotransmitter Release Ca_Rise->NT_Release Directly Triggers EPSP Excitatory Postsynaptic Potential NT_Release->EPSP Generates

Caption: Causal chain from light flash to EPSP.

References

step-by-step guide for DM-Nitrophen photolysis in experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i).[1][2] This molecule exhibits a high affinity for Ca²⁺ in its inactive form. Upon illumination with near-ultraviolet (UV) light, typically around 350-360 nm, this compound undergoes rapid photolysis.[1] This photochemical reaction cleaves the molecule, drastically reducing its affinity for Ca²⁺ and causing a rapid release of the ion into the cellular environment.[1][3] This technique, often referred to as "flash photolysis," allows for the generation of rapid, localized increases in [Ca²⁺]i, mimicking physiological calcium signaling events.

The ability to precisely control Ca²⁺ concentration jumps makes this compound an invaluable tool in a wide range of biological research areas, including the study of neurotransmitter release, muscle contraction, ion channel modulation, and various Ca²⁺-dependent signaling pathways. This document provides detailed application notes and protocols for the effective use of this compound in experimental settings.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, crucial for experimental design and data interpretation.

PropertyValueNotes
Ca²⁺ Dissociation Constant (Kd)
Before Photolysis5.0 x 10⁻⁹ M (5 nM)High affinity, allowing for loading with Ca²⁺ at resting intracellular levels.
After Photolysis3.0 x 10⁻³ M (3 mM)Very low affinity, ensuring efficient release of Ca²⁺.
Mg²⁺ Dissociation Constant (Kd)
Before Photolysis2.5 x 10⁻⁶ M (2.5 µM)This compound has a significant affinity for Mg²⁺, which is an important consideration given the millimolar intracellular concentrations of Mg²⁺.
Photolysis Properties
Optimal Wavelength~350 nmTypically achieved with a frequency-doubled ruby laser (347 nm) or xenon/mercury arc lamps.
Quantum Yield (Φ)0.18For the this compound-Ca²⁺ complex.
Kinetics of Ca²⁺ Release
Rate of ReleaseHalf-time < 200 µsThe release of Ca²⁺ is sufficiently rapid for studying fast physiological processes. Laser photolysis experiments have shown release rates of approximately 38,000 s⁻¹ at pH 7.2 and 25°C.
Transient IntermediatesYesPhotolysis involves short-lived intermediates that decay on a microsecond timescale.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a salt. Reconstitute it in a suitable buffer, such as a potassium-based intracellular-like solution, to a stock concentration of 1-10 mM. The buffer should be free of divalent cations to prevent premature binding.

  • pH Adjustment: Ensure the pH of the stock solution is adjusted to the desired physiological range (typically 7.2-7.4), as the affinity of this compound for Ca²⁺ can be pH-sensitive.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light to prevent premature photolysis.

Protocol 2: Loading Cells with this compound

The most common method for introducing this compound into single cells is via a patch pipette in the whole-cell patch-clamp configuration.

  • Prepare Internal Solution: Prepare a patch pipette internal solution containing this compound at the desired final concentration (e.g., 0.5-5 mM).

  • Calcium and Magnesium Considerations: The amount of Ca²⁺ to add to the internal solution depends on the desired free [Ca²⁺]i before photolysis. It is crucial to account for the binding of both Ca²⁺ and Mg²⁺ to this compound. Software for calculating ion concentrations in the presence of chelators can be used to determine the appropriate amounts of CaCl₂ and MgCl₂ to add. Due to the significant affinity of this compound for Mg²⁺, omitting Mg²⁺ from the internal solution can be a strategy to avoid the displacement of Ca²⁺ from this compound by intracellular Mg²⁺ upon cell entry.

  • Inclusion of a Fluorescent Indicator: Co-load the cell with a fluorescent Ca²⁺ indicator (e.g., Fura-2, Fluo-3) to monitor the changes in [Ca²⁺]i before, during, and after photolysis.

  • Cell Loading: Establish a whole-cell patch-clamp recording. Allow sufficient time for the internal solution to diffuse from the pipette and equilibrate within the cell (typically 5-15 minutes).

Protocol 3: Flash Photolysis Experimental Setup and Execution

A typical flash photolysis setup involves a light source coupled to a microscope.

  • Light Source:

    • Flash Lamps: Pulsed xenon or mercury arc lamps are robust and can efficiently uncage compounds. They are often coupled to the epifluorescence port of a microscope.

    • Lasers: For more precise spatial control and rapid delivery of light, a UV laser (e.g., a frequency-doubled ruby laser at 347 nm or a nitrogen laser at 337 nm) can be used. Two-photon excitation with a Ti:sapphire laser tuned to ~720-740 nm can also be employed for highly localized uncaging in a small focal volume.

  • Microscope and Optics: The light from the source is directed through the microscope optics and focused onto the cell or region of interest.

  • Calibration: It is important to calibrate the amount of Ca²⁺ released per flash. This can be done by flashing a droplet of the internal solution containing this compound and a Ca²⁺ indicator and measuring the resulting fluorescence change.

  • Execution:

    • Position the loaded cell in the light path.

    • Acquire baseline recordings of the physiological parameter of interest (e.g., membrane current, fluorescence).

    • Deliver a brief pulse of UV light (typically 1 ms for a flash lamp or shorter for a laser).

    • Record the physiological response triggered by the rapid increase in intracellular Ca²⁺.

  • Controls:

    • Perform experiments on cells loaded with the internal solution lacking this compound to control for any effects of the light flash itself.

    • In some cases, photolysis of this compound in the absence of Ca²⁺ can be used as a control for the effects of the photolysis by-products.

Diagrams

G cluster_workflow Experimental Workflow for this compound Photolysis prep Prepare this compound Internal Solution load Load Cell via Patch Pipette prep->load equilibrate Allow for Equilibration load->equilibrate baseline Record Baseline Physiological Signal equilibrate->baseline photolysis Deliver UV Light Pulse (Flash Photolysis) baseline->photolysis record Record Post-Flash Physiological Response photolysis->record analyze Analyze Data record->analyze

Caption: Experimental workflow for a typical this compound photolysis experiment.

G cluster_pathway Calcium Signaling Pathway Studied with this compound DMN_Ca This compound-Ca²⁺ Complex (Inactive) Ca_release Rapid Ca²⁺ Release DMN_Ca->Ca_release Photolysis UV_light UV Light Pulse (~350 nm) UV_light->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase CaM Calmodulin Activation Ca_increase->CaM Neurotransmitter Neurotransmitter Release Ca_increase->Neurotransmitter Contraction Muscle Contraction Ca_increase->Contraction Channel Ion Channel Modulation Ca_increase->Channel Kinase Ca²⁺/CaM-Dependent Kinase Activation CaM->Kinase

Caption: Generalized Ca²⁺ signaling pathway initiated by this compound photolysis.

Concluding Remarks

This compound remains a powerful tool for investigating the roles of calcium in a myriad of cellular processes. By providing precise control over the timing and location of Ca²⁺ increases, it allows researchers to dissect complex signaling cascades with high temporal resolution. Careful consideration of the experimental parameters, including the concentrations of this compound, Ca²⁺, and Mg²⁺, as well as the calibration of the light source, is essential for obtaining reliable and reproducible results. The protocols and data provided herein serve as a comprehensive guide for the successful application of this compound photolysis in diverse research and development settings.

References

Application Notes and Protocols for Investigating Excitation-Contraction Coupling in Muscle Fibers using DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the caged calcium compound, DM-Nitrophen, for the investigation of excitation-contraction (E-C) coupling in skeletal muscle fibers. This powerful technique allows for the precise temporal and spatial control of intracellular calcium levels, enabling detailed examination of the molecular events that link muscle excitation to contraction.

Introduction to this compound

This compound is a photolabile chelator of divalent cations, primarily used as a "caged" calcium compound. In its "caged" state, it has a very high affinity for Ca²⁺ (dissociation constant, Kd ≈ 5 nM), effectively buffering intracellular calcium to resting levels.[1] Upon photolysis with a brief pulse of ultraviolet (UV) light (typically around 350 nm), this compound undergoes rapid cleavage, releasing its bound Ca²⁺. The resulting photoproducts have a dramatically lower affinity for Ca²⁺ (Kd ≈ 3 mM), leading to a rapid and localized increase in intracellular free Ca²⁺ concentration.[1] This "uncaging" of calcium allows researchers to bypass the physiological E-C coupling machinery and directly investigate the downstream effects of elevated calcium on the contractile apparatus and other calcium-sensitive processes.

One of the key advantages of this compound is its rapid photolysis rate, which allows for the generation of calcium concentration jumps that are faster than those achieved by rapid solution changes.[2] However, a significant consideration is its affinity for magnesium (Mg²⁺), which is present at millimolar concentrations in the cytoplasm. This can lead to a mixture of Ca²⁺ and Mg²⁺ uncaging, a factor that must be considered in experimental design and data interpretation.[1][3]

Key Applications in Excitation-Contraction Coupling Research

  • Direct Activation of the Contractile Apparatus: By uncaging calcium within the muscle fiber, researchers can directly activate the myofilaments and measure the resulting force generation, bypassing the need for membrane depolarization and sarcoplasmic reticulum (SR) calcium release.

  • Investigating Calcium Sensitivity of Myofilaments: The ability to generate graded increases in intracellular calcium concentration allows for the determination of the force-calcium relationship of the contractile machinery.

  • Studying the Kinetics of Calcium-Dependent Processes: The rapid nature of calcium release from this compound enables the study of the kinetics of calcium binding to troponin C and the subsequent steps in the cross-bridge cycle.

  • Probing the Mechanisms of Calcium-Induced Calcium Release (CICR): In cardiac muscle, localized uncaging of calcium can be used to trigger and study the properties of CICR from the sarcoplasmic reticulum.

  • Investigating Pathophysiological Mechanisms: this compound can be used to investigate alterations in myofilament calcium sensitivity in muscle diseases where E-C coupling is impaired.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound and its application in studying calcium transients in muscle fibers. It is important to note that the values for electrically-evoked and light-evoked transients are derived from different studies and experimental conditions, and thus represent a composite view rather than a direct comparative experiment.

ParameterThis compound (Pre-photolysis)This compound (Post-photolysis)Electrically-Evoked Ca²⁺ Transient (Typical)Light-Evoked Ca²⁺ Transient (this compound)
Ca²⁺ Dissociation Constant (Kd) ~5 nM~3 mMN/AN/A
Mg²⁺ Dissociation Constant (Kd) ~2.5 µMNot well characterizedN/AN/A
Quantum Yield (Φ) 0.18N/AN/AN/A
Peak [Ca²⁺]i Resting levels (~100 nM)Can reach tens of µM~1-10 µMVariable, can exceed 10 µM
Time to Peak N/A< 1 ms~2-5 ms< 1 ms
Decay Time Constant N/ADependent on cellular Ca²⁺ buffering and extrusionTens to hundreds of msCan be prolonged due to rebinding to unphotolyzed this compound

Experimental Protocols

Protocol 1: Preparation and Permeabilization of Single Skeletal Muscle Fibers

This protocol describes the isolation and permeabilization of single muscle fibers to allow for the introduction of an internal solution containing this compound.

Materials:

  • Skeletal muscle (e.g., mouse Flexor Digitorum Brevis - FDB)

  • Dissecting solution (e.g., relaxing solution)

  • Permeabilizing solution: Relaxing solution containing 50 µg/ml saponin

  • Internal solution (see Protocol 2)

  • Dissecting microscope and fine forceps

Procedure:

  • Excise the desired skeletal muscle and place it in a petri dish containing ice-cold dissecting solution.

  • Under a dissecting microscope, carefully dissect a small bundle of muscle fibers.

  • Transfer the fiber bundle to the permeabilizing solution and incubate for 30-40 seconds. This duration is critical and may need optimization to achieve sufficient permeabilization without damaging the sarcoplasmic reticulum.

  • Immediately transfer the permeabilized fiber bundle to a wash solution (relaxing solution without saponin) to remove the saponin.

  • Single muscle fibers can now be gently teased apart from the bundle using fine forceps.

  • The permeabilized single fiber is now ready for mounting in the experimental chamber and equilibration with the internal solution containing this compound.

Protocol 2: Preparation of this compound-Containing Internal Solution

Materials:

  • This compound (tetrasodium or tetrapotassium salt)

  • Internal solution components (e.g., K-glutamate, HEPES, Mg-ATP, CaCl₂)

  • Calcium-sensitive dye (e.g., Fluo-3, Rhod-2, or a ratiometric indicator)

  • pH meter and calibration standards

  • Calcium and magnesium ion-selective electrodes (optional but recommended)

Procedure:

  • Prepare the base internal solution with all components except this compound and CaCl₂. A typical internal solution might contain (in mM): 120 K-glutamate, 10 HEPES, 5 Mg-ATP, pH 7.2.

  • Add this compound to the desired final concentration. A concentration of 15 mM has been used in muscle fiber experiments.

  • Add the calcium-sensitive dye to the solution. The choice of dye will depend on the experimental setup and the desired calcium concentration range to be measured.

  • Carefully titrate the solution with a concentrated CaCl₂ stock solution to achieve the desired free calcium concentration. The amount of CaCl₂ needed will depend on the final concentration of this compound and its affinity for calcium. It is crucial to accurately determine the final free [Ca²⁺] using either calculations with known binding constants or direct measurement with a calcium-selective electrode.

  • Adjust the pH of the final solution to the desired value (e.g., 7.2).

  • Store the final internal solution on ice and protect it from light to prevent premature photolysis of this compound.

Protocol 3: Flash Photolysis and Measurement of Calcium Transients

Equipment:

  • Inverted microscope with a high numerical aperture objective

  • Flash lamp or pulsed UV laser (e.g., frequency-doubled ruby laser at 347 nm) coupled to the microscope's optical path

  • Photomultiplier tube (PMT) or a fast CCD camera for fluorescence detection

  • Data acquisition system to synchronize the flash and fluorescence recording

  • Field stimulator for evoking action potentials

Procedure:

  • Mount the permeabilized single muscle fiber in the experimental chamber and perfuse with the this compound-containing internal solution. Allow sufficient time for the internal solution to equilibrate with the myoplasm.

  • Position the fiber in the field of view of the microscope and focus on the desired region.

  • Baseline Measurement: Record the baseline fluorescence of the calcium indicator to establish the resting calcium level.

  • (Optional) Electrically-Evoked Transient: Apply a brief electrical stimulus to the fiber to elicit an action potential and record the resulting physiological calcium transient. This provides a reference for comparison with the light-evoked transient.

  • Flash Photolysis: Deliver a brief, intense pulse of UV light to the fiber. The duration and intensity of the flash will determine the amount of this compound that is photolyzed and, consequently, the magnitude of the calcium increase.

  • Record Light-Evoked Transient: Simultaneously with the flash, record the change in fluorescence of the calcium indicator to measure the rapid increase in intracellular calcium concentration.

  • Data Analysis: Analyze the recorded fluorescence transients to determine key parameters such as peak amplitude, time to peak, and decay kinetics. Compare these parameters between the electrically-evoked and light-evoked transients to investigate the specific aspects of E-C coupling under study.

Visualizations

Signaling Pathway of Excitation-Contraction Coupling

G cluster_sarcolemma Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_myoplasm Myoplasm AP Action Potential DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Depolarization RyR Ryanodine Receptor (RyR) (Ca²⁺ Release Channel) DHPR->RyR Conformational Change Ca_ion Ca²⁺ RyR->Ca_ion Release SR_Ca Ca²⁺ Store SR_Ca->RyR Troponin Troponin C Ca_ion->Troponin Binding Contraction Muscle Contraction Troponin->Contraction Initiates

Caption: Signaling pathway of normal excitation-contraction coupling in skeletal muscle.

Experimental Workflow for this compound Application

G cluster_prep Fiber Preparation cluster_loading This compound Loading cluster_experiment Experiment cluster_analysis Data Analysis Isolate Isolate Single Muscle Fiber Permeabilize Permeabilize with Saponin Isolate->Permeabilize Equilibrate Equilibrate with Internal Solution (containing this compound) Permeabilize->Equilibrate Stimulate Electrical Stimulation (Optional) Equilibrate->Stimulate Flash UV Flash Photolysis Equilibrate->Flash Record_E Record Electrically-Evoked Ca²⁺ Transient Stimulate->Record_E Analyze Analyze Ca²⁺ Transients (Amplitude, Kinetics) Record_E->Analyze Record_L Record Light-Evoked Ca²⁺ Transient Flash->Record_L Record_L->Analyze Compare Compare Transients & Draw Conclusions Analyze->Compare G cluster_before Before UV Flash cluster_event Event cluster_after After UV Flash DM_Ca This compound-Ca²⁺ Complex (High Affinity) Low_Ca Low Intracellular [Ca²⁺] DM_Ca->Low_Ca maintains UV_Flash UV Light Pulse (~350 nm) DM_Ca->UV_Flash absorbs Photoproducts Photoproducts (Low Affinity) UV_Flash->Photoproducts causes cleavage into Free_Ca Free Ca²⁺ UV_Flash->Free_Ca releases High_Ca Rapid Increase in Intracellular [Ca²⁺] Free_Ca->High_Ca results in

References

Application Notes and Protocols for UV Flash Photolysis of DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of UV flash photolysis of DM-Nitrophen, a widely used "caged" calcium compound. This technique allows for the rapid and localized release of calcium ions, enabling the study of a myriad of calcium-dependent cellular processes.

Introduction to this compound

This compound is a photolabile chelator that exhibits a high affinity for calcium ions in its native state.[1][2] Upon illumination with a brief pulse of near-ultraviolet (UV) light, typically in the 350-360 nm range, it undergoes rapid photolysis.[1] This photochemical reaction cleaves the molecule, resulting in photoproducts with a dramatically reduced affinity for Ca2+.[2] This light-triggered release of calcium allows for precise temporal and spatial control over intracellular calcium concentrations, making it an invaluable tool for investigating fast biological processes such as neurotransmitter release, muscle contraction, and signal transduction.[3]

Key Properties and Quantitative Data

The utility of this compound in biological experiments is defined by several key parameters. The following table summarizes the essential quantitative data for this compound.

ParameterValueReference
Dissociation Constant (Kd) for Ca2+ (pre-photolysis) 5.0 x 10⁻⁹ M (5 nM)
Dissociation Constant (Kd) for Ca2+ (post-photolysis) 3.0 x 10⁻³ M (3 mM)
Dissociation Constant (Kd) for Mg2+ 2.5 µM
Quantum Yield (Φ) 0.18
Rate of Ca2+ Release 38,000 s⁻¹
Optimal Photolysis Wavelength ~350-360 nm

Note: The high affinity for Mg2+ is a critical consideration in experimental design, as physiological concentrations of Mg2+ can compete with Ca2+ for binding to this compound.

Experimental Setup and Workflow

A typical UV flash photolysis experiment involving this compound requires a specialized setup that integrates a light source for photolysis with a system for monitoring the biological response, such as electrophysiology or fluorescence microscopy.

experimental_workflow cluster_preparation Sample Preparation cluster_photolysis Photolysis cluster_detection Data Acquisition prep Prepare solution containing This compound and Ca2+ load Load cells or tissue with This compound solution (e.g., microinjection, patch pipette) prep->load microscope Microscope load->microscope Position Sample uv_source UV Light Source (Xenon Arc Lamp or Laser) shutter High-Speed Shutter uv_source->shutter optics Focusing Optics (Objective Lens) optics->microscope Deliver UV Pulse shutter->optics detector Detection System (e.g., Patch-Clamp Amplifier, Fluorescence Detector) microscope->detector computer Data Recording (Computer) detector->computer

Experimental workflow for UV flash photolysis.

Core Components:
  • UV Light Source: A high-intensity light source is crucial for efficient photolysis. Commonly used sources include:

    • Xenon Arc Lamps (150W or greater): These provide a broad spectrum of high-intensity light that can be filtered to the desired UV wavelength.

    • Pulsed Lasers (e.g., frequency-doubled ruby laser at 347 nm): Lasers offer monochromatic light and precise temporal control. More recently, 405 nm lasers have also been shown to be effective.

  • Optics: Quartz lenses and UV-compatible objectives are necessary to focus the UV light onto the sample with minimal loss of intensity.

  • Shutter: A high-speed electronic shutter is essential for controlling the duration of the UV pulse, which can be as short as a few milliseconds.

  • Microscope: An inverted or upright microscope is typically used to visualize the sample and align the photolysis beam.

  • Detection System: The choice of detection system depends on the biological process being studied. This can include:

    • Electrophysiology Setup (Patch-Clamp): For monitoring changes in membrane potential or ion channel activity.

    • Fluorescence Imaging System: For measuring changes in intracellular ion concentrations using fluorescent indicators (e.g., Fura-2, Fluo-3).

Signaling Pathway Activation via Ca²⁺ Uncaging

The rapid increase in intracellular Ca²⁺ concentration following the photolysis of this compound can initiate a wide range of signaling cascades.

signaling_pathway cluster_downstream Downstream Cellular Responses uv UV Light Pulse dm_nitrophen This compound-Ca²⁺ uv->dm_nitrophen Photolysis ca_release Rapid Ca²⁺ Release dm_nitrophen->ca_release cam Calmodulin Activation ca_release->cam pkc PKC Activation ca_release->pkc exocytosis Neurotransmitter Release (Exocytosis) ca_release->exocytosis contraction Muscle Contraction ca_release->contraction gene_exp Gene Expression cam->gene_exp pkc->gene_exp

Signaling pathway initiated by Ca²⁺ uncaging.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Loading Solution

This protocol describes the preparation of a stock solution of this compound for loading into cells via a patch pipette.

Materials:

  • This compound (tetrasodium or tetrapotassium salt)

  • CaCl₂ solution (e.g., 1 M)

  • Internal pipette solution (specific to the experiment, e.g., containing KCl, HEPES, ATP)

  • pH meter

  • Calcium-sensitive electrode or fluorescent Ca²⁺ indicator (for calibration)

Procedure:

  • Prepare the internal pipette solution: Prepare the desired base internal solution and adjust the pH to the desired physiological value (e.g., 7.2-7.4).

  • Dissolve this compound: Dissolve this compound in the internal solution to a final concentration typically ranging from 1 to 10 mM.

  • Add Calcium: Add a specific amount of CaCl₂ to the this compound solution to achieve the desired pre-photolysis free Ca²⁺ concentration. The amount of Ca²⁺ to add will depend on the this compound concentration and the presence of other chelators. It is crucial to calculate the appropriate amount of total calcium to add to achieve the desired free calcium concentration before photolysis.

  • Verify Free Ca²⁺ Concentration (Optional but Recommended): Use a calcium-sensitive electrode or a fluorescent indicator to confirm the free Ca²⁺ concentration of the final solution.

  • Aliquot and Store: Aliquot the final solution and store it at -20°C or -80°C, protected from light. Thaw on ice before use.

Protocol 2: UV Flash Photolysis Experiment with Electrophysiological Recording

This protocol outlines the general steps for performing a UV flash photolysis experiment while recording cellular electrical activity.

Equipment:

  • Patch-clamp setup (amplifier, micromanipulator, headstage)

  • Inverted microscope with UV-transparent optics

  • High-intensity UV light source (Xenon lamp or laser)

  • High-speed shutter

  • Data acquisition system

Procedure:

  • Cell Preparation: Prepare the cells or tissue slice for electrophysiological recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration using a pipette filled with the this compound loading solution.

  • Positioning: Position the cell of interest in the light path of the UV source.

  • Baseline Recording: Record baseline electrical activity for a stable period.

  • UV Flash: Deliver a brief UV flash of controlled duration and intensity. The flash duration can range from milliseconds to seconds.

  • Post-Flash Recording: Continue recording the electrical activity to observe the cellular response to the rapid increase in intracellular Ca²⁺.

  • Data Analysis: Analyze the recorded data to quantify the changes in membrane potential, current, or firing frequency.

Applications in Research and Drug Development

  • Neuroscience: Studying the role of calcium in synaptic transmission, plasticity, and excitotoxicity. The photolytic release of Ca²⁺ from this compound has been used to stimulate transmitter release at synapses.

  • Cardiovascular Physiology: Investigating calcium's role in cardiac muscle contraction and signaling pathways in heart cells.

  • Cell Biology: Elucidating the kinetics and spatial dynamics of calcium signaling in various cellular processes.

  • Drug Discovery: Screening for compounds that modulate calcium-dependent pathways by providing a precise and reproducible method to trigger these pathways.

Conclusion

UV flash photolysis of this compound is a powerful technique that provides unparalleled temporal and spatial control over intracellular calcium levels. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can effectively utilize this method to gain deeper insights into the fundamental roles of calcium in health and disease.

References

Combining Patch-Clamp Electrophysiology with DM-Nitrophen for Precise Spatiotemporal Control of Intracellular Calcium

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of patch-clamp electrophysiology with photo-activatable "caged" compounds offers a powerful approach to investigate cellular signaling pathways with high temporal and spatial resolution.[1] This document provides detailed application notes and protocols for utilizing DM-Nitrophen, a photolabile chelator, to precisely control intracellular calcium concentrations ([Ca²⁺]ᵢ) during electrophysiological recordings.[2][3]

This compound is a caged calcium compound that, upon illumination with ultraviolet (UV) light, rapidly releases bound Ca²⁺.[2][4] This technique, known as flash photolysis or uncaging, allows for step-like increases in [Ca²⁺]ᵢ at specific subcellular locations and at precise moments in time. When combined with the patch-clamp technique, which provides high-fidelity measurements of cellular electrical activity, this methodology enables researchers to directly probe the cause-and-effect relationships between transient calcium signals and the function of ion channels, receptors, and other cellular processes.

This combined approach is particularly valuable for studying rapid physiological events that are difficult to investigate using slower methods of altering [Ca²⁺]ᵢ, such as perfusion or microinjection. The ability to generate concentration jumps of Ca²⁺ within milliseconds allows for the kinetic analysis of Ca²⁺-dependent processes, including the activation of ion channels, neurotransmitter release, and the modulation of synaptic plasticity.

Applications in Electrophysiology

The combination of patch-clamp and this compound uncaging has been instrumental in advancing our understanding of numerous physiological processes:

  • Activation of Ca²⁺-Activated Channels: By releasing a known quantity of Ca²⁺ near the intracellular face of the plasma membrane, researchers can study the activation kinetics and calcium sensitivity of various Ca²⁺-activated ion channels (e.g., K⁺ and Cl⁻ channels).

  • Synaptic Transmission and Plasticity: Uncaging Ca²⁺ in presynaptic terminals allows for the direct investigation of the role of calcium in triggering neurotransmitter release, even in the absence of an action potential or extracellular calcium. This has been crucial in determining the calcium cooperativity of the release machinery.

  • Calcium-Induced Calcium Release (CICR): The technique can be used to trigger and study the mechanisms of CICR from intracellular stores like the sarcoplasmic reticulum in muscle cells.

  • Second Messenger Signaling Cascades: Researchers can dissect the downstream effects of calcium as a second messenger in various signaling pathways.

Key Experimental Parameters and Quantitative Data

The successful implementation of this combined technique relies on the careful selection and calibration of several key parameters. The following tables summarize the properties of this compound and typical experimental conditions.

Table 1: Properties of this compound

PropertyValueReference(s)
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~5 nM
Ca²⁺ Dissociation Constant (Kd) - After Photolysis > 3 mM
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis ~2.5 µM
Optimal Photolysis Wavelength 347-360 nm
Quantum Yield 0.18
Half-time of Ca²⁺ Release < 200 µs

Table 2: Typical Experimental Conditions for Combined Patch-Clamp and this compound Uncaging

ParameterTypical Range/ValueReference(s)
This compound Concentration in Pipette 1 - 10 mM
Total CaCl₂ in Pipette Solution 0.25 - 3.75 mM (partially saturating this compound)
Light Source for Photolysis Xenon flash lamp, frequency-doubled ruby laser, mercury arc lamp
Light Wavelength ~347 nm (laser), 350-360 nm (arc lamp)
Light Pulse Duration 50 ns (laser) to several hundred ms (lamp with shutter)
Recording Configuration Whole-cell voltage-clamp or current-clamp

Table 3: Examples of Observed Physiological Effects

PreparationObservationQuantitative EffectReference(s)
Crayfish Neuromuscular JunctionIncreased neurotransmitter releaseMEJP frequency increased from 1-10 quanta/s to 3000-11,000 quanta/s
Crayfish Neuromuscular JunctionPotentiation of evoked releaseEJP amplitudes increased by 2-31 times
Squid Giant SynapseTriggering of transmitter releasePostsynaptic depolarization within < 1 ms of flash
Aplysia NeuronActivation of K⁺ currentCurrent activation with calculated Ca²⁺ jumps of 0.11 - 2.54 µM
Guinea-Pig Cardiac MyocytesTriggering of Ca²⁺ sparksLocalized Ca²⁺ transients elicited by two-photon photolysis

Experimental Protocols

Protocol 1: Preparation of this compound Containing Internal Solution

This protocol describes the preparation of the intracellular solution for the patch pipette. The goal is to have a solution with a known concentration of this compound partially saturated with Ca²⁺.

  • Calculate Concentrations: Determine the desired final concentrations of this compound, CaCl₂, and other components of your standard internal solution (e.g., buffer, salts, ATP, GTP). It is critical to account for the Ca²⁺ binding affinity of this compound and any other chelators (like EGTA, which should typically be omitted or kept at a very low concentration) to achieve the desired free Ca²⁺ concentration before photolysis.

  • Prepare Base Internal Solution: Prepare your standard internal solution without this compound and CaCl₂. Filter the solution using a 0.2 µm syringe filter.

  • Dissolve this compound: Weigh out the required amount of this compound and dissolve it in a small volume of the base internal solution. This may require vortexing and sonication.

  • Add Calcium: Prepare a stock solution of CaCl₂. While stirring the this compound solution, slowly add the calculated volume of the CaCl₂ stock solution.

  • Final Adjustments: Adjust the pH of the final solution to the desired value (typically 7.2-7.4). Bring the solution to the final volume with the base internal solution.

  • Storage and Use: Aliquot the final solution into small volumes and store at -20°C. On the day of the experiment, thaw an aliquot and keep it on ice. Centrifuge the aliquot briefly before use to pellet any precipitate.

Protocol 2: Whole-Cell Patch-Clamp Recording with Photolysis

This protocol outlines the general procedure for performing a combined patch-clamp and uncaging experiment.

  • Equipment Setup:

    • Assemble a standard patch-clamp rig, including an amplifier, micromanipulator, microscope, and data acquisition system.

    • Align the UV light source (e.g., Xenon flash lamp) with the microscope's optical path to illuminate the specimen. Ensure the light path is focused on the field of view containing the cell of interest.

  • Pipette Preparation:

    • Pull glass micropipettes to a suitable resistance (typically 3-8 MΩ).

    • Fill the pipette with the this compound-containing internal solution prepared in Protocol 1. Ensure there are no air bubbles.

  • Obtaining a Whole-Cell Recording:

    • Locate a target cell under the microscope.

    • Approach the cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Diffusion and Equilibration:

    • Allow at least 5-10 minutes for the this compound and other components of the internal solution to diffuse from the pipette into the cell and equilibrate.

  • Recording and Photolysis:

    • Begin recording the electrical activity of the cell in either voltage-clamp or current-clamp mode.

    • Deliver a brief pulse of UV light using a shutter or by triggering the flash lamp. The duration and intensity of the flash should be calibrated beforehand to release a desired amount of Ca²⁺ without causing photodamage.

    • Record the resulting change in current or voltage.

  • Data Analysis:

    • Analyze the electrophysiological recording to quantify the effect of the Ca²⁺ transient (e.g., peak current amplitude, decay kinetics, change in firing rate).

    • Correlate the observed electrical response with the timing of the UV flash.

Visualizations: Diagrams and Workflows

Caption: Schematic of the combined patch-clamp and photolysis setup.

Signaling_Pathway UV_Light UV Light Flash DM_Nitrophen This compound-Ca²⁺ (Caged Ca²⁺) UV_Light->DM_Nitrophen Photolysis Ca_Ion Free Intracellular Ca²⁺ DM_Nitrophen->Ca_Ion Uncaging Ca_Sensor Ca²⁺ Sensor Protein (e.g., Synaptotagmin) Ca_Ion->Ca_Sensor Binding & Activation Vesicle_Fusion Synaptic Vesicle Fusion Ca_Sensor->Vesicle_Fusion Triggers Transmitter_Release Neurotransmitter Release Vesicle_Fusion->Transmitter_Release Results in

Caption: Signaling pathway for Ca²⁺-evoked neurotransmitter release.

Experimental_Workflow Start Start Prep_Solution Prepare Internal Solution with this compound-Ca²⁺ Start->Prep_Solution Fill_Pipette Back-fill Patch Pipette Prep_Solution->Fill_Pipette Approach_Cell Approach Target Cell & Form Giga-seal Fill_Pipette->Approach_Cell Establish_WC Rupture Membrane (Establish Whole-Cell) Approach_Cell->Establish_WC Equilibrate Allow for Diffusion (5-10 min) Establish_WC->Equilibrate Record_Baseline Record Baseline Electrical Activity Equilibrate->Record_Baseline Deliver_Flash Deliver UV Flash (Uncage Ca²⁺) Record_Baseline->Deliver_Flash Record_Response Record Post-Flash Response Deliver_Flash->Record_Response Analyze Analyze Data Record_Response->Analyze End End Analyze->End

Caption: Workflow for a combined patch-clamp and uncaging experiment.

Important Considerations and Troubleshooting

  • Phototoxicity: High-intensity or prolonged UV illumination can be damaging to cells. It is crucial to use the minimum light energy necessary to elicit a physiological response. Always perform control experiments where the cell is flashed in the absence of this compound to check for light-induced artifacts.

  • Buffering Effects: Before photolysis, this compound is a high-affinity Ca²⁺ buffer (Kd ≈ 5 nM). Its presence in the cell will alter the endogenous calcium buffering capacity and can affect resting [Ca²⁺]ᵢ. This must be considered when interpreting results.

  • Competition with Mg²⁺: this compound also binds Mg²⁺ (Kd ≈ 2.5 µM). Since intracellular Mg²⁺ is present at millimolar concentrations, it can compete with Ca²⁺ for binding to this compound. In experiments requiring precise control over the amount of released Ca²⁺, it may be necessary to use Mg²⁺-free internal solutions.

  • Incomplete Photolysis: A single flash typically photolyzes only a fraction of the this compound. The unphotolyzed compound can re-bind the released Ca²⁺, leading to a faster decay of the calcium transient than would be caused by cellular extrusion and uptake mechanisms alone.

  • Diffusion Limitations: Ensure adequate time for this compound to diffuse from the pipette to the subcellular region of interest. In large or morphologically complex cells, the concentration of the caged compound may not be uniform.

References

Application Notes and Protocols for Triggering Transmitter Release with DM-Nitrophen at Neuromuscular Junctions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing the photolabile calcium chelator, DM-Nitrophen, to trigger neurotransmitter release at neuromuscular junctions (NMJs). This technique, often referred to as "calcium uncaging," allows for the precise temporal and spatial control of intracellular calcium levels, providing a powerful tool to study the mechanisms of synaptic transmission. By releasing "caged" calcium within the presynaptic terminal upon photolysis with UV light, this compound bypasses the need for presynaptic action potentials and voltage-gated calcium channels to elicit transmitter release. This enables the direct investigation of the calcium-dependence of neurotransmitter release machinery.

The protocols outlined below are primarily based on established methodologies used at the crayfish neuromuscular junction, a model system that has been instrumental in elucidating the principles of synaptic transmission.

Principle of Action

This compound is a high-affinity calcium chelator that, upon absorption of near-UV light, undergoes rapid photolysis. This chemical reaction dramatically reduces its affinity for calcium, leading to a rapid increase in the free intracellular calcium concentration ([Ca²⁺]i) within the presynaptic terminal. This sudden elevation in local [Ca²⁺]i mimics the influx of calcium that normally occurs during an action potential, thereby triggering the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

Signaling Pathway

The signaling cascade initiated by the photolysis of this compound to induce transmitter release is a direct and well-defined process.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane DM_Nitrophen This compound-Ca²⁺ Complex Free_Ca ↑ Free Intracellular Ca²⁺ DM_Nitrophen->Free_Ca Releases UV_Light UV Light Pulse (Photolysis) UV_Light->DM_Nitrophen Induces Vesicle_Fusion Synaptic Vesicle Fusion Free_Ca->Vesicle_Fusion Triggers Transmitter_Release Neurotransmitter Release Vesicle_Fusion->Transmitter_Release Results in Transmitter Neurotransmitters Transmitter_Release->Transmitter Receptor_Binding Receptor Binding Transmitter->Receptor_Binding Postsynaptic_Potential Postsynaptic Potential (EJP/MEJP) Receptor_Binding->Postsynaptic_Potential

Caption: Signaling pathway of this compound mediated transmitter release.

Quantitative Data Summary

The photolytic release of calcium from this compound has a profound and quantifiable effect on neurotransmitter release. The following table summarizes the typical changes observed in key parameters of synaptic transmission at the crayfish neuromuscular junction.

ParameterResting State (Pre-Photolysis)During Photolysis of this compoundFold Increase (Approximate)Reference
Miniature Excitatory Junctional Potential (MEJP) Frequency 1 - 10 quanta/s3,000 - 11,000 quanta/s300 - 11,000[1][2]
Excitatory Junctional Potential (EJP) Amplitude Control Value (Normalized to 1)2 - 31 times control2 - 31[1][2]
Quantal Content (m) LowSignificantly Increased-[1]

Note: The exact values can vary depending on experimental conditions such as the concentration of this compound loaded, the intensity and duration of the light pulse, and the composition of the external saline.

Experimental Protocols

Materials and Reagents
  • This compound (e.g., from a commercial supplier like Sigma-Aldrich or Thermo Fisher Scientific)

  • Physiological Saline (Crayfish Ringer's Solution):

    • Normal Ringer's: Specific composition can be found in established literature. A common recipe is (in mM): 195 NaCl, 5.4 KCl, 13.5 CaCl₂, 2.6 MgCl₂, 10 HEPES, pH 7.4.

    • Calcium-Free Ringer's: Omit CaCl₂ and optionally increase MgCl₂ to maintain osmolarity.

    • Calcium-Free Cobalt Ringer's: Replace CaCl₂ with an equimolar concentration of CoCl₂ to block voltage-gated calcium channels.

  • Microinjection Pipettes: Pulled from borosilicate glass capillaries.

  • Fluorescent Dye: (Optional, for visualization of injection) e.g., Rhodamine B or Sulforhodamine B.

  • Microinjection Apparatus:

    • For Pressure Injection: A micromanipulator and a pico-pump.

    • For Iontophoresis: A micromanipulator and a current source.

  • Photolysis Light Source: A high-intensity light source capable of emitting near-UV light, such as a xenon arc lamp or a mercury arc lamp, coupled to the microscope. A shutter system is required for precise timing of the light pulse.

  • Electrophysiology Rig: Standard setup for intracellular or extracellular recording from neuromuscular junctions, including amplifiers, digitizers, and data acquisition software.

Experimental Workflow

The general workflow for using this compound to trigger transmitter release involves preparation of the neuromuscular junction, loading of the presynaptic terminal with this compound, photolysis to release calcium, and electrophysiological recording of the postsynaptic response.

Experimental_Workflow A NMJ Preparation (e.g., Crayfish opener muscle) B Preparation of this compound Injection Solution A->B D Positioning of Electrodes (Recording and Stimulating) A->D C Loading Presynaptic Terminal (Pressure Injection or Iontophoresis) B->C E Baseline Recording (Spontaneous and Evoked Activity) D->E F Photolysis of this compound (UV Light Pulse) E->F G Recording of Postsynaptic Response (Increased MEJP frequency, EJPs) F->G H Data Analysis (Quantal Analysis) G->H

Caption: General experimental workflow for this compound experiments.
Protocol 1: Preparation of this compound Injection Solution

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 0.5 M K-HEPES, pH 7.3). A typical final concentration in the injection pipette is 60 mM.

  • To prepare calcium-loaded this compound, add CaCl₂ to the solution. The ratio of CaCl₂ to this compound can be varied, for example, a 30% to 60% saturation (e.g., 18 mM or 36 mM CaCl₂ with 60 mM this compound).

  • (Optional) For visualization of the presynaptic terminal filling, add a fluorescent dye such as 10 mM Sulforhodamine B to the injection solution.

  • For iontophoresis of calcium-free this compound, the solution can be prepared with 60 mM this compound and 150 mM KCl in 0.5 M K-HEPES buffer, pH 7.3.

Protocol 2: Loading of Presynaptic Terminals

Method A: Pressure Injection

  • Backfill a beveled microelectrode with the this compound injection solution.

  • Using a micromanipulator, carefully insert the microelectrode into the presynaptic axon of the neuromuscular junction.

  • Apply brief pressure pulses using a pico-pump to inject the solution into the axon. The filling of the presynaptic terminals can be monitored if a fluorescent dye is included in the injection solution.

Method B: Iontophoresis

  • Backfill a microelectrode with the this compound iontophoresis solution.

  • Insert the microelectrode into the presynaptic axon.

  • Apply a continuous hyperpolarizing current (e.g., 10-20 nA) for an extended period (e.g., 30-40 minutes) to drive the negatively charged this compound into the axon.

Protocol 3: Photolysis and Electrophysiological Recording
  • Position a recording electrode on the postsynaptic muscle fiber to record EJPs and MEJPs.

  • Position the photolysis light source (e.g., the objective of a microscope coupled to a xenon arc lamp) over the presynaptic terminal containing this compound.

  • Record baseline synaptic activity (spontaneous MEJPs and evoked EJPs if desired).

  • Deliver a brief, high-intensity light pulse to the presynaptic terminal to photolyze the this compound. The duration and intensity of the light pulse can be varied to control the amount of calcium released. Brief exposures (photolyzing 5-20% of the this compound) can produce transient responses, while longer exposures can lead to a more sustained release.

  • Simultaneously record the postsynaptic response. A successful experiment will show a dramatic increase in the frequency of MEJPs and/or the amplitude of EJPs.

  • Wash the preparation with fresh Ringer's solution between trials.

Data Analysis

The primary data obtained from these experiments are the electrophysiological recordings of postsynaptic potentials. Key analyses include:

  • Measurement of MEJP Frequency: Count the number of MEJPs in a defined time window before and during photolysis to quantify the change in spontaneous release rate.

  • Measurement of EJP Amplitude: Measure the peak amplitude of evoked EJPs before and during photolysis.

  • Quantal Content Analysis: Calculate the quantal content (m), which is the average number of vesicles released per action potential (or in this case, per light flash). This can be estimated by the direct method (m = mean EJP amplitude / mean MEJP amplitude).

Troubleshooting

  • No response to photolysis:

    • Inadequate loading of this compound: Verify terminal filling with a fluorescent marker. Increase injection pressure/duration or iontophoresis current/duration.

    • Insufficient light intensity or duration: Ensure the light source is properly focused and aligned. Increase the duration or intensity of the light pulse.

    • This compound is not calcium-bound (if using calcium-free Ringer's): Ensure the presynaptic terminal is in a calcium-containing medium to allow for intracellular binding of calcium to the injected this compound.

  • High baseline MEJP frequency:

    • Damage to the presynaptic terminal during injection: Use finer-tipped electrodes and be gentle during impalement.

  • Rapid rundown of the response:

    • Photodamage: Reduce the intensity or duration of the light pulse.

    • Depletion of the readily releasable pool of vesicles: Allow for sufficient recovery time between photolysis trials.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to precisely control intracellular calcium and gain valuable insights into the mechanisms of neurotransmitter release at neuromuscular junctions.

References

Application Notes and Protocols for Injecting DM-Nitrophen into Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed to release calcium ions (Ca²⁺) upon photolysis with near-ultraviolet light. This property makes it an invaluable tool for studying the intricate roles of calcium in a myriad of cellular processes, including signal transduction, neurotransmitter release, muscle contraction, and gene expression. By enabling precise spatiotemporal control over intracellular calcium concentrations, this compound allows researchers to mimic and investigate transient calcium signals and their downstream effects with high precision.

These application notes provide detailed protocols for three common methods of introducing this compound into living cells: Microinjection, Electroporation, and Acetoxymethyl (AM) Ester Loading. Each method has its own advantages and disadvantages, and the optimal choice will depend on the specific cell type, experimental goals, and available equipment.

Methods for Cellular Loading of this compound

Several techniques can be employed to deliver this compound into the cytoplasm of cells. The choice of method is critical and depends on factors such as the cell type (adherent vs. suspension), the desired loading efficiency, and the need to control the intracellular concentration of the compound.

Microinjection

Microinjection is a technique that utilizes a fine glass micropipette to deliver a precise volume of a substance directly into the cytoplasm or nucleus of a single cell. It offers excellent control over the amount of substance delivered to individual cells.

Protocol for Microinjection of this compound into Adherent Cells:

Materials:

  • This compound solution (typically 1-10 mM in a suitable buffer, e.g., potassium-based intracellular solution)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Microinjection system (including micromanipulator, injector, and microscope)

  • Glass micropipettes (with a tip diameter of ~0.5-1.0 µm)

  • Cell culture medium

Procedure:

  • Preparation of this compound Solution: Prepare the desired concentration of this compound in an appropriate injection buffer. The buffer should be sterile and free of particles. Centrifuge the solution briefly to pellet any debris.

  • Cell Preparation: Culture adherent cells to a confluence of 50-70% on glass-bottom dishes or coverslips to allow easy access to individual cells.

  • Micropipette Loading: Backfill a sterile micropipette with the this compound solution using a microloader pipette tip. Ensure there are no air bubbles in the tip.

  • System Setup: Mount the loaded micropipette onto the micromanipulator. Place the cell culture dish on the microscope stage and bring the cells into focus.

  • Microinjection:

    • Carefully lower the micropipette towards the target cell.

    • Gently pierce the cell membrane with the micropipette tip. For cytoplasmic injection, target the area away from the nucleus.

    • Apply a controlled injection pressure to deliver a small volume of the this compound solution into the cell. The injection volume is typically a small fraction of the cell volume to avoid damage.

    • Carefully withdraw the micropipette.

  • Post-Injection Care: After injection, return the cells to the incubator for a recovery period (typically 30-60 minutes) before proceeding with the uncaging experiment.

  • Verification (Optional): Co-inject a fluorescent marker of a similar molecular weight to visually confirm successful injection.

Electroporation

Electroporation is a method that applies an electrical pulse to cells to temporarily increase the permeability of the cell membrane, allowing substances like this compound to enter the cell from the surrounding medium. This technique is suitable for loading a large population of cells simultaneously.

Protocol for Electroporation of this compound into Suspension Cells:

Materials:

  • This compound solution (typically 1-5 mM in electroporation buffer)

  • Suspension cells

  • Electroporation buffer (low conductivity, e.g., Opti-MEM™ or specialized electroporation buffers)

  • Electroporator and sterile electroporation cuvettes (e.g., 4 mm gap)

  • Cell culture medium

Procedure:

  • Cell Preparation: Harvest suspension cells and wash them with a suitable buffer. Resuspend the cells in cold electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Electroporation Mixture: Add this compound to the cell suspension to the desired final concentration. Mix gently and transfer the cell suspension to a pre-chilled electroporation cuvette.

  • Electroporation:

    • Place the cuvette into the electroporator.

    • Apply the optimized electrical pulse. The optimal voltage and pulse duration are cell-type dependent and should be determined empirically. Start with parameters recommended by the manufacturer for the specific cell line.

  • Recovery: Immediately after the pulse, gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.

  • Incubation: Incubate the cells for a recovery period (typically 2-4 hours) before initiating uncaging experiments.

  • Viability Check: Assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.

Acetoxymethyl (AM) Ester Loading

This method involves using a membrane-permeant form of this compound, "this compound AM". The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, charged form of this compound in the cytoplasm.

Protocol for Loading Cells with this compound AM:

Materials:

  • This compound AM

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Adherent or suspension cells

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO. It is also recommended to prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

  • Loading Solution Preparation:

    • For a final loading concentration of 1-10 µM this compound AM, dilute the DMSO stock solution into a suitable buffer (e.g., HBSS).

    • To aid in solubilization, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 solution, then disperse this mixture into the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • For adherent cells, replace the culture medium with the loading solution.

    • For suspension cells, pellet the cells and resuspend them in the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time can vary between cell types.

  • Washing: After incubation, wash the cells two to three times with fresh, warm buffer or culture medium to remove extracellular this compound AM.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now ready for uncaging experiments.

Data Presentation: Comparison of Loading Methods

ParameterMicroinjectionElectroporationAM Ester Loading
Loading Efficiency Very High (approaching 100% for targeted cells)[1][2]Variable (typically 40-80%, cell type dependent)[3]High (can be >90%, but varies with cell type and loading conditions)[4]
Cell Viability Moderate to High (dependent on operator skill and needle size; can be >80%)[1]Low to Moderate (highly dependent on pulse parameters and buffer composition; can be <50%)High (generally non-invasive)
Control over Concentration Excellent (precise volume can be delivered)Poor (intracellular concentration is difficult to control)Moderate (concentration can be modulated by varying loading concentration and time)
Throughput Low (single-cell manipulation)High (large population of cells)High (can be used in multi-well plate formats)
Technical Difficulty High (requires specialized equipment and training)Moderate (requires optimization of electrical parameters)Low (simple incubation and washing steps)
Applicable Cell Types Adherent cells are easier, but suspension cells can be used with modifications.Adherent and suspension cells.Adherent and suspension cells.
Potential for Off-Target Effects Minimal (direct delivery to cytoplasm)Potential for membrane damage and stress responses.Incomplete de-esterification can lead to compartmentalization in organelles. Potential for cytotoxicity from formaldehyde byproduct.

Experimental Workflow and Signaling Pathway

The general workflow for a calcium uncaging experiment using this compound involves cell loading, the uncaging event, and the subsequent measurement of the cellular response.

G cluster_loading Cell Loading Microinjection Microinjection Load_DM Load Cells with This compound-Ca²⁺ Microinjection->Load_DM Electroporation Electroporation Electroporation->Load_DM AM_Ester AM Ester Loading AM_Ester->Load_DM Wash Wash to Remove Extracellular Compound Load_DM->Wash Uncage Photolysis (UV light) Uncaging of Ca²⁺ Wash->Uncage Ca_Increase Rapid Increase in Intracellular [Ca²⁺] Uncage->Ca_Increase Signaling Activation of Ca²⁺-dependent Signaling Pathways Ca_Increase->Signaling Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) Signaling->Response Measurement Measurement of Response (e.g., Microscopy, Electrophysiology) Response->Measurement

Caption: Experimental workflow for this compound mediated calcium uncaging experiments.

Upon photolysis, the released calcium can activate a multitude of downstream signaling pathways. A common pathway involves the activation of calmodulin and subsequent downstream kinases.

G Uncaging This compound Uncaging (UV Light) Ca_Increase ↑ Intracellular [Ca²⁺] Uncaging->Ca_Increase Calmodulin Calmodulin (CaM) Ca_Increase->Calmodulin Other_Proteins Other Ca²⁺-binding Proteins (e.g., PKC, Calcineurin) Ca_Increase->Other_Proteins CaM_Kinase Ca²⁺/CaM-dependent Kinases (e.g., CaMKII) Calmodulin->CaM_Kinase Transcription_Factors Transcription Factors (e.g., CREB) CaM_Kinase->Transcription_Factors Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Diverse Cellular Responses Other_Proteins->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Magnesium Interference in DM-Nitrophen Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address magnesium interference during experiments with the caged calcium compound, DM-Nitrophen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a photolabile chelator, often referred to as a "caged Ca2+" compound. Its primary application is in biological research to precisely control intracellular calcium concentrations.[1][2] Upon illumination with UV light, this compound undergoes photolysis, rapidly releasing free Ca2+ into the local environment. This allows researchers to study the kinetics and downstream effects of transient calcium signals in various cellular processes, such as neurotransmitter release and muscle contraction.[3][4]

Q2: Why is magnesium a concern in this compound experiments?

A2: The primary issue is that this compound has a significant binding affinity for magnesium (Mg2+), which is typically present at relatively high concentrations within cells.[1] This competitive binding can lead to several complications, including a mixture of Ca2+ and Mg2+ uncaging, an alteration of the resting intracellular Ca2+ concentration, and changes in the kinetics of Ca2+ release and re-equilibration.

Q3: How does the affinity of this compound for Ca2+ compare to its affinity for Mg2+?

A3: this compound has a much higher affinity for Ca2+ than for Mg2+. However, its affinity for Mg2+ is still substantial enough to be a significant factor in physiological systems where Mg2+ is abundant. The dissociation constant (Kd) for Ca2+ is in the nanomolar range, while for Mg2+ it is in the micromolar to millimolar range.

Q4: Are there alternatives to this compound that are less sensitive to magnesium?

A4: Yes, NP-EGTA (nitrophenyl-EGTA) is a commonly used alternative. NP-EGTA has a significantly lower affinity for Mg2+ (Kd in the millimolar range) compared to this compound, making it a better choice in experiments where the presence of physiological magnesium concentrations is unavoidable. However, the kinetics of Ca2+ release from NP-EGTA are slower than from this compound.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected calcium release upon photolysis.

  • Possible Cause: Competition from intracellular Mg2+ is reducing the amount of Ca2+-bound this compound available for photolysis.

  • Solution:

    • Omit Mg2+ from Internal Solutions: The most direct approach is to remove Mg2+ from the internal pipette solution during patch-clamp experiments. This maximizes the loading of this compound with Ca2+.

    • Increase this compound Concentration: A higher total concentration of this compound can help to outcompete the effects of Mg2+, but this should be done cautiously to avoid buffering endogenous Ca2+ signals.

    • Consider NP-EGTA: If omitting Mg2+ is not feasible for your experimental design, switching to NP-EGTA is a highly recommended alternative due to its lower Mg2+ affinity.

Problem 2: Altered kinetics of the calcium transient, specifically a slowed relaxation phase.

  • Possible Cause: Mg2+ affects the post-photolysis kinetics. It has been shown to slow the relaxation of Ca2+ to new steady-state levels after photolysis.

  • Solution:

    • Mathematical Modeling: For precise kinetic studies, it is crucial to incorporate the binding and unbinding rates of both Ca2+ and Mg2+ into a mathematical model to accurately interpret the observed Ca2+ transients.

    • Use of Alternative Chelators: If precise and rapid relaxation kinetics are critical, using a chelator with minimal Mg2+ interaction, such as NP-EGTA, is advisable.

Problem 3: Uncaging of both Ca2+ and Mg2+ is suspected.

  • Possible Cause: Due to its significant affinity, this compound can also act as a "caged Mg2+". Photolysis can therefore release both cations, confounding the interpretation of downstream effects attributed solely to Ca2+.

  • Solution:

    • Magnesium-Free Internal Solution: As with other issues, the primary solution is to eliminate Mg2+ from the experimental solutions where this compound is loaded.

    • Control Experiments: Perform control experiments where only Mg2+ is loaded into the this compound to characterize any potential effects of Mg2+ uncaging in your specific system.

Quantitative Data

The following tables summarize the key binding and kinetic parameters of this compound and the alternative, NP-EGTA.

Table 1: Dissociation Constants (Kd) for this compound and NP-EGTA

ChelatorKd for Ca2+Kd for Mg2+Reference(s)
This compound ~5 nM~2.5 µM
NP-EGTA ~80 nM~9 mM

Table 2: Kinetic Parameters of Mg2+ Binding to this compound

ParameterValueReference(s)
On-rate (k_on) 6.0 x 10^4 M^-1 s^-1
Off-rate (k_off) 1.5 x 10^-1 s^-1

Experimental Protocols

Protocol 1: Preparation of Internal Solution for Patch-Clamp Electrophysiology to Minimize Mg2+ Interference
  • Standard Internal Solution Preparation: Prepare your standard internal solution containing all necessary components (e.g., salts, buffer, GTP) except for any magnesium salts (e.g., MgCl2, Mg-ATP).

  • ATP Substitution: Replace Mg-ATP with an equimolar concentration of Na-ATP to maintain the ATP level without introducing magnesium.

  • This compound and Ca2+ Addition:

    • Add this compound to the desired final concentration (e.g., 2 mM).

    • Add CaCl2 to achieve the desired Ca2+ loading of the this compound. A common starting point is a 40-50% loading (e.g., 0.8-1.0 mM CaCl2 for 2 mM this compound).

  • pH and Osmolality Adjustment: Adjust the pH of the final solution to the desired physiological level (typically 7.2-7.4) and verify the osmolality.

  • Filtration and Storage: Filter the solution through a 0.22 µm syringe filter and store it on ice for immediate use or at -20°C for long-term storage.

Visualizations

Diagram 1: The Principle of Magnesium Interference with this compound

cluster_0 Intracellular Environment cluster_1 This compound Binding States cluster_2 Photolysis (UV Light) This compound This compound DM_Ca This compound-Ca2+ This compound->DM_Ca DM_Mg This compound-Mg2+ This compound->DM_Mg Ca2_ion Ca2+ Ca2_ion->this compound High Affinity Mg2_ion Mg2+ Mg2_ion->this compound Significant Affinity Released_Ca Released Ca2+ DM_Ca->Released_Ca Uncaging Photoproducts Photoproducts DM_Ca->Photoproducts Released_Mg Released Mg2+ DM_Mg->Released_Mg Uncaging DM_Mg->Photoproducts

Caption: Competitive binding of Ca2+ and Mg2+ to this compound.

Diagram 2: Experimental Workflow for Mitigating Mg2+ Interference

start Start: Experimental Goal (Ca2+ Uncaging) prep_solution Prepare Internal Solution start->prep_solution decision Is physiological Mg2+ required? prep_solution->decision omit_mg Omit Mg2+ salts Replace Mg-ATP with Na-ATP decision->omit_mg No use_npegta Use NP-EGTA instead of This compound decision->use_npegta Yes load_cell Load Cell via Patch Pipette omit_mg->load_cell use_npegta->load_cell photolysis Perform Photolysis (UV Flash) load_cell->photolysis record Record and Analyze Ca2+ Transient photolysis->record end End record->end

Caption: Decision workflow for preparing this compound experiments.

References

Technical Support Center: DM-Nitrophen for Intracellular Mg2+ Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DM-Nitrophen. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of using this compound to measure intracellular magnesium ions (Mg2+) in live cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a photolabile chelator, often referred to as a "caged" compound. Its primary application is to create a rapid, localized increase in the intracellular concentration of divalent cations, most notably Calcium (Ca2+), upon photolysis with UV light.[1] It is also capable of binding and releasing Magnesium (Mg2+).[2]

Q2: Can this compound be used to measure intracellular Mg2+?

While this compound binds Mg2+, using it as a straightforward fluorescent indicator for measuring basal Mg2+ levels is not its intended purpose and is highly challenging. Its fluorescence properties do not dynamically report on the concentration of bound Mg2+ in the same way as traditional fluorescent indicators. Instead, its utility lies in photolytically releasing a bolus of Mg2+ to study the downstream effects of a sudden increase in intracellular Mg2+ concentration.

Q3: What is the main challenge of using this compound in live cells for cation studies?

The principal challenge is the significant affinity of this compound for both Ca2+ and Mg2+.[3][4] In the intracellular environment, the concentration of free Mg2+ (typically 0.5-1.0 mM) is substantially higher than that of resting free Ca2+ (around 100 nM).[5] This leads to significant competition for the chelator, complicating the interpretation of experiments.

Q4: How does the high intracellular Mg2+ concentration affect this compound's use for studying Ca2+?

Due to the high intracellular Mg2+, a significant fraction of this compound will be bound to Mg2+ rather than Ca2+. This can lead to an underestimation of the amount of Ca2+ that will be released upon photolysis and can also result in the simultaneous release of both Ca2+ and Mg2+, confounding the experimental results.

Q5: Are there alternatives to this compound for releasing Ca2+ with less Mg2+ interference?

Yes, Nitrophenyl-EGTA (NP-EGTA) is a commonly used alternative that exhibits a much lower affinity for Mg2+ compared to this compound, making it a more selective "caged Ca2+" compound in the presence of physiological Mg2+ concentrations.

Troubleshooting Guide

Issue 1: Low or no detectable change in intracellular cation concentration after photolysis.

  • Possible Cause 1: Inefficient loading of this compound AM.

    • Solution: Optimize the loading protocol. Increase the incubation time or the concentration of this compound AM. Ensure the cell-permeant AM ester is properly hydrolyzed by intracellular esterases to trap the active form of the chelator.

  • Possible Cause 2: Inadequate photolysis.

    • Solution: Verify the wavelength and intensity of your UV light source. Ensure it is appropriate for the photolysis of this compound. Check the alignment and focus of the light path.

  • Possible Cause 3: High intracellular buffering capacity.

    • Solution: The cell's endogenous cation buffering systems may be dampening the concentration change. Consider increasing the amount of this compound loaded or the intensity of the photolysis flash to overcome this buffering.

  • Possible Cause 4: Competition from intracellular Mg2+.

    • Solution: If the goal is to release Ca2+, the high intracellular Mg2+ concentration will compete for this compound binding. Consider experimental conditions with reduced intracellular Mg2+ if feasible, or use a more selective caged Ca2+ compound like NP-EGTA.

Issue 2: Observed cellular response is not consistent with the expected effect of the intended cation release.

  • Possible Cause 1: Simultaneous release of Ca2+ and Mg2+.

    • Solution: The observed response may be a composite of the effects of both ions. It is crucial to acknowledge and account for the non-selectivity of this compound in your experimental interpretation. Consider control experiments to dissect the individual contributions of Ca2+ and Mg2+ if possible.

  • Possible Cause 2: Phototoxicity.

    • Solution: High-intensity UV light can be toxic to cells, inducing responses that are independent of the cation release. Perform control experiments where cells not loaded with this compound are exposed to the same photolysis protocol to assess for phototoxic effects. Reduce the intensity or duration of the UV exposure if phototoxicity is observed.

  • Possible Cause 3: Off-target effects of this compound or its photoproducts.

    • Solution: While generally considered inert before photolysis, it is good practice to perform control experiments with cells loaded with this compound but not subjected to photolysis to rule out any effects of the compound itself. The photoproducts of this compound have a much lower affinity for cations but could potentially have off-target effects at high concentrations.

Issue 3: Difficulty in quantifying the amount of released cation.

  • Possible Cause: Complex intracellular environment.

    • Solution: Precisely quantifying the concentration change of the released cation in a live cell is challenging due to factors like intracellular buffering, sequestration into organelles, and active transport. Co-loading a fluorescent indicator for the cation of interest (e.g., a Ca2+ or Mg2+ indicator) can provide a semi-quantitative measure of the concentration change. Mathematical modeling, taking into account the binding kinetics of this compound for both Ca2+ and Mg2+, can also aid in estimating the released concentrations.

Quantitative Data

Table 1: Dissociation Constants (Kd) of this compound for Ca2+ and Mg2+

CationBefore Photolysis (Kd)After Photolysis (Kd)Reference(s)
Ca2+~5 nM~3 mM
Mg2+~2.5 µMNot explicitly stated, but significantly weaker

Table 2: Kinetic Properties of this compound

ParameterValueReference(s)
Ca2+ uncaging time constant (fast component)~75 µs
Ca2+ uncaging time constant (slow component)~1.0 ms
Mg2+ binding on-rate (kon)6.0 x 10^4 M-1 s-1
Mg2+ binding off-rate (koff)1.5 x 10^-1 s-1

Experimental Protocols

Protocol 1: Loading this compound AM into Live Cells

This is a general protocol and may require optimization for specific cell types.

  • Reagent Preparation:

    • Prepare a stock solution of this compound AM in high-quality, anhydrous DMSO at a concentration of 1-5 mM.

    • Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. For some cell types, the addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

    • On the day of the experiment, wash the cells once with the loading buffer.

  • Loading:

    • Dilute the this compound AM stock solution into the loading buffer to a final working concentration of 1-10 µM.

    • Remove the buffer from the cells and add the this compound AM loading solution.

    • Incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Washing and De-esterification:

    • After incubation, wash the cells two to three times with fresh, dye-free buffer to remove any extracellular this compound AM.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Ready for Experiment:

    • The cells are now loaded with the active, cell-impermeant form of this compound and are ready for the photolysis experiment.

Protocol 2: Photolysis of this compound

This protocol assumes access to a microscope equipped for fluorescence imaging and a UV light source for photolysis.

  • Cell Identification:

    • Mount the dish with the this compound-loaded cells on the microscope stage.

    • Identify a healthy cell or a region of interest for the experiment.

  • Baseline Measurement (Optional):

    • If co-loaded with a fluorescent cation indicator, acquire a baseline fluorescence measurement before photolysis to establish the resting intracellular cation level.

  • Photolysis:

    • Deliver a brief, high-intensity pulse of UV light to the selected cell or region. The optimal wavelength is typically in the range of 350-400 nm.

    • The duration and intensity of the flash should be carefully controlled to achieve the desired level of photolysis while minimizing phototoxicity.

  • Post-Photolysis Measurement:

    • Immediately after the flash, begin acquiring images or measurements to monitor the cellular response to the increase in intracellular cation concentration.

    • If using a fluorescent indicator, this will involve recording the change in fluorescence intensity.

  • Data Analysis:

    • Analyze the post-photolysis data to quantify the cellular response. This may involve measuring changes in fluorescence, cell morphology, or other physiological parameters.

Visualizations

Signaling_Pathways_Affected_by_Mg2_plus Mg2_plus Intracellular Mg2+ Mg_ATP Mg-ATP Complex Mg2_plus->Mg_ATP Binds Ion_Channels Ion Channels (e.g., K+, Ca2+ channels) Mg2_plus->Ion_Channels Modulates Activity Metabolic_Enzymes Metabolic Enzymes (e.g., Glycolytic enzymes) Mg2_plus->Metabolic_Enzymes Cofactor for ATP ATP ATP->Mg_ATP Kinases Protein Kinases (e.g., PKA, PKC) Mg_ATP->Kinases Activates Phosphorylation Substrate Phosphorylation Kinases->Phosphorylation Catalyzes Cellular_Processes Cellular Processes Phosphorylation->Cellular_Processes Regulates Ion_Channels->Cellular_Processes Impacts Metabolic_Enzymes->Cellular_Processes Impacts

Caption: Intracellular Mg2+ signaling pathways.

Experimental_Workflow start Start cell_prep Prepare Live Cells in Imaging Dish start->cell_prep loading Load Cells with This compound AM cell_prep->loading wash Wash to Remove Extracellular Dye loading->wash deester Allow for AM Ester De-esterification wash->deester photolysis UV Photolysis (Uncaging) deester->photolysis data_acq Acquire Post-Flash Cellular Data photolysis->data_acq analysis Analyze Cellular Response data_acq->analysis end End analysis->end

Caption: Experimental workflow for this compound use.

Troubleshooting_Tree start No/Low Cellular Response After Photolysis check_loading Was Loading Efficient? start->check_loading check_photolysis Was Photolysis Adequate? check_loading->check_photolysis Yes sol_loading Optimize Loading Protocol: - Increase concentration/time - Use Pluronic F-127 check_loading->sol_loading No check_competition Is Mg2+ Competition a Factor? check_photolysis->check_competition Yes sol_photolysis Optimize Photolysis: - Check UV source intensity/wavelength - Verify light path alignment check_photolysis->sol_photolysis No sol_competition Address Mg2+ Competition: - Consider Mg2+-free internal solution - Use NP-EGTA for Ca2+ studies check_competition->sol_competition Yes check_phototoxicity Is there Phototoxicity? check_competition->check_phototoxicity No sol_phototoxicity Reduce UV exposure (intensity/duration) check_phototoxicity->sol_phototoxicity Yes

Caption: Troubleshooting this compound experiments.

References

Technical Support Center: Optimizing DM-Nitrophen for Calcium Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of DM-Nitrophen, a photolabile calcium chelator, for effective calcium uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for calcium uncaging?

A1: this compound is a light-sensitive molecule, often referred to as a "caged" calcium compound, that binds calcium ions (Ca²⁺) with very high affinity.[1][2] Upon illumination with near-ultraviolet (UV) light, the this compound molecule undergoes a rapid structural change, or photolysis, which dramatically reduces its affinity for Ca²⁺.[2][3][4] This process leads to the rapid release of Ca²⁺ into the immediate environment, allowing researchers to artificially induce a localized and temporally precise increase in intracellular calcium concentration.

Q2: What are the key properties of this compound?

A2: this compound is favored for its high calcium affinity before photolysis and very low affinity after, leading to a significant change that enables large increases in Ca²⁺ concentration. It also possesses a relatively high quantum yield, meaning it efficiently releases calcium upon absorbing a photon. Key properties are summarized in the table below.

Q3: What concentration of this compound should I use?

A3: The optimal concentration depends on the specific cell type, the desired calcium concentration jump, and the intrinsic buffering capacity of the cell. A typical starting concentration for intracellular experiments is in the range of 1-10 mM. For example, a pipette solution for patch-clamp experiments might contain 1.585 mM this compound. It is crucial to co-load a fluorescent calcium indicator to monitor the resulting concentration changes.

Q4: How do I load cells with this compound?
Q5: What light source and wavelength are required for uncaging?

A5: this compound is photolyzed by near-UV light. Historically, frequency-doubled ruby lasers (347 nm) have been used. For two-photon (2P) uncaging, wavelengths around 720-740 nm are effective. More recently, efficient photolysis at 405 nm has also been demonstrated, which may offer advantages in terms of reduced phototoxicity.

Q6: Does this compound bind other ions?

A6: Yes, a significant consideration is this compound's affinity for magnesium ions (Mg²⁺). In typical physiological intracellular solutions where Mg²⁺ is present in millimolar concentrations, a substantial fraction of this compound will be bound to Mg²⁺. Photolysis will then release a mixture of Ca²⁺ and Mg²⁺. This can be mitigated by using Mg²⁺-free internal solutions if the experimental design allows.

Q7: How does this compound compare to other calcium cages like NP-EGTA?

A7: this compound offers several advantages over NP-EGTA, including a higher pre-photolysis affinity for Ca²⁺, a larger change in affinity upon photolysis, and a higher two-photon cross-section. This allows for more efficient calcium loading and release. However, NP-EGTA has a much lower affinity for Mg²⁺, making it a better choice when avoiding magnesium release is critical and Mg²⁺ cannot be removed from the internal solution.

Data Summary Tables

Table 1: Key Properties of this compound
PropertyValueReference
Ca²⁺ Dissociation Constant (Kd) - Before Photolysis ~5 nM
Ca²⁺ Dissociation Constant (Kd) - After Photolysis ~3 mM
Fold-Change in Ca²⁺ Affinity ~600,000
Mg²⁺ Dissociation Constant (Kd) - Before Photolysis ~2.5 µM
Quantum Yield for Ca²⁺ Release ~0.18
Rate of Ca²⁺ Release (at 25°C, pH 7.2) ~38,000 s⁻¹
Optimal 1-Photon Excitation ~347-360 nm
Optimal 2-Photon Excitation ~720-740 nm
Table 2: Recommended Starting Parameters for Uncaging Experiments
ParameterRecommended RangeNotes
This compound Concentration (in pipette) 1 - 10 mMAdjust based on cell type and desired [Ca²⁺] jump.
Calcium Indicator Concentration 100 - 200 µMe.g., Fluo-4, Cal-520, or Rhod-4.
Ca²⁺:this compound Loading Ratio 0.5 - 0.9A ratio of 0.5 (50% loading) is a common starting point.
Internal Solution Mg²⁺ Concentration 0 - 1 mMOmit Mg²⁺ if possible to avoid co-release with Ca²⁺.
Laser Power (2-Photon) VariableTitrate to achieve desired effect while minimizing phototoxicity.

Experimental Protocols

Protocol: Intracellular Calcium Uncaging via Patch Pipette

This protocol outlines the general steps for performing a calcium uncaging experiment in a cultured cell using the whole-cell patch-clamp configuration.

1. Preparation of Internal Solution:

  • Prepare a standard intracellular (pipette) solution.

  • To avoid Mg²⁺ competition, replace Mg-ATP with Na-ATP.

  • Add this compound to the desired final concentration (e.g., 2 mM).

  • Add a fluorescent calcium indicator (e.g., 100 µM Fluo-4) to monitor [Ca²⁺] changes.

  • Add CaCl₂ to achieve the desired Ca²⁺ loading of this compound. For example, adding 1.56 mM CaCl₂ to 1.585 mM this compound results in a free Ca²⁺ concentration of ~104 nM. Use calcium buffering software to calculate precise amounts.

  • Filter the final solution through a 0.2 µm syringe filter.

2. Cell Loading:

  • Establish a whole-cell patch-clamp recording on the target cell.

  • Allow the internal solution containing this compound, CaCl₂, and the indicator to diffuse into the cell. This typically takes 5-10 minutes.

  • Monitor the baseline fluorescence of the calcium indicator to ensure stable and healthy cell loading.

3. Photolysis (Uncaging):

  • Position the light source (e.g., UV laser spot or 2-photon laser scan field) over the region of interest within the cell.

  • Deliver a brief light pulse. The duration and intensity will need to be optimized empirically. Start with low laser power and short durations to avoid photodamage.

  • Simultaneously record the fluorescence of the calcium indicator to measure the change in intracellular [Ca²⁺].

  • Record any physiological responses of interest (e.g., membrane current, morphological changes).

4. Data Analysis:

  • Quantify the change in fluorescence (ΔF/F₀) to determine the relative change in [Ca²⁺].

  • Correlate the timing and magnitude of the calcium transient with the observed physiological response.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Internal Solution (this compound + Ca²⁺ + Indicator) load_cell Load Cell via Patch Pipette prep_sol->load_cell baseline Record Baseline Fluorescence & Physiology load_cell->baseline uncage Deliver UV Light Pulse (Photolysis) baseline->uncage record Record Ca²⁺ Signal & Cellular Response uncage->record analyze Quantify ΔF/F₀ & Correlate with Response record->analyze

Caption: Experimental workflow for calcium uncaging with this compound.

G Uncaging UV Photolysis of This compound-Ca²⁺ Ca_Increase Rapid Increase in Intracellular [Ca²⁺] Uncaging->Ca_Increase Binding Ca²⁺ Binds to Effector Proteins (e.g., Calmodulin, Kinases) Ca_Increase->Binding Response Downstream Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Contraction) Binding->Response

Caption: Simplified signaling pathway initiated by calcium uncaging.

Troubleshooting Guide

Q: I'm not seeing a significant calcium signal after the flash. What could be wrong?

A: This is a common issue with several potential causes:

  • Insufficient Light Energy: The laser power may be too low or the pulse duration too short to photolyze enough this compound.

    • Solution: Gradually increase the laser power or pulse duration. Be mindful of potential phototoxicity at higher energies.

  • Poor Ca²⁺ Loading of this compound: If the initial Ca²⁺ concentration in your pipette solution is too low, most of the this compound will be in its unbound state and cannot release calcium.

    • Solution: Recalculate and verify the amount of CaCl₂ added to your internal solution. Ensure a significant fraction (e.g., 50-90%) of the this compound is pre-bound with Ca²⁺.

  • Rapid Buffering: The released calcium may be rapidly buffered by endogenous cellular mechanisms or by the unphotolyzed this compound itself.

    • Solution: Increase the this compound concentration or the light energy to release a larger amount of calcium, overwhelming the local buffering capacity.

  • Indicator Saturation or Insensitivity: The chosen calcium indicator may not be appropriate for the magnitude of the calcium change.

    • Solution: Ensure your indicator's Kd is appropriate for the expected calcium concentration. For large, rapid signals, a low-affinity indicator might be necessary.

Q: My cells are dying or showing signs of stress after the experiment. How can I reduce toxicity?

A: Toxicity can arise from the compound, the light, or the resulting physiological changes.

  • Phototoxicity: High-intensity UV light is damaging to cells.

    • Solution: Use the lowest possible laser power and shortest exposure time that still yields a sufficient signal. Consider using two-photon excitation, which can reduce photodamage in out-of-focus planes. Using a 405 nm light source may also be less toxic than shorter UV wavelengths.

  • Calcium Overload: An excessive, prolonged increase in intracellular calcium is cytotoxic.

    • Solution: Reduce the amount of calcium released by lowering the this compound concentration or the photolysis energy. Ensure the cell's natural extrusion mechanisms (pumps and exchangers) can recover from the transient.

  • This compound Photoproducts: The byproducts of photolysis could potentially be toxic, although this is less commonly reported as the primary issue.

    • Solution: Limit the total amount of uncaging performed on a single cell.

Q: The response I see is highly variable between experiments. What's causing this inconsistency?

A: Variability can stem from multiple factors in the experimental setup.

  • Inconsistent Cell Loading: The amount of this compound and indicator that diffuses into the cell can vary depending on the quality of the patch seal and the time allowed for equilibration.

    • Solution: Standardize the time between establishing the whole-cell configuration and starting the experiment. Monitor the baseline fluorescence to ensure consistent loading levels.

  • Fluctuations in Light Source: The output of your laser or lamp can fluctuate.

    • Solution: Measure the light source power before each experiment to ensure consistency.

  • Focusing and Positioning: Slight differences in the focal plane or the position of the uncaging spot relative to cellular structures can lead to different results.

    • Solution: Use high-resolution imaging to precisely target the same subcellular region in each experiment.

  • Competition with Mg²⁺: If your internal solution contains Mg²⁺, the amount of Ca²⁺ versus Mg²⁺ released can vary depending on the local concentrations of each ion bound to this compound.

    • Solution: For maximum consistency in Ca²⁺ release, use a Mg²⁺-free internal solution.

G Start Problem: Low/No Ca²⁺ Signal CheckPower Is Laser Power/Duration Sufficient? Start->CheckPower CheckLoading Is Ca²⁺:DM-N Ratio Correct? CheckPower->CheckLoading Yes Sol_Power Solution: Increase Laser Power or Pulse Duration CheckPower->Sol_Power No CheckIndicator Is Ca²⁺ Indicator Appropriate? CheckLoading->CheckIndicator Yes Sol_Loading Solution: Recalculate and Verify Ca²⁺ in Internal Solution CheckLoading->Sol_Loading No Sol_Indicator Solution: Choose Indicator with Appropriate Kd CheckIndicator->Sol_Indicator No End Signal Optimized CheckIndicator->End Yes Sol_Power->End Sol_Loading->End Sol_Indicator->End

Caption: Troubleshooting decision tree for a low calcium signal.

References

Navigating Ca²⁺ Dynamics: Does DM-Nitrophen Affect Indo-1 Fluorescence Measurements?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing fluorescent indicators for calcium signaling studies, understanding the potential for interference between reagents is critical for accurate data interpretation. This guide addresses a common concern: the potential interference of the caged calcium compound DM-Nitrophen with Indo-1 fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with Indo-1 fluorescence?

Yes, there is a potential for interference. While this compound itself is only weakly fluorescent, its fluorescence increases upon photolysis, the process used to release caged Ca²⁺.[1][2] This increase in fluorescence can potentially overlap with the emission spectrum of Indo-1, leading to artifacts in ratiometric calcium measurements.

Q2: What is the spectral basis for this potential interference?

The potential for interference arises from the overlap in the excitation and emission spectra of the two compounds. Indo-1 is typically excited around 350 nm, and its emission shifts from approximately 475-485 nm in its Ca²⁺-free state to 400-410 nm when bound to Ca²⁺. This compound also absorbs light in the UV range, with an absorption maximum around 355 nm, which is the same range used for its photolysis to release calcium. The photoproducts of this compound are more fluorescent than the parent compound, and their emission could potentially contaminate the Indo-1 signal.[1][3]

Q3: How significant is the interference from this compound and its photoproducts?

The significance of the interference depends on several factors, including the relative concentrations of Indo-1 and this compound, the intensity of the photolysis light, and the specific emission wavelengths being measured. Studies have shown that while this compound's fluorescence increases after photolysis, it is considered to be "scarcely fluorescent" compared to other compounds like nitr-5.[1]

Q4: Are there alternative caged calcium compounds with less interference?

Yes, the same study that investigated this compound also examined diazo-2. It was found that neither diazo-2 nor its photoproducts were significantly fluorescent. Consequently, concentrations of diazo-2 up to 20 times that of Indo-1 did not distort the emission spectra of Indo-1, making it a potentially better choice for simultaneous use.

Troubleshooting Guide

Issue: Unexpected changes or artifacts in my Indo-1 ratiometric signal after photolysis of this compound.

This is a common indicator of interference from this compound photoproducts. Follow these steps to mitigate the issue:

1. Optimize Reagent Concentrations:

  • Minimize this compound Concentration: Use the lowest effective concentration of this compound required to elicit a physiological response.

  • Maintain a High Indo-1 to this compound Ratio: A higher relative concentration of the primary fluorescent indicator can help to minimize the contribution of interfering signals.

2. Control Experiments:

  • This compound Only Control: Perform a control experiment in your system with this compound but without Indo-1. This will allow you to measure the intrinsic fluorescence of this compound and its photoproducts under your experimental conditions.

  • Indo-1 Only Control: Characterize the fluorescence of Indo-1 in your system without this compound to establish a baseline.

3. Spectral Analysis:

  • Acquire Full Emission Spectra: If your instrumentation allows, acquire the full emission spectra of your samples. This can help to visually identify the contribution of different fluorescent species.

  • Spectral Unmixing: For advanced microscopy setups, spectral unmixing algorithms can be employed to mathematically separate the overlapping spectra of Indo-1 and the this compound photoproducts.

4. Alternative Caged Compounds:

  • As mentioned in the FAQs, consider using a less fluorescent caged calcium compound like diazo-2 if interference from this compound proves to be a significant issue in your experiments.

Data Summary

The following tables summarize the key spectral properties of Indo-1 and this compound, highlighting the areas of potential spectral overlap.

Table 1: Spectral Properties of Indo-1

StateExcitation Max (nm)Emission Max (nm)
Ca²⁺-free~350~475-485
Ca²⁺-bound~350~400-410

Table 2: Spectral Properties of this compound

Compound/StateAbsorption Max (nm)Fluorescence
This compound (pre-photolysis)~355Scarcely fluorescent
This compound PhotoproductsN/AIncreased fluorescence

Experimental Protocols

Protocol: Assessing this compound Interference with Indo-1 Fluorescence

This protocol outlines a basic in vitro experiment to determine the extent of spectral interference in your specific experimental buffer.

Materials:

  • Fluorometer or spectrophotometer capable of measuring fluorescence emission spectra.

  • Quartz cuvettes.

  • Experimental buffer (e.g., HEPES-buffered saline).

  • Stock solutions of Indo-1 (e.g., 1 mM in DMSO).

  • Stock solutions of this compound (e.g., 10 mM in DMSO).

  • UV light source for photolysis (e.g., a flash lamp or UV laser).

Methodology:

  • Prepare Solutions:

    • Prepare a solution of Indo-1 in your experimental buffer at the working concentration you use in your experiments (e.g., 1 µM).

    • Prepare a solution of this compound in the same buffer at a range of concentrations you might use (e.g., 10 µM, 50 µM, 100 µM).

    • Prepare solutions containing both Indo-1 and this compound at the desired ratios.

  • Measure Baseline Spectra:

    • For each solution, record the fluorescence emission spectrum with an excitation wavelength of ~350 nm before photolysis.

  • Photolysis:

    • Expose the cuvettes containing this compound to a controlled dose of UV light to induce photolysis. The duration and intensity should be similar to what you use in your cellular experiments.

  • Measure Post-Photolysis Spectra:

    • Immediately after photolysis, record the fluorescence emission spectrum of each solution again, using the same excitation wavelength.

  • Data Analysis:

    • Compare the pre- and post-photolysis spectra for the "this compound only" samples to quantify the increase in fluorescence due to its photoproducts.

    • Compare the spectra of the "Indo-1 only" sample with the "Indo-1 + this compound" samples (both pre- and post-photolysis) to assess the degree of spectral distortion.

Visualizations

The following diagrams illustrate the concepts discussed in this guide.

Potential for Spectral Interference Workflow cluster_0 Experimental Setup cluster_1 Potential Outcomes cluster_2 Measurement cluster_3 Result Indo1 Indo-1 Indo1_Fluor Indo-1 Fluorescence (400-485 nm) Indo1->Indo1_Fluor DMN This compound DMN_Photo_Fluor This compound Photoproduct Fluorescence DMN->DMN_Photo_Fluor UV UV Excitation/Photolysis (~350 nm) UV->Indo1 UV->DMN Detector Detector Indo1_Fluor->Detector DMN_Photo_Fluor->Detector Overlap Spectral Overlap & Potential Artifact Detector->Overlap

Caption: Workflow illustrating the potential for spectral overlap.

Troubleshooting Logic for this compound Interference Start Artifacts in Indo-1 Signal Post-Photolysis? Check_Concentrations Optimize Concentrations (Lower this compound, Higher Indo-1) Start->Check_Concentrations Run_Controls Perform Control Experiments (this compound only, Indo-1 only) Check_Concentrations->Run_Controls Issue Persists Resolution Problem Resolved Check_Concentrations->Resolution Issue Resolved Spectral_Analysis Conduct Spectral Analysis (Full Spectra, Unmixing) Run_Controls->Spectral_Analysis Issue Persists Run_Controls->Resolution Issue Resolved Consider_Alternative Consider Alternative Caged Compound (e.g., diazo-2) Spectral_Analysis->Consider_Alternative Interference Confirmed Spectral_Analysis->Resolution Issue Resolved Consider_Alternative->Resolution

Caption: A logical troubleshooting guide for mitigating interference.

References

Navigating the Cellular Calcium Landscape: A Technical Guide to DM-Nitrophen and Native Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DM-Nitrophen for calcium uncaging experiments. This resource provides detailed guidance on a critical aspect of intracellular calcium studies: accounting for the influence of native cytoplasmic calcium buffers. Accurate quantification and consideration of these endogenous buffers are paramount for the precise interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photolabile chelator, or "caged" compound, designed to release calcium ions (Ca²⁺) upon exposure to near-ultraviolet light.[1][2] Before photolysis, this compound binds Ca²⁺ with a very high affinity (a low dissociation constant, Kd), effectively keeping the intracellular free Ca²⁺ concentration low.[3][4][5] When illuminated, the this compound molecule undergoes a conformational change, drastically reducing its affinity for Ca²⁺ and causing a rapid release of the ion into the cytoplasm.

Q2: What are native cytoplasmic calcium buffers?

A2: Native cytoplasmic calcium buffers are intracellular molecules, primarily proteins, that bind to free Ca²⁺ ions, thereby regulating their concentration and spatial distribution within the cell. These buffers play a crucial role in shaping the amplitude and time course of physiological calcium signals. Prominent examples include Calbindin-D28k and Parvalbumin, which are particularly abundant in neurons and muscle cells.

Q3: Why is it essential to account for native calcium buffers when using this compound?

A3: When Ca²⁺ is released from this compound, it doesn't just remain free in the cytoplasm. It rapidly interacts with native buffers. These buffers will bind a significant portion of the released Ca²⁺, dampening the peak free Ca²⁺ concentration and altering the kinetics of the calcium transient. Failing to account for this buffering capacity can lead to a significant underestimation of the amount of Ca²⁺ required to elicit a biological response and misinterpretation of the underlying calcium dynamics.

Q4: How does the presence of Magnesium (Mg²⁺) affect this compound experiments?

A4: this compound has a significant affinity for Mg²⁺, which is typically present at much higher concentrations in the cytoplasm than resting Ca²⁺. This can lead to competition for binding to this compound, affecting the amount of Ca²⁺ that can be loaded into the cage and potentially leading to the uncaging of both Ca²⁺ and Mg²⁺ upon photolysis. It is crucial to consider the intracellular Mg²⁺ concentration when preparing experimental solutions and interpreting results.

Q5: What is "buffering capacity (κ)"?

A5: Buffering capacity (often denoted by the Greek letter kappa, κ) is a measure of a buffer's ability to resist changes in free Ca²⁺ concentration. It is defined as the ratio of the change in bound Ca²⁺ to the change in free Ca²⁺. A high buffering capacity indicates that a large fraction of an influx of Ca²⁺ will be bound, resulting in a smaller increase in the free Ca²⁺ concentration.

Troubleshooting Guide

Problem Possible Cause Solution
No or very small Ca²⁺ transient observed after photolysis. 1. Incomplete loading of this compound with Ca²⁺: High intracellular Mg²⁺ may have displaced Ca²⁺ from the chelator. 2. High endogenous buffering capacity: The cell's native buffers are rapidly binding the released Ca²⁺. 3. Insufficient photolysis: The light source is not powerful enough or the illumination time is too short.1. Prepare this compound solutions with a higher Ca²⁺:this compound ratio. Consider using Mg²⁺-free internal solutions if experimentally permissible. 2. Quantify the endogenous buffering capacity (see Experimental Protocols). You may need to use higher concentrations of this compound or a stronger photolysis stimulus. 3. Increase the intensity or duration of the light pulse. Ensure your light source is properly aligned and focused.
The decay of the Ca²⁺ transient is much faster than expected. 1. Rapid rebinding of Ca²⁺ to unphotolyzed this compound: This is common with partial photolysis. 2. Fast-acting endogenous buffers: The cell may contain high concentrations of buffers with rapid binding kinetics.1. Use a higher light intensity to photolyze a larger fraction of the this compound. Model the rebinding kinetics to account for this effect. 2. Characterize the kinetics of the endogenous buffers. This may involve using fluorescent indicators with different binding kinetics.
The measured peak Ca²⁺ concentration varies significantly between cells. Cell-to-cell variability in endogenous buffering capacity: Different cells, even within the same population, can have different levels of buffering proteins.Quantify the buffering capacity for each cell or for a representative sample of the cell population under study. This will allow you to normalize your data and make more accurate comparisons.
Uncaging this compound appears to trigger non-physiological responses. Overloading the cell with Ca²⁺: A massive, uniform increase in cytoplasmic Ca²⁺ may not mimic the localized and transient nature of physiological Ca²⁺ signals.Use the minimum amount of photolysis required to elicit a response. Consider using two-photon excitation for more localized uncaging. Compare the uncaging-evoked response to that elicited by a more physiological stimulus if possible.

Quantitative Data Summary

The following tables provide key parameters for this compound and common native cytoplasmic calcium buffers. These values are essential for modeling and interpreting calcium uncaging experiments.

Table 1: Properties of this compound

ParameterValueReference
Pre-photolysis Kd for Ca²⁺ ~5 nM
Post-photolysis Kd for Ca²⁺ ~3 mM
Pre-photolysis Kd for Mg²⁺ ~2.5 µM

Table 2: Properties of Native Cytoplasmic Calcium Buffers

BufferDissociation Constant (Kd) for Ca²⁺Typical Cytoplasmic ConcentrationKey CharacteristicsReferences
Calbindin-D28k ~10-8 M (macroscopic)30 - 100 µM (in some neurons)High affinity, binds multiple Ca²⁺ ions, can also act as a Ca²⁺ sensor.
Parvalbumin ~9.2 nM (in the presence of Mg²⁺)Up to 1 mM (in fast-spiking interneurons)High affinity for Ca²⁺, also binds Mg²⁺, plays a role in rapid Ca²⁺ buffering.

Experimental Protocols

Protocol 1: Determination of Endogenous Calcium Buffering Capacity using the "Added Buffer" Method

This protocol describes a common method to estimate the intrinsic calcium buffering capacity of a cell by introducing a known amount of an exogenous buffer (in this case, a fluorescent Ca²⁺ indicator) and measuring its effect on a calcium transient.

Materials:

  • Cells of interest

  • Patch-clamp setup

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2, Oregon Green BAPTA-1) at various known concentrations in the patch pipette solution.

  • This compound (optional, for evoking Ca²⁺ transients) or a method to elicit physiological Ca²⁺ entry (e.g., depolarization protocol).

  • Imaging system capable of quantifying intracellular fluorescence.

Methodology:

  • Prepare Pipette Solutions: Prepare a series of internal pipette solutions containing different concentrations of the fluorescent Ca²⁺ indicator (e.g., 50 µM, 100 µM, 200 µM Fura-2). Keep all other components of the internal solution constant.

  • Cell Loading: Perform whole-cell patch-clamp recordings. Allow the cell to dialyze with the pipette solution for a consistent amount of time to ensure equilibration of the indicator.

  • Evoke Ca²⁺ Transients: Elicit a Ca²⁺ transient using a consistent stimulus. This can be a brief depolarization step to open voltage-gated calcium channels or a controlled flash of UV light if co-loading with this compound.

  • Record Fluorescence Changes: Record the change in fluorescence of the Ca²⁺ indicator in response to the stimulus.

  • Data Analysis:

    • Convert the fluorescence signals to changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).

    • Measure the peak amplitude (Δ[Ca²⁺]i) and/or the decay time constant of the Ca²⁺ transient for each indicator concentration.

    • Plot the inverse of the peak amplitude (1/Δ[Ca²⁺]i) or the decay time constant against the known buffering capacity of the added indicator. The buffering capacity of the indicator (κ_indicator) can be calculated using its concentration and Kd.

    • Perform a linear regression on the plotted data.

    • The x-intercept of the regression line provides an estimate of the endogenous buffering capacity (κ_endogenous) of the cell.

Visualizations

Experimental_Workflow Experimental Workflow for Determining Endogenous Buffering Capacity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_pipette Prepare pipette solutions with varying [Ca²⁺ indicator] load_cell Load cell via whole-cell patch clamp prep_pipette->load_cell evoke_transient Evoke Ca²⁺ transient (depolarization or uncaging) load_cell->evoke_transient record_fluo Record fluorescence changes evoke_transient->record_fluo convert_to_ca Convert fluorescence to Δ[Ca²⁺]i record_fluo->convert_to_ca measure_params Measure peak amplitude and decay time convert_to_ca->measure_params plot_data Plot 1/Δ[Ca²⁺]i vs. added buffer capacity measure_params->plot_data extrapolate Extrapolate to x-intercept plot_data->extrapolate result Endogenous Buffering Capacity (κ_endogenous) extrapolate->result

Caption: Workflow for determining endogenous calcium buffering capacity.

Calcium_Signaling_Pathway Calcium Dynamics after this compound Uncaging cluster_buffering Buffering and Sequestration uv_light UV Light Flash photolysis Photolysis uv_light->photolysis dm_nitrophen This compound-Ca²⁺ dm_nitrophen->photolysis free_ca ↑ Free Cytoplasmic [Ca²⁺] photolysis->free_ca Ca²⁺ Release native_buffers Binding to Native Buffers (Calbindin, Parvalbumin) free_ca->native_buffers er_uptake Uptake into ER/Mitochondria free_ca->er_uptake extrusion Extrusion from cell (Pumps/Exchangers) free_ca->extrusion biological_response Biological Response free_ca->biological_response

Caption: Factors influencing intracellular calcium after uncaging.

Troubleshooting_Logic Troubleshooting Logic for Low Ca²⁺ Signal start Low/No Ca²⁺ Signal after Photolysis check_loading Is this compound properly loaded with Ca²⁺? start->check_loading check_photolysis Is the photolysis stimulus adequate? check_loading->check_photolysis Yes solution_loading Increase Ca²⁺:this compound ratio; Consider Mg²⁺-free internal. check_loading->solution_loading No check_buffering Is endogenous buffering high? check_photolysis->check_buffering Yes solution_photolysis Increase light intensity/duration; Check light path alignment. check_photolysis->solution_photolysis No solution_buffering Quantify buffering capacity; Increase this compound concentration. check_buffering->solution_buffering Yes

References

Technical Support Center: Minimizing Phototoxicity in DM-Nitrophen Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DM-Nitrophen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize phototoxicity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in this compound experiments?

A1: Phototoxicity is cell damage or death caused by light exposure. In this compound experiments, the high-intensity light required to "uncage" and release calcium can also generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to altered cell physiology, apoptosis, or necrosis, thereby confounding experimental results.[1][2][3]

Q2: What are the common signs of phototoxicity in my cell cultures?

A2: Signs of phototoxicity can range from subtle to severe. Observable indicators include:

  • Decreased cell viability and proliferation.

  • Changes in cell morphology, such as blebbing or shrinking.

  • Increased expression of apoptotic markers.

  • Altered cellular functions, like changes in cell migration or signaling pathways.[4]

Q3: How can I measure phototoxicity in my experiments?

A3: Several assays can be used to quantify phototoxicity. These can be broadly categorized as:

  • Viability Assays: Methods like the MTT or Neutral Red Uptake assays measure the metabolic activity of cells, which correlates with viability.[5]

  • Fluorescent Reporter Assays: Probes that fluoresce in the presence of ROS (e.g., DCFH-DA) or indicators of apoptosis (e.g., Annexin V) can provide more direct evidence of phototoxic stress.

  • Label-Free Methods: Simply observing cell morphology, division rates, and migration patterns post-illumination can be a straightforward indicator of phototoxicity.

Q4: What is the primary strategy to minimize phototoxicity during this compound uncaging?

A4: The most effective strategy is to optimize the light delivery to use the minimum necessary light dose. This can be achieved by:

  • Using longer wavelengths: Red-shifted light (longer wavelengths) is generally less energetic and causes less scattering and phototoxicity compared to UV or blue light.

  • Minimizing light intensity and exposure time: Use the lowest possible laser power and the shortest exposure duration that still achieves efficient uncaging.

  • Employing two-photon excitation: This technique confines the excitation to a very small focal volume, significantly reducing out-of-focus damage and overall phototoxicity.

Q5: What are the advantages of two-photon excitation for this compound uncaging?

A5: Two-photon excitation offers several key advantages over traditional one-photon methods for reducing phototoxicity:

  • Reduced Phototoxicity and Photobleaching: The excitation is localized to the focal point, minimizing damage to surrounding areas of the cell.

  • Deeper Tissue Penetration: The near-infrared light used in two-photon microscopy scatters less in biological tissues, allowing for uncaging deeper within samples.

  • Improved Spatial Resolution: The precise localization of uncaging allows for the study of highly localized calcium signaling events.

Troubleshooting Guides

Problem 1: High Cell Death or Signs of Stress Post-Uncaging
Possible Cause Troubleshooting Steps
Excessive Light Exposure (One-Photon) Reduce laser power. Decrease the duration of light exposure. Use a neutral density filter to attenuate the light source.
Inappropriate Wavelength (One-Photon) If possible, switch to a longer wavelength light source (e.g., 405 nm instead of UV).
High Light Dose (Two-Photon) Lower the average laser power. Reduce the dwell time of the laser on the sample. Increase the scan speed if performing raster scanning.
Sub-optimal Wavelength (Two-Photon) For this compound, wavelengths around 720-740 nm are often effective for two-photon uncaging. Avoid wavelengths that are poorly absorbed, as this may lead you to increase power to compensate.
High Concentration of this compound Titrate the concentration of this compound to the lowest effective concentration. High concentrations can lead to increased absorption and potential for phototoxic byproducts.
Toxicity of Photoproducts The byproducts of this compound photolysis can themselves be toxic. Minimize the total amount of uncaged this compound by using localized uncaging and the lowest effective light dose.
Problem 2: Inefficient or Inconsistent Calcium Uncaging
Possible Cause Troubleshooting Steps
Insufficient Light Power or Exposure Gradually increase laser power or exposure duration while monitoring for signs of phototoxicity.
Misaligned Light Path Ensure the light source is properly focused on the region of interest.
Sub-optimal Wavelength Confirm you are using an appropriate wavelength for one-photon (e.g., near-UV to 405 nm) or two-photon (e.g., ~720-740 nm) excitation of this compound.
Low this compound Concentration Increase the concentration of this compound, but be mindful of potential toxicity at higher concentrations.
Presence of Magnesium Ions This compound has a significant affinity for Mg²⁺, which can compete with Ca²⁺ binding and reduce the efficiency of calcium release. If experimentally feasible, use a low-magnesium or magnesium-free intracellular solution.
Incorrect pH The photochemistry of this compound can be pH-sensitive. Ensure your experimental buffer is at the optimal pH for your cell type and for this compound photolysis.
Rapid Buffering of Released Calcium Cells have endogenous calcium buffers. If the uncaging is too slow or the amount of released calcium is too low, it may be quickly buffered before it can elicit a response. Consider using a faster uncaging system or increasing the localized concentration of released calcium.

Data Summary Tables

Table 1: Comparison of One-Photon vs. Two-Photon Excitation for this compound Uncaging

ParameterOne-Photon ExcitationTwo-Photon Excitation
Typical Wavelengths ~350 nm (UV) to 405 nm~720-740 nm (Near-Infrared)
Spatial Resolution Lower (excitation along the entire light path)Higher (excitation confined to the focal volume)
Tissue Penetration ShallowDeeper
Relative Phototoxicity Higher risk of off-target damageLower risk, as damage is localized
Quantum Yield Relatively high (e.g., 0.18)Characterized by uncaging cross-section

Table 2: Key Parameters for this compound

PropertyValueNotes
One-Photon Quantum Yield ~0.18
Two-Photon Cross-Section ~0.01 GM
Ca²⁺ Affinity (Pre-photolysis) Kd ≈ 5 nMHigh affinity for calcium before uncaging.
Ca²⁺ Affinity (Post-photolysis) Kd ≈ 3 mMLow affinity for calcium after uncaging, leading to its release.
Mg²⁺ Affinity Kd ≈ 25 µMCan interfere with calcium uncaging.
Rate of Ca²⁺ Release Can be very rapid (< 200 µs)

Experimental Protocols

Protocol 1: MTT Assay for Phototoxicity Assessment

This protocol is adapted from standard MTT assay procedures.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Loading: Load cells with this compound according to your experimental protocol.

  • Experimental Groups:

    • Control (No Light): Cells loaded with this compound but not exposed to the uncaging light.

    • Light Exposure: Cells loaded with this compound and exposed to the uncaging light source using your experimental parameters.

    • Vehicle Control: Cells not loaded with this compound and not exposed to light.

  • Light Exposure: Expose the designated wells to the uncaging light source.

  • Incubation: Incubate the plate for a period of time post-exposure (e.g., 24 hours) to allow for the development of phototoxic effects.

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate to ensure the formazan is fully dissolved and measure the absorbance at 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Neutral Red Uptake Assay for Phototoxicity

This protocol is based on the OECD Guideline 432 for the in vitro 3T3 NRU phototoxicity test.

Materials:

  • Balb/c 3T3 cells

  • Neutral Red solution (50 µg/mL in culture medium)

  • Hanks' Balanced Salt Solution (HBSS)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • UVA light source

Procedure:

  • Cell Seeding: Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

  • Treatment: Replace the medium with serial dilutions of your test substance (in this case, this compound) in HBSS.

  • Light Exposure: Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

  • Incubation: After light exposure, replace the treatment solution with culture medium and incubate for 24 hours.

  • Neutral Red Staining: Replace the medium with Neutral Red solution and incubate for 3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with HBSS.

  • Destaining: Add the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the optical density at 540 nm.

  • Data Analysis: Compare the concentration-response curves between the irradiated and non-irradiated plates to determine the phototoxic potential.

Visualizations

This compound Uncaging and Phototoxicity Pathway

This compound Uncaging and Potential for Phototoxicity cluster_uncaging Uncaging Pathway cluster_phototoxicity Phototoxicity Pathway Light Light This compound-Ca2+ This compound-Ca2+ Light->this compound-Ca2+ Photolysis Uncaged Ca2+ Uncaged Ca2+ This compound-Ca2+->Uncaged Ca2+ Photoproducts Photoproducts This compound-Ca2+->Photoproducts Cellular Response Cellular Response Uncaged Ca2+->Cellular Response High Intensity Light High Intensity Light Cellular Components Cellular Components High Intensity Light->Cellular Components Excitation ROS Reactive Oxygen Species (ROS) Cellular Components->ROS Cell Damage Cell Damage ROS->Cell Damage Altered Experiment Altered Experiment Cell Damage->Altered Experiment

Caption: Uncaging of this compound and the parallel pathway leading to phototoxicity.

Experimental Workflow for Minimizing Phototoxicity

Workflow for Optimizing this compound Experiments Start Start Select Uncaging Method Select Uncaging Method Start->Select Uncaging Method One-Photon One-Photon Select Uncaging Method->One-Photon Traditional Two-Photon Two-Photon Select Uncaging Method->Two-Photon Recommended Optimize Parameters Optimize Parameters One-Photon->Optimize Parameters Two-Photon->Optimize Parameters Assess Phototoxicity Assess Phototoxicity Optimize Parameters->Assess Phototoxicity Acceptable? Acceptable? Assess Phototoxicity->Acceptable? Proceed with Experiment Proceed with Experiment Acceptable?->Proceed with Experiment Yes Re-optimize Re-optimize Acceptable?->Re-optimize No Re-optimize->Optimize Parameters

Caption: A workflow for optimizing uncaging parameters to minimize phototoxicity.

Troubleshooting Logic for High Cell Death

Troubleshooting High Cell Death High Cell Death High Cell Death Check Light Source Check Light Source High Cell Death->Check Light Source Reduce Power/Time Reduce Power/Time Check Light Source->Reduce Power/Time Too High Check Wavelength Check Wavelength Check Light Source->Check Wavelength Optimized Reduce Power/Time->Check Wavelength Use Longer Wavelength Use Longer Wavelength Check Wavelength->Use Longer Wavelength Too Short Consider Two-Photon Consider Two-Photon Check Wavelength->Consider Two-Photon One-Photon Check this compound Conc. Check this compound Conc. Check Wavelength->Check this compound Conc. Optimized Use Longer Wavelength->Check this compound Conc. Consider Two-Photon->Check this compound Conc. Lower Concentration Lower Concentration Check this compound Conc.->Lower Concentration Too High Problem Solved Problem Solved Check this compound Conc.->Problem Solved Optimized Lower Concentration->Problem Solved

Caption: A logical flow for troubleshooting excessive cell death in your experiments.

References

Technical Support Center: DM-Nitrophen Calibration and Use with Fluorescent Indicators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and use of DM-Nitrophen with fluorescent indicators for precise intracellular calcium concentration ([Ca²⁺]i) measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photolabile chelator, often referred to as a "caged" calcium compound.[1][2] It binds calcium ions (Ca²⁺) with high affinity in its inactive form. Upon exposure to a brief pulse of ultraviolet (UV) light, it undergoes photolysis, rapidly releasing the bound Ca²⁺ and causing a transient increase in the intracellular free Ca²⁺ concentration.[1][3] This allows for precise temporal and spatial control of Ca²⁺ levels within a cell, mimicking physiological calcium signaling events.

Q2: Which fluorescent indicators are compatible with this compound?

Several fluorescent Ca²⁺ indicators can be used to monitor the Ca²⁺ release from this compound. Common choices include Fura-2, Indo-1, Fluo-3, and Rhod-2.[4] The selection of the indicator depends on the specific experimental setup, including the excitation and emission wavelengths available on your imaging system and the desired Ca²⁺ binding affinity.

Q3: Why is in-situ calibration necessary when using this compound?

In-situ calibration is critical for accurate [Ca²⁺]i determination for several reasons:

  • Environmental Sensitivity: The fluorescence properties and Ca²⁺ binding affinity (Kd) of indicators can be influenced by the intracellular environment, including pH, viscosity, and the presence of proteins.

  • Indicator Concentration: The actual concentration of the indicator inside the cell can vary, affecting the fluorescence signal.

  • This compound Interference: this compound and its photolysis byproducts can have their own fluorescence and may absorb excitation or emission light, potentially interfering with the indicator's signal. Partial photolysis can alter these absorbance and fluorescence properties, making post-experiment calibration crucial.

  • Quenching: At high concentrations, similar to those used in experiments, this compound can quench the fluorescence of some indicators, such as Fluo-3, at low calcium concentrations.

Q4: What factors can influence the amount of Ca²⁺ released from this compound?

The amount of Ca²⁺ released upon photolysis is not solely dependent on the concentration of this compound. Other factors that play a significant role include:

  • Competing Ions: Magnesium ions (Mg²⁺) can compete with Ca²⁺ for binding to this compound, which can affect the amount of Ca²⁺ loaded and subsequently released.

  • ATP: ATP can also influence the binding of Ca²⁺ to this compound.

  • Cellular Buffers: The cell's own native Ca²⁺ buffering capacity will affect the final free Ca²⁺ concentration after release from this compound.

  • Light Intensity and Duration: The extent of photolysis is directly related to the intensity and duration of the UV light pulse.

Experimental Protocols & Data

Protocol 1: In-Situ Calibration of Fura-2 Following this compound Photolysis

This protocol describes the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios for the ratiometric indicator Fura-2 within the experimental cell.

Methodology:

  • Baseline Measurement: After recording the experimental Ca²⁺ transient following this compound photolysis, perfuse the cell with a Ca²⁺-free solution containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 10 mM) and an ionophore (e.g., ionomycin or 4-Br-A23187) to deplete intracellular Ca²⁺. This will yield the minimum fluorescence ratio (Rmin).

  • Maximum Saturation: Subsequently, perfuse the cell with a solution containing a saturating concentration of Ca²⁺ (e.g., 1-10 mM) along with the ionophore to obtain the maximum fluorescence ratio (Rmax).

  • Ratio Calculation: The ratio of fluorescence intensities at the two excitation wavelengths (typically 340 nm and 380 nm for Fura-2) is calculated for both the minimum and maximum Ca²⁺ conditions.

  • [Ca²⁺]i Calculation: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of the indicator for Ca²⁺.

    • R is the experimentally measured fluorescence ratio.

    • Rmin is the ratio in the absence of Ca²⁺.

    • Rmax is the ratio at saturating Ca²⁺.

    • Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (e.g., 380 nm) for the Ca²⁺-free and Ca²⁺-bound forms of the indicator, respectively.

Quantitative Data Summary:

ParameterDescriptionTypical Value (Fura-2)
Kd Dissociation constant~224 nM (in vitro)
Rmin Ratio at zero [Ca²⁺]Instrument-dependent
Rmax Ratio at saturating [Ca²⁺]Instrument-dependent
Excitation λ1 First excitation wavelength340 nm
Excitation λ2 Second excitation wavelength380 nm
Emission λ Emission wavelength~510 nm

Note: The Kd value should ideally be determined under conditions that mimic the intracellular environment as closely as possible.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or low Ca²⁺ release upon photolysis - Incomplete loading of this compound or Ca²⁺.- Insufficient UV light intensity or duration.- Presence of high concentrations of competing ions (e.g., Mg²⁺).- this compound degradation.- Ensure proper loading of both this compound and Ca²⁺.- Optimize UV flash parameters.- Consider the intracellular Mg²⁺ concentration in your experimental design.- Use fresh this compound stock solutions.
Fluorescence signal is noisy - Low indicator concentration.- Photobleaching of the indicator.- Cell movement.- Increase the indicator concentration, but be mindful of potential buffering effects.- Reduce the intensity and/or duration of excitation light.- Ensure the cell is well-adhered and stable.
Calculated [Ca²⁺]i seems incorrect - Inaccurate calibration values (Rmin, Rmax, Kd).- Interference from this compound or its photoproducts.- Indicator compartmentation (e.g., in mitochondria).- Perform careful in-situ calibration after each experiment.- Account for potential spectral overlap and quenching effects.- Use methods to correct for non-cytosolic indicator signals if necessary.
Slow rise time of the Ca²⁺ transient - The chosen fluorescent indicator has slow binding kinetics.- Select an indicator with faster Ca²⁺ binding kinetics, such as CalciumOrange-5N, for resolving rapid Ca²⁺ signals.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_cal In-Situ Calibration cluster_analysis Data Analysis Load_Indicator Load Fluorescent Indicator (e.g., Fura-2) Load_DM Load this compound with Ca²⁺ Load_Indicator->Load_DM Baseline Record Baseline Fluorescence Load_DM->Baseline Photolysis UV Photolysis of This compound Baseline->Photolysis Record_Transient Record Ca²⁺ Transient Photolysis->Record_Transient Rmin Determine Rmin (Ca²⁺-free + ionophore) Record_Transient->Rmin Rmax Determine Rmax (Saturating Ca²⁺ + ionophore) Rmin->Rmax Calculate_Ca Calculate [Ca²⁺]i Rmax->Calculate_Ca signaling_pathway UV_Light UV Light Flash DM_Nitrophen_Ca This compound-Ca²⁺ (High Affinity) UV_Light->DM_Nitrophen_Ca Photoproducts_Ca Photoproducts + Free Ca²⁺ (Low Affinity) DM_Nitrophen_Ca->Photoproducts_Ca Photolysis Fluorescent_Indicator Fluorescent Indicator (e.g., Fura-2) Photoproducts_Ca->Fluorescent_Indicator Ca²⁺ Binding Cellular_Response Downstream Cellular Response Photoproducts_Ca->Cellular_Response Initiates Fluorescence_Change Change in Fluorescence Fluorescent_Indicator->Fluorescence_Change

References

Technical Support Center: The Impact of Temperature on DM-Nitrophen-Mediated Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DM-Nitrophen for controlled calcium release. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of temperature on your experiments.

Understanding the Impact of Temperature

Temperature is a critical parameter in biological experiments and significantly influences the kinetics of this compound-mediated calcium uncaging. Generally, decreasing the experimental temperature will slow down the rate of calcium release and reduce the overall amplitude of the calcium transient.

Qualitative Effects of Temperature

Lowering the temperature of the preparation has been observed to have the following effects on this compound-mediated calcium release:

  • Increased Delay: The time between the application of the light stimulus and the onset of the calcium-dependent response is prolonged.[1]

  • Reduced Amplitude: The peak concentration of calcium released is lower at colder temperatures.[1]

  • Slower Rate of Rise: The speed at which the calcium concentration increases upon photolysis is diminished.[1]

These effects are consistent with the general principles of chemical kinetics, where lower temperatures reduce the rate of reactions.

Quantitative Data on this compound Properties

While comprehensive studies detailing the temperature-dependent properties of this compound are limited in the available literature, the following tables summarize its known kinetic and photolytic properties at specific temperatures. Researchers should consider these values as a baseline and be aware that they will change with temperature.

Table 1: Calcium and Magnesium Binding Properties of this compound

ParameterValueTemperatureConditions
Ca²⁺ Binding
Kd (pre-photolysis)5 nMNot SpecifiedIn vitro
Kd (post-photolysis)3 mMNot SpecifiedIn vitro
Mg²⁺ Binding
kon6.0 x 10⁴ M⁻¹s⁻¹Not SpecifiedIn vitro, in the presence of Ca²⁺
koff1.5 x 10⁻¹ s⁻¹Not SpecifiedIn vitro, in the presence of Ca²⁺

Note: The dissociation constant (Kd) for calcium is a critical parameter that is likely to be temperature-dependent. However, specific studies quantifying this dependence for this compound were not found in the search results.

Table 2: Photolysis Kinetics of this compound at 25°C

ParameterValueConditions
Decay of Transient Intermediates (in the presence of Ca²⁺) pH 7.2
Rate 180,000 s⁻¹
Rate 211,000 s⁻¹
Decay of Transient Intermediates (in the absence of Ca²⁺) pH 7.2
Rate 159,000 s⁻¹
Rate 23,600 s⁻¹
Rate of Increase in Ca²⁺-Indicator Fluorescence 38,000 s⁻¹pH 7.2

Data from Ellis-Davies et al. (1996).[2]

Experimental Protocols

This section provides a detailed methodology for conducting temperature-controlled this compound-mediated calcium release experiments.

Key Experimental Protocol: Temperature-Controlled Calcium Uncaging in Cell Culture

Objective: To investigate the effect of temperature on a specific cellular process mediated by a rapid, localized increase in intracellular calcium using this compound.

Materials:

  • This compound (caged calcium compound)

  • Fluorescent calcium indicator dye (e.g., Fluo-4, Fura-2)

  • Cell culture medium appropriate for the cell type

  • Intracellular loading buffer

  • Microscope with a temperature-controlled stage and objective heater

  • UV light source for photolysis (e.g., flash lamp, laser)

  • Fluorescence imaging system

Methodology:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy.

    • Grow cells to the desired confluency.

  • Loading of this compound and Calcium Indicator:

    • Prepare a loading solution containing this compound and a fluorescent calcium indicator in a suitable buffer. The final concentrations will need to be optimized for the specific cell type and experimental question.

    • Incubate the cells with the loading solution. The duration and temperature of incubation should be optimized to ensure adequate loading and minimize cytotoxicity.

  • Temperature Control Setup:

    • Mount the coverslip with the loaded cells onto the temperature-controlled microscope stage.

    • Set the desired experimental temperature on the stage controller and objective heater. Allow the system to equilibrate to ensure a stable and uniform temperature across the sample.

  • Photolysis and Imaging:

    • Identify a target cell or region of interest for calcium uncaging.

    • Acquire a baseline fluorescence measurement of the calcium indicator before photolysis.

    • Deliver a brief pulse of UV light to the target area to photolyze the this compound and release calcium. The duration and intensity of the UV pulse should be carefully controlled to achieve the desired calcium concentration.

    • Immediately following the UV flash, acquire a time-series of fluorescence images to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Measure the fluorescence intensity of the calcium indicator in the region of interest over time.

    • Convert the fluorescence intensity values to calcium concentrations using appropriate calibration methods.

    • Analyze the kinetic parameters of the calcium transient, such as the peak amplitude, time to peak, and decay rate.

    • Repeat the experiment at different temperatures to determine the temperature dependence of the calcium release and the downstream cellular response.

Signaling Pathways and Experimental Workflows

This compound-Mediated Calcium Release Pathway

DM_Nitrophen_Pathway cluster_input Stimulus cluster_process Uncaging Process cluster_output Cellular Response UV_Light UV Light Pulse Photolysis Photolysis UV_Light->Photolysis initiates DM_Nitrophen_Ca This compound-Ca²⁺ Complex DM_Nitrophen_Ca->Photolysis DM_Nitrophen_Products Photoproducts (low Ca²⁺ affinity) Photolysis->DM_Nitrophen_Products Ca_Release Ca²⁺ Release Photolysis->Ca_Release Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Release->Intracellular_Ca Cellular_Response Downstream Cellular Response Intracellular_Ca->Cellular_Response triggers

Caption: this compound-mediated calcium release signaling pathway.

Experimental Workflow for Temperature-Controlled Calcium Uncaging

Experimental_Workflow Start Start Cell_Prep Cell Preparation and Plating Start->Cell_Prep Loading Load Cells with this compound and Calcium Indicator Cell_Prep->Loading Temp_Equilibration Equilibrate to Target Temperature on Microscope Stage Loading->Temp_Equilibration ROI_Selection Select Region of Interest (ROI) Temp_Equilibration->ROI_Selection Baseline_Imaging Acquire Baseline Fluorescence ROI_Selection->Baseline_Imaging Photolysis Apply UV Light Pulse to ROI Baseline_Imaging->Photolysis Time_Series_Imaging Acquire Time-Series Fluorescence Images Photolysis->Time_Series_Imaging Data_Analysis Analyze Calcium Transients Time_Series_Imaging->Data_Analysis Repeat Repeat at Different Temperatures Data_Analysis->Repeat Repeat->Temp_Equilibration Yes End End Repeat->End No

Caption: Workflow for temperature-controlled calcium uncaging experiments.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during your experiments.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or weak calcium signal after photolysis 1. Inadequate loading of this compound. 2. Insufficient UV light intensity or duration. 3. Photobleaching of the calcium indicator. 4. Low temperature significantly slowing release.1. Optimize loading concentration, duration, and temperature. 2. Increase UV light power or pulse duration. Ensure the light source is properly aligned and focused. 3. Use a more photostable indicator or reduce excitation light intensity. 4. Increase the temperature or prolong the observation window to capture the delayed and slower release.
High background fluorescence 1. Incomplete washout of extracellular dye. 2. Cell autofluorescence.1. Ensure thorough washing of cells after loading. 2. Measure and subtract the autofluorescence from a control group of unloaded cells.
Inconsistent results between experiments 1. Temperature fluctuations. 2. Variations in cell loading efficiency. 3. Inconsistent UV light delivery.1. Ensure the temperature control system is stable and calibrated. Allow for adequate equilibration time. 2. Standardize the loading protocol and check for variability in cell health. 3. Regularly check the power output of the UV light source.
Cell death or signs of stress 1. Phototoxicity from the UV light. 2. Cytotoxicity of this compound or the indicator dye. 3. Extreme temperatures.1. Use the lowest effective UV light dose. Consider using a two-photon excitation source to reduce phototoxicity. 2. Perform toxicity assays to determine the optimal, non-toxic concentrations. 3. Ensure the experimental temperatures are within the physiological range for the cells being studied.
Frequently Asked Questions (FAQs)

Q1: How does temperature affect the amount of calcium released from this compound?

Q2: What is the optimal temperature for this compound-mediated calcium release?

A2: The optimal temperature depends on the biological process being studied. For mammalian cells, experiments are often conducted at or near physiological temperature (e.g., 35-37°C) to mimic in vivo conditions. However, the specific temperature should be chosen based on the experimental goals and the temperature sensitivity of the cellular process of interest.

Q3: Can I use this compound for experiments at very low temperatures (e.g., near freezing)?

A3: While technically possible, you should expect a significant decrease in the rate and efficiency of calcium release at very low temperatures. The delay to the onset of the response will be much longer, and the peak calcium concentration will be lower. It is crucial to characterize the performance of this compound at your specific low temperature before proceeding with your main experiments.

Q4: Does temperature affect the binding of calcium to this compound before photolysis?

Q5: How can I ensure accurate temperature control during my experiment?

A5: Use a high-quality, calibrated temperature control system for your microscope stage and objective. Allow sufficient time for the sample to equilibrate to the set temperature before starting the experiment. For critical experiments, consider directly measuring the temperature of the sample medium with a micro-thermocouple.

References

Validation & Comparative

A Comparative Analysis of Caged Calcium Compounds: DM-Nitrophen, NP-EGTA, and Nitr-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular signaling and neuroscience, the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]) is paramount to understanding its role as a ubiquitous second messenger. Caged calcium compounds, photolabile chelators that release Ca²⁺ upon illumination, have emerged as indispensable tools for such investigations. This guide provides a detailed comparison of the kinetic properties of three commonly used caged calcium compounds: DM-Nitrophen, NP-EGTA, and nitr-5, supported by experimental data and methodologies to aid researchers in selecting the optimal tool for their specific experimental needs.

Quantitative Comparison of Kinetic Properties

The efficacy of a caged calcium compound is determined by several key kinetic parameters that dictate the change in [Ca²⁺] following photolysis. These include the dissociation constant (Kd) for Ca²⁺ before and after photolysis, which reflects the affinity for calcium, and the quantum yield (Φ), a measure of the efficiency of photorelease.

PropertyThis compoundNP-EGTAnitr-5
Kd for Ca²⁺ (before photolysis) ~5 nM[1][2]~80 nM[1][3]~145 nM[1]
Kd for Ca²⁺ (after photolysis) ~3 mM~1 mM~6.3 µM
Quantum Yield (Φ) ~0.18~0.23Not consistently reported
Affinity for Mg²⁺ High (Kd ≈ 2.5 µM)Negligible (Kd ≈ 9 mM)Low

Key Insights from the Data:

  • This compound exhibits the highest affinity for Ca²⁺ before photolysis, making it an excellent choice for experiments requiring a very low resting [Ca²⁺]. Its photoproducts have a remarkably low affinity for Ca²⁺, ensuring a large and rapid increase in free Ca²⁺ upon illumination. However, its high affinity for magnesium (Mg²⁺) can be a significant drawback in physiological systems where Mg²⁺ concentrations are high.

  • NP-EGTA offers a good balance of properties, with a high pre-photolysis affinity for Ca²⁺ and a substantial decrease in affinity upon uncaging. A key advantage of NP-EGTA is its negligible affinity for Mg²⁺, making it a more suitable choice for experiments in cellular environments.

  • nitr-5 has a lower initial affinity for Ca²⁺ compared to the other two compounds. While its affinity for Ca²⁺ also decreases upon photolysis, the resulting Kd is still in the micromolar range, which might lead to significant Ca²⁺ buffering by the photoproducts, potentially affecting the interpretation of experimental results.

Experimental Protocols

The determination of the kinetic properties of caged calcium compounds relies on precise experimental techniques. Below are detailed methodologies for two key experiments.

Determining Ca²⁺ Binding Kinetics using Flash Photolysis

This protocol outlines the general steps to measure the on- and off-rates of calcium binding to a caged compound.

Materials:

  • Caged calcium compound (this compound, NP-EGTA, or nitr-5)

  • Calcium indicator dye (e.g., Fura-2, Oregon Green BAPTA-5N)

  • Calcium chloride (CaCl₂) standard solution

  • Magnesium chloride (MgCl₂) solution (if investigating Mg²⁺ effects)

  • Buffer solution (e.g., HEPES, MOPS) at physiological pH

  • Flash photolysis setup with a UV laser or flash lamp

  • Fluorometer or a microscope equipped with a sensitive photodetector

Procedure:

  • Sample Preparation: Prepare a solution containing the caged calcium compound, the calcium indicator dye, and a known concentration of CaCl₂ in the buffer. The concentrations should be chosen to ensure that a significant fraction of the caged compound is bound to Ca²⁺.

  • Establish Baseline: Place the sample in the measurement chamber of the fluorometer or on the microscope stage and record the baseline fluorescence of the indicator dye.

  • Photolysis: Deliver a brief, intense pulse of UV light from the laser or flash lamp to the sample. This will trigger the photolysis of the caged compound and the release of Ca²⁺.

  • Data Acquisition: Immediately following the flash, record the change in fluorescence of the indicator dye over time with high temporal resolution. The increase in fluorescence corresponds to the rise in free [Ca²⁺].

  • Kinetic Analysis: The rate of the fluorescence increase reflects the rate of Ca²⁺ release from the caged compound. The subsequent decay of the fluorescence signal, if a Ca²⁺-binding protein or buffer is present, can be used to determine its binding kinetics. The on- and off-rates of the caged compound itself can be determined by modeling the entire fluorescence transient.

Measuring the Quantum Yield of Photolysis

The quantum yield is a measure of the efficiency of a photochemical reaction. This protocol describes a comparative method for its determination.

Materials:

  • Caged calcium compound (the sample)

  • A chemical actinometer with a known quantum yield at the excitation wavelength (the standard, e.g., ferrioxalate)

  • UV-Vis spectrophotometer

  • Light source (e.g., laser or filtered lamp) with a stable output at the desired excitation wavelength

  • Photodetector to measure light intensity

Procedure:

  • Prepare Solutions: Prepare solutions of both the caged compound and the chemical actinometer with identical optical densities at the excitation wavelength.

  • Irradiation of the Standard: Irradiate the actinometer solution with the light source for a specific period.

  • Measure Conversion of the Standard: Measure the change in absorbance of the actinometer solution at a wavelength corresponding to the photoproduct. From this, and the known quantum yield of the actinometer, calculate the photon flux of the light source.

  • Irradiation of the Sample: Irradiate the solution of the caged compound under the identical conditions (light intensity, irradiation time, geometry) as the standard.

  • Measure Conversion of the Sample: Measure the change in absorbance of the caged compound solution at a wavelength where the parent compound and the photoproduct have different extinction coefficients. This allows for the quantification of the number of molecules that have undergone photolysis.

  • Calculate Quantum Yield: The quantum yield of the caged compound is calculated as the ratio of the number of molecules of the caged compound photolyzed to the number of photons absorbed (determined from the actinometer experiment).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide clear visualizations of complex processes.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare solution: - Caged Ca²⁺ - Ca²⁺ Indicator - Buffer prep2 Load into cuvette/chamber prep1->prep2 baseline Record Baseline Fluorescence prep2->baseline photolysis UV Flash (Photolysis) baseline->photolysis acquisition Record Fluorescence Change photolysis->acquisition analysis Kinetic Modeling: - Determine on/off rates - Calculate Kd acquisition->analysis

Caption: Experimental workflow for determining Ca²⁺ binding kinetics.

CalciumSignaling cluster_stimulus Stimulus cluster_release Ca²⁺ Release cluster_response Cellular Response stim External Signal (e.g., Neurotransmitter) receptor Receptor Activation stim->receptor plc PLC Activation receptor->plc ip3 IP₃ Production plc->ip3 ip3r IP₃ Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release from ER ip3r->ca_release cam Calmodulin Activation ca_release->cam kinase Kinase/ Phosphatase Activity cam->kinase response Gene Expression, Contraction, etc. kinase->response

Caption: A simplified intracellular Ca²⁺ signaling pathway.

References

Navigating the Intricacies of Intracellular Calcium Manipulation: A Comparative Guide to DM-Nitrophen in the Presence of Mg2+

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the complex world of cellular signaling, the precise control of intracellular calcium (Ca2+) concentration is paramount. Caged Ca2+ compounds, which release Ca2+ upon photolysis, are indispensable tools in these investigations. Among them, DM-Nitrophen has long been a staple for inducing rapid and substantial increases in intracellular Ca2+. However, its utility is significantly impacted by the physiological presence of magnesium ions (Mg2+), a critical factor that necessitates a careful evaluation of its advantages and disadvantages against other available tools.

This guide provides an objective comparison of this compound with its primary alternative, NP-EGTA, focusing on their performance in the presence of Mg2+. We present key experimental data, detailed methodologies for their application, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in making informed decisions for their experimental designs.

Performance Comparison: this compound vs. NP-EGTA

The choice between this compound and other caged Ca2+ compounds hinges on a trade-off between the speed of Ca2+ release and the chelator's affinity for Mg2+. While this compound boasts a faster release rate, its significant affinity for Mg2+ can complicate experimental outcomes.[1][2] NP-EGTA, on the other hand, exhibits negligible Mg2+ binding but has a slower Ca2+ release profile.[1][2]

Here, we summarize the key quantitative parameters of this compound and NP-EGTA to facilitate a direct comparison:

ParameterThis compoundNP-EGTAReferences
Ca2+ Affinity (Kd) - Before Photolysis 5 nM80 nM[2]
Ca2+ Affinity (Kd) - After Photolysis 3 mM>1 mM
Mg2+ Affinity (Kd) - Before Photolysis 2.5 µM9 mM
Mg2+ Affinity (Kd) - After Photolysis ~3 mMNot significantly affected
Quantum Yield (Φ) 0.18~0.2 - 0.23
Ca2+ Release Rate (k) ~38,000 s⁻¹ to 80,000 s⁻¹Slower, with a significant portion uncaging with a time constant of 10.3 ms

Advantages and Disadvantages in the Presence of Mg2+

This compound

Advantages:

  • Rapid Ca2+ Release: this compound is prized for its very fast rate of Ca2+ release upon photolysis, making it suitable for studying rapid Ca2+-dependent processes such as neurotransmitter release and muscle contraction.

  • High Ca2+ Affinity Before Photolysis: Its high affinity for Ca2+ ensures that it is substantially loaded with Ca2+ even at low resting intracellular concentrations.

  • Large Change in Ca2+ Affinity: The dramatic decrease in Ca2+ affinity after photolysis allows for a large and rapid increase in free Ca2+ concentration.

Disadvantages:

  • Significant Mg2+ Affinity: This is the primary drawback of this compound. In the presence of physiological concentrations of Mg2+ (typically in the millimolar range), a significant fraction of this compound will be bound to Mg2+. Photolysis will therefore release a mixture of Ca2+ and Mg2+, confounding the interpretation of results aimed at studying purely Ca2+-dependent phenomena.

  • Complex Photorelease Kinetics in the Presence of Mg2+: The presence of Mg2+ can alter the kinetics of Ca2+ release from this compound. Studies have shown that Mg2+ can speed up the photorelease of Ca2+ but also slow down the subsequent relaxation to a new steady-state level.

  • Potential for Multiple Photoproducts: Research suggests that the photolysis of free or Mg2+-bound this compound may produce an additional photoproduct with a different Ca2+ affinity than the primary photoproduct from Ca2+-bound this compound, further complicating the Ca2+ dynamics.

NP-EGTA (as an alternative)

Advantages:

  • Negligible Mg2+ Affinity: NP-EGTA's very low affinity for Mg2+ makes it the preferred choice when studying Ca2+-specific processes in a physiological context.

  • High Selectivity for Ca2+: This ensures that the observed effects upon photolysis can be confidently attributed to the increase in Ca2+ concentration.

Disadvantages:

  • Slower Ca2+ Release: A significant portion of NP-EGTA uncages with a much slower time constant compared to this compound, which may not be suitable for studying very fast biological processes.

Experimental Protocols

General Protocol for Flash Photolysis of this compound to Induce Intracellular Ca2+ Transients

This protocol provides a general framework. Specific concentrations and timings will need to be optimized for the particular cell type and biological question.

Materials:

  • This compound (salt or AM ester form)

  • Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or appropriate cell culture medium

  • Flash photolysis setup (e.g., Xenon flash lamp or UV laser)

  • Fluorescence microscopy imaging system

Methodology:

  • Cell Preparation and Loading:

    • Culture cells on coverslips suitable for microscopy.

    • Prepare a loading solution containing this compound AM and a Ca2+ indicator AM ester (e.g., 5-10 µM each) in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes. The optimal loading time and temperature should be determined empirically.

    • Wash the cells with fresh HBS to remove extracellular dye. Allow for a de-esterification period of at least 30 minutes.

  • Imaging and Photolysis:

    • Mount the coverslip onto the microscope stage.

    • Identify a target cell or region of interest.

    • Acquire a baseline fluorescence signal from the Ca2+ indicator.

    • Deliver a brief, high-intensity UV light flash to the target area to induce photolysis of this compound. The duration and intensity of the flash will need to be calibrated to achieve the desired Ca2+ concentration jump.

    • Continuously record the fluorescence of the Ca2+ indicator before, during, and after the flash to monitor the change in intracellular Ca2+ concentration.

  • Data Analysis:

    • Convert the fluorescence intensity changes to Ca2+ concentrations using the appropriate calibration methods for the chosen indicator.

    • Analyze the kinetics and amplitude of the Ca2+ transient in relation to the biological response being studied.

In Vitro Characterization of this compound Photolysis in the Presence of Mg2+

This protocol describes an in vitro experiment to directly observe the effect of Mg2+ on Ca2+ release from this compound.

Materials:

  • This compound

  • CaCl2 and MgCl2 stock solutions

  • Ca2+-sensitive fluorescent indicator (e.g., Oregon Green BAPTA-5N)

  • HEPES buffer

  • Fluorometer or fluorescence microscope with a UV light source

Methodology:

  • Solution Preparation:

    • Prepare a series of solutions in HEPES buffer containing a fixed concentration of this compound and the Ca2+ indicator.

    • Vary the concentrations of CaCl2 and MgCl2 in these solutions to mimic different physiological conditions. Include a control solution with Ca2+ but no Mg2+.

  • Photolysis and Measurement:

    • Place a small volume of the test solution in a cuvette or on a microscope slide.

    • Measure the baseline fluorescence of the Ca2+ indicator.

    • Expose the solution to a controlled pulse of UV light.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Compare the rate and amplitude of the fluorescence increase (indicating Ca2+ release) between the solutions with and without Mg2+.

    • This will provide a direct measure of the impact of Mg2+ on the photolysis of this compound and the subsequent Ca2+ release.

Visualizing the Context: Signaling Pathways and Workflows

To better understand the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical Ca2+ signaling pathway that can be investigated using this tool and a general experimental workflow.

Ca_Signaling_Pathway cluster_stimulus Stimulus cluster_caged_compound Caged Compound cluster_intracellular_calcium Intracellular Ca2+ cluster_downstream_effectors Downstream Effectors UV_Flash UV Flash (Photolysis) DM_Nitrophen_Ca This compound-Ca2+ UV_Flash->DM_Nitrophen_Ca triggers Free_Ca Rapid Increase in [Ca2+]i DM_Nitrophen_Ca->Free_Ca releases Calmodulin Calmodulin (CaM) Free_Ca->Calmodulin PKC Protein Kinase C Free_Ca->PKC Contraction Muscle Contraction Free_Ca->Contraction Neurotransmitter_Release Neurotransmitter Release Free_Ca->Neurotransmitter_Release CaMKII CaM-Kinase II Calmodulin->CaMKII Gene_Expression Gene Expression CaMKII->Gene_Expression PKC->Gene_Expression

A simplified Ca2+ signaling pathway initiated by this compound photolysis.

Experimental_Workflow Start Start Cell_Loading Load Cells with This compound AM & Ca2+ Indicator Start->Cell_Loading Baseline_Measurement Measure Baseline Fluorescence Cell_Loading->Baseline_Measurement Photolysis UV Flash Photolysis Baseline_Measurement->Photolysis Data_Acquisition Record Post-Flash Fluorescence Changes Photolysis->Data_Acquisition Data_Analysis Analyze Ca2+ Transients (Amplitude, Kinetics) Data_Acquisition->Data_Analysis Biological_Correlation Correlate with Biological Response Data_Analysis->Biological_Correlation End End Biological_Correlation->End

A general experimental workflow for using this compound.

Conclusion

This compound remains a powerful tool for investigating cellular processes that are triggered by rapid and significant increases in intracellular Ca2+. Its primary advantage lies in the speed of Ca2+ release, which is crucial for studying fast physiological events. However, its significant affinity for Mg2+ is a major drawback that can lead to confounding results. For experiments where Ca2+ specificity is paramount, alternatives with low Mg2+ affinity, such as NP-EGTA, should be strongly considered, even with their slower release kinetics. Ultimately, the choice of caged Ca2+ compound should be guided by the specific requirements of the biological question, with a thorough understanding of the advantages and disadvantages of each tool. Careful experimental design and control experiments are essential to ensure the accurate interpretation of data obtained using these powerful techniques.

References

Validating Calcium Release from DM-Nitrophen: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies for validating and quantifying calcium (Ca²⁺) release from the caged compound DM-Nitrophen using various fluorescent indicators. It is intended for researchers, scientists, and drug development professionals working in fields that require precise spatiotemporal control of intracellular calcium concentrations. The following sections detail the properties of this compound in relation to other caged compounds, compare the performance of common fluorescent Ca²⁺ indicators, and provide comprehensive experimental protocols.

Understanding Caged Calcium and the Role of this compound

Caged compounds are synthetic molecules that are biologically inert until activated by a brief pulse of light, typically in the UV range. This process, known as photolysis or "uncaging," releases the active molecule. This compound is a photolabile chelator that binds Ca²⁺ with extremely high affinity in its "caged" state.[1] Upon illumination, its chemical structure changes, causing a dramatic decrease in its affinity for Ca²⁺ and resulting in a rapid, localized increase in the free intracellular calcium concentration.[2] This technique is invaluable for studying fast, Ca²⁺-dependent physiological processes like neurotransmission and muscle contraction.[3][4]

To confirm and measure the precise amount and kinetics of the released calcium, fluorescent indicators are essential. These dyes exhibit a change in their fluorescent properties upon binding to free Ca²⁺, allowing for real-time visualization and quantification of the concentration changes triggered by this compound photolysis.[5]

Comparison of Caged Calcium Compounds

While this compound is a highly effective and widely used caged Ca²⁺ compound, several alternatives exist. The choice of compound depends on the specific experimental requirements, such as desired Ca²⁺ affinity, quantum yield (a measure of uncaging efficiency), and potential interference from other ions.

FeatureThis compoundNP-EGTANitr-5
Ca²⁺ Affinity (Kd) - Before Photolysis ~5 nM~80 nM~145 nM
Ca²⁺ Affinity (Kd) - After Photolysis ~3 mM~1 mM~6.3 µM
Quantum Yield (Φ) 0.180.03 - 0.050.04
Key Advantage High Ca²⁺ affinity change; high quantum yield.High selectivity for Ca²⁺ over Magnesium (Mg²⁺).Based on BAPTA, providing good Ca²⁺ selectivity.
Key Drawback High affinity for Mg²⁺, can act as a "caged Mg²⁺".Lower quantum yield compared to this compound.Smaller change in Ca²⁺ affinity upon photolysis.
Typical Excitation UV-A (e.g., 350 nm)UV-A (e.g., 350 nm)UV-A (e.g., 350 nm)
Two-Photon Cross-Section (GM) ~0.013 GM @ 730 nmNo measurable uncaging yieldNot Determined

Performance of Fluorescent Calcium Indicators

The selection of a fluorescent indicator is critical for accurately monitoring the Ca²⁺ transient released from this compound. An ideal indicator should have a suitable Ca²⁺ dissociation constant (Kd) for the expected concentration range, a large increase in fluorescence upon Ca²⁺ binding (dynamic range), and fast binding kinetics to faithfully track rapid changes. Indicators are broadly classified as single-wavelength (e.g., Fluo-4), which increase in brightness, or ratiometric (e.g., Fura-2), which shift their excitation or emission wavelength. Ratiometric dyes are advantageous as they allow for more precise quantification that is less susceptible to variations in dye concentration or cell thickness.

IndicatorTypeKd (in vitro)Excitation (Ex) / Emission (Em) (nm)Fluorescence IncreaseKey Characteristics
Fluo-4 Single Wavelength~335-345 nM494 / 506~100-foldBright; well-excited by 488 nm laser line; widely used.
Fluo-3 Single Wavelength~390 nM506 / 526~100-foldLower resting fluorescence than Fluo-4; susceptible to photobleaching.
Fluo-8 Single WavelengthVaries by type~490 / ~520~200-foldBrighter than Fluo-4; less temperature dependent.
Cal-520 Single Wavelength~320 nM492 / 514~100-foldOptimal for detecting local Ca²⁺ signals; good signal-to-noise ratio.
Calbryte-520 Single Wavelength~1200 nM492 / 514~300-foldLargest fluorescence increase; highly sensitive for high-throughput screening.
Fura-2 Ratiometric~145 nM340/380 (Ex) / 505 (Em)Ratio ChangeGold standard for quantitative Ca²⁺ measurements.
Oregon Green 488 BAPTA-1 Single Wavelength~170 nM494 / 523~14-foldBrighter at resting Ca²⁺ levels than Fluo-dyes, reducing phototoxicity.
Rhod-4 Single Wavelength~700 nM532 / 556Not specifiedRed-emitting indicator of choice for avoiding spectral overlap with green fluorophores.

Signaling Pathways and Experimental Workflow

Intracellular Calcium Signaling

Photolysis of this compound artificially elevates cytosolic Ca²⁺, mimicking the downstream effects of various physiological signaling pathways. A common natural pathway involves the activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR G_Protein G Protein GPCR->G_Protein PLC PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store opens Ca_Cytosol Cytosolic Ca²⁺ (Increase) Ca_Store->Ca_Cytosol release Ligand Ligand Ligand->GPCR G_Protein->PLC activates IP3->IP3R binds Response Cellular Response Ca_Cytosol->Response triggers

Caption: Simplified IP₃-mediated Ca²⁺ release pathway.

Experimental Workflow for Validation

The validation process involves loading cells with both the caged compound and a fluorescent indicator, establishing a baseline fluorescence, triggering photolysis with a light flash, and recording the subsequent change in fluorescence to quantify the Ca²⁺ release.

G A 1. Cell Culture Plate cells on coverslips B 2. Co-loading Incubate cells with This compound & Indicator (e.g., Fluo-4 AM) A->B C 3. De-esterification & Wash Allow dye activation and remove excess compound B->C D 4. Imaging Setup Mount coverslip on microscope C->D E 5. Baseline Recording Measure resting fluorescence (F₀) D->E F 6. Photolysis (Uncaging) Deliver a brief UV light pulse E->F G 7. Post-Flash Recording Measure peak fluorescence (F) F->G H 8. Data Analysis Calculate ΔF/F₀ to quantify Ca²⁺ release G->H

Caption: Workflow for this compound uncaging validation.

Experimental Protocols

The following are generalized protocols for cell loading and calcium imaging. Researchers must optimize parameters such as dye concentration and incubation times for their specific cell type and experimental setup.

Protocol 1: Cell Loading with Fluo-4 AM

This protocol is for loading adherent cells with the single-wavelength indicator Fluo-4 AM.

  • Reagent Preparation :

    • Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in anhydrous DMSO). Store desiccated at -20°C, protected from light.

    • Prepare an assay buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.3.

    • (Optional) Prepare a 20% solution of Pluronic F-127 in DMSO to aid dye solubilization and a 100 mM stock of Probenecid in assay buffer to inhibit dye extrusion from the cells.

  • Cell Preparation :

    • Culture cells on glass-bottom dishes or coverslips to approximately 80-100% confluence.

  • Loading Procedure :

    • Prepare a fresh loading solution. For a final concentration of ~2-5 µM Fluo-4 AM, dilute the stock solution into the assay buffer. If using, add Pluronic F-127 (final concentration ~0.02%) and Probenecid (final concentration ~1-2.5 mM).

    • Remove the cell culture medium and wash the cells once with the assay buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Wash and De-esterification :

    • Remove the loading solution and wash the cells twice with fresh assay buffer to remove extracellular dye.

    • Incubate the cells in assay buffer (containing Probenecid if used) for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active dye inside the cells. The cells are now ready for the uncaging experiment.

Protocol 2: Ratiometric Imaging with Fura-2 AM

This protocol is for loading cells with the ratiometric indicator Fura-2.

  • Reagent Preparation :

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).

    • Prepare the assay buffer (e.g., HBSS with HEPES) as described for Fluo-4.

  • Cell Preparation :

    • Plate cells on coverslips 24-48 hours before the experiment.

  • Loading Procedure :

    • Prepare a fresh loading solution with a final Fura-2 AM concentration of 1-5 µg/mL in the assay buffer.

    • Wash cells twice with the assay buffer at room temperature.

    • Add the loading solution and incubate for 30 minutes at room temperature, protected from light.

  • Wash and De-esterification :

    • Wash the cells twice with the assay buffer, for 5 minutes each time.

    • Incubate in fresh assay buffer for at least 20-30 minutes at room temperature to allow for dye de-esterification.

  • Imaging and Data Acquisition :

    • Mount the coverslip in an imaging chamber on the microscope.

    • Acquire fluorescence emission at ~510 nm, alternating the excitation light between 340 nm (binds Ca²⁺) and 380 nm (Ca²⁺-free).

    • Record a baseline ratio (F340/F380) before photolysis.

    • After the UV flash uncages Ca²⁺ from this compound, continue recording the ratio to measure the change in intracellular calcium concentration. The change in the 340/380 ratio is proportional to the change in [Ca²⁺].

References

A Comparative Guide to Photolabile Calcium Chelators for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Photolabile calcium chelators, or "caged calcium," are indispensable tools for researchers studying the intricate roles of calcium (Ca²⁺) as a second messenger in cellular signaling. These molecules bind Ca²⁺ with high affinity in their inactive state and, upon illumination with a specific wavelength of light, undergo a rapid conformational change that dramatically reduces their affinity, leading to a localized and temporally precise release of Ca²⁺. This guide provides a comparative analysis of common photolabile Ca²⁺ chelators, offering a quantitative comparison, experimental protocols, and visual diagrams to aid researchers in selecting the optimal tool for their experimental needs.

Performance Comparison of Key Photolabile Calcium Chelators

The selection of a caged calcium compound depends on several key parameters, including its affinity for Ca²⁺ before and after photolysis, its quantum yield (a measure of the efficiency of photolysis), and its selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at high concentrations in the cytoplasm. The following table summarizes the quantitative data for some of the most widely used photolabile Ca²⁺ chelators.

ChelatorKd for Ca²⁺ (pre-photolysis)Kd for Ca²⁺ (post-photolysis)Quantum Yield (Φ)Kd for Mg²⁺ (pre-photolysis)Key Features & Considerations
DM-nitrophen ~5 nM[1][2]~3 mM[1][2]~0.18[1]~2.5 µMHigh Ca²⁺ affinity change; significant Mg²⁺ affinity can be a confounding factor.
NP-EGTA ~80 nM~1 mM~0.23~9 mMHigh selectivity for Ca²⁺ over Mg²⁺; widely used for cellular experiments.
Nitr-5 ~145 nM~6.3 µM~0.012Not ReportedLower change in Ca²⁺ affinity compared to others.
Azid-1 ~230 nM~120 µM~1.0~8-9 mMExtremely high photosensitivity; large two-photon cross-section, ideal for localized uncaging.
DMNPE-4 ~48 nM~2 mM~0.09Not ReportedHigher Ca²⁺ affinity than NP-EGTA and a large extinction coefficient.
NDBF-EGTA Not ReportedNot Reported~0.7Not ReportedVery high quantum yield and extinction coefficient, leading to highly efficient photolysis.

Visualizing Calcium Uncaging: Pathways and Workflows

To better understand the application of these chelators, the following diagrams illustrate the fundamental signaling pathway and a typical experimental workflow.

G Light Light Pulse (UV or 2-Photon) CagedCa Photolabile Chelator + Ca²⁺ (High Affinity Complex) Light->CagedCa triggers Photolysis Photolysis CagedCa->Photolysis FreeCa Free Ca²⁺ Photolysis->FreeCa Byproducts Photolysis Byproducts (Low Affinity) Photolysis->Byproducts Signaling Ca²⁺-Dependent Signaling Pathways FreeCa->Signaling activates Response Cellular Response Signaling->Response

Caption: General signaling pathway of calcium uncaging.

G start Start load Load Cell with Chelator (e.g., AM Ester or Patch Pipette) start->load equilibrate Allow for Equilibration and De-esterification (if AM) load->equilibrate image Start Imaging (e.g., with Fluo-4) equilibrate->image photolyze Deliver Focused Light Pulse (UV Laser Flash) image->photolyze release Rapid Release of Ca²⁺ photolyze->release measure Measure Physiological Response (e.g., Fluorescence Change, Electrophysiology) release->measure end End measure->end

Caption: Typical experimental workflow for a calcium uncaging experiment.

Experimental Protocols: A General Methodology

The precise protocol for using a photolabile Ca²⁺ chelator will vary depending on the cell type, the specific chelator, and the experimental question. However, the following provides a generalized methodology based on common practices described in the literature.

Preparation of Solutions
  • Chelator Stock Solution: Prepare a stock solution of the photolabile chelator (e.g., this compound or NP-EGTA) in a suitable solvent, such as DMSO for the AM ester form or an aqueous buffer for the salt form. Protect the solution from light at all times by wrapping vials in aluminum foil.

  • Intracellular Solution (for Patch-Clamp): For experiments using whole-cell patch-clamp, the salt form of the chelator is added to the internal pipette solution. A typical solution may contain (in mM): 135 K-gluconate, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, and the photolabile chelator (e.g., 1-5 mM NP-EGTA).

  • Calcium Concentration: The amount of CaCl₂ to add to the chelator solution to achieve a desired "caged" concentration must be carefully calculated based on the chelator's Kd and concentration. It is common to also include a fluorescent Ca²⁺ indicator (e.g., Fluo-4 or Fura-2) in the solution to monitor the resulting Ca²⁺ changes.

Cell Loading

There are two primary methods for loading cells with photolabile chelators:

  • AM Ester Loading: For loading a population of cells, the cell-permeant acetoxymethyl (AM) ester form of the chelator can be used. Incubate the cells with a solution containing the AM ester (e.g., 5-10 µM NP-EGTA AM) for a specific duration (e.g., 25-30 minutes) at room temperature in the dark. Intracellular esterases will cleave the AM groups, trapping the active chelator inside the cells.

  • Patch Pipette Infusion: For single-cell experiments, particularly those involving electrophysiology, the salt form of the chelator is included in the patch pipette's internal solution. The chelator diffuses into the cell upon achieving the whole-cell configuration. This method allows for a more precise knowledge of the intracellular chelator concentration.

Photolysis (Uncaging)
  • Light Source: Photolysis is typically achieved using a high-intensity UV light source, such as a frequency-doubled ruby laser (347 nm) or a UV laser (351-364 nm), coupled to a microscope. For two-photon uncaging, a Ti:sapphire laser tuned to an appropriate wavelength (e.g., ~730 nm for this compound) is used to achieve highly localized photolysis in a femtoliter volume.

  • Procedure: After cell loading and equilibration, the target cell or subcellular region is identified. A brief, controlled pulse of light (e.g., 500 ms) is delivered to the region of interest to trigger photolysis of the chelator and the release of Ca²⁺.

Data Acquisition
  • Calcium Imaging: The resulting change in intracellular Ca²⁺ concentration is monitored using a co-loaded fluorescent Ca²⁺ indicator. Images are acquired before, during, and after the photolysis event to capture the dynamics of the Ca²⁺ signal.

  • Physiological Measurement: Simultaneously, the physiological response of interest (e.g., changes in membrane current, muscle contraction, or secretion) is recorded. In skinned muscle fiber experiments, for instance, tension is measured following the laser flash.

By carefully selecting the appropriate photolabile chelator and optimizing the experimental parameters, researchers can effectively probe the complex and rapid dynamics of calcium signaling in a wide range of biological processes.

References

cross-validation studies using DM-Nitrophen and other calcium imaging techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular and neurobiological research, the precise measurement and manipulation of intracellular calcium (Ca²⁺) concentrations are paramount to understanding a vast array of physiological processes. This guide provides a comprehensive comparison of DM-Nitrophen, a photolabile calcium cage, with other prevalent calcium imaging techniques, including fluorescent indicators. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their experimental needs.

Quantitative Comparison of Calcium Imaging Probes

The selection of a calcium imaging technique hinges on a variety of factors, including the desired temporal and spatial resolution, the required sensitivity, and the specific experimental constraints. Below is a summary of the key quantitative parameters for this compound and a selection of popular fluorescent calcium indicators.

ParameterThis compoundNP-EGTAFura-2Fluo-4GCaMP6s
Technique Type Caged Compound (Ca²⁺ uncaging)Caged Compound (Ca²⁺ uncaging)Ratiometric Fluorescent IndicatorIntensity-metric Fluorescent IndicatorGenetically Encoded Fluorescent Indicator
Ca²⁺ Affinity (Kd) before Photolysis/Binding 5 nM[1]80 nM[1]~145 nM~345 nM[2]~290 nM
Ca²⁺ Affinity (Kd) after Photolysis/Binding 3 mM[1]1 mM[3]N/AN/AN/A
Quantum Yield (Φ) 0.180.23~0.23-0.49~0.14~0.59
Uncaging Rate ~38,000 s⁻¹Slower, with a significant portion uncaging with a time constant of 10.3 msN/AN/AN/A
Two-Photon Cross-Section (GM) ~0.013 GM at 730 nmNo measurable uncaging yieldN/AN/AVaries with variant
Mg²⁺ Affinity High (Kd ~25 µM)Negligible (Kd ~9 mM)LowLowLow
Temporal Resolution Sub-millisecond (limited by uncaging rate)MillisecondsLimited by camera frame rate and wavelength switchingHigh, suitable for rapid transientsDependent on protein kinetics
Signal-to-Noise Ratio (SNR) N/A (induces a signal)N/A (induces a signal)High (ratiometric)Variable, can be highHigh
Phototoxicity Potential for UV-induced damagePotential for UV-induced damageCan be high with UV excitationLower than UV-excited dyesGenerally low

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of calcium imaging experiments. Below are representative protocols for this compound-mediated calcium uncaging and for imaging with the fluorescent indicator Fura-2.

This compound Calcium Uncaging Protocol

This protocol outlines the general steps for introducing this compound into a cell and inducing calcium release via photolysis.

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable intracellular buffer (e.g., a potassium-based solution) to a final concentration typically in the range of 2-10 mM.

    • Add CaCl₂ to the solution to achieve the desired degree of Ca²⁺ loading. The amount of added Ca²⁺ will depend on the resting intracellular Ca²⁺ concentration and the desired amplitude of the Ca²⁺ transient.

    • Optionally, a fluorescent indicator with a low affinity for Ca²⁺ can be included to monitor the resulting Ca²⁺ transient.

  • Loading of this compound into Cells:

    • For cultured cells or tissue slices, this compound is typically introduced via a patch pipette in the whole-cell configuration.

    • Allow the this compound solution to diffuse from the pipette into the cell for several minutes.

  • Photolysis (Uncaging):

    • Use a flash lamp or a laser coupled to the microscope to deliver a brief pulse of UV light (typically around 350 nm) to the region of interest.

    • The duration and intensity of the light pulse will determine the amount of Ca²⁺ released and should be optimized for the specific experimental goals. Two-photon excitation, typically around 730 nm, can also be used for more localized uncaging.

  • Data Acquisition:

    • Record the physiological response of interest (e.g., changes in membrane current, hormone release) following the photolysis flash.

    • If a fluorescent indicator is used, capture the fluorescence changes using a sensitive camera or a photomultiplier tube.

Fura-2 Calcium Imaging Protocol

This protocol describes the steps for loading cells with the ratiometric calcium indicator Fura-2 and measuring intracellular calcium concentrations.

  • Preparation of Fura-2 AM Loading Solution:

    • Dissolve the cell-permeant acetoxymethyl (AM) ester form of Fura-2 (Fura-2 AM) in anhydrous DMSO to create a stock solution (typically 1-5 mM).

    • For loading, dilute the Fura-2 AM stock solution into a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can aid in the dispersion of the dye.

  • Cell Loading:

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature will vary depending on the cell type.

    • After loading, wash the cells with fresh saline solution to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes, during which the AM ester is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cell.

  • Imaging:

    • Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm.

    • Collect the fluorescence emission at ~510 nm for each excitation wavelength using a fluorescence microscope equipped with a suitable filter set and a sensitive camera.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The F340/F380 ratio is proportional to the intracellular Ca²⁺ concentration and can be calibrated to provide quantitative [Ca²⁺]i measurements.

Visualizing Signaling Pathways and Workflows

To better understand the context and execution of these calcium imaging techniques, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified calcium signaling pathway and a generalized experimental workflow.

CalciumSignalingPathway extracellular Extracellular Space [Ca²⁺] ~1-2 mM cytosol Cytosol [Ca²⁺] ~100 nM extracellular->cytosol influx via er Endoplasmic Reticulum [Ca²⁺] ~100-800 µM cytosol->er uptake via serca SERCA Pump pmca PMCA cytosol->pmca extrusion via downstream Downstream Effectors (e.g., Calmodulin, PKC) cytosol->downstream stimulus Stimulus (e.g., Neurotransmitter, Growth Factor) receptor Receptor stimulus->receptor binds plc PLC receptor->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r ip3r->cytosol releases Ca²⁺ channels Ca²⁺ Channels (e.g., VOCs, SOCs) response Cellular Response (e.g., Gene Expression, Neurotransmission) downstream->response leads to ExperimentalWorkflow cluster_prep Preparation cluster_loading Probe Loading cluster_imaging Imaging & Manipulation cluster_analysis Data Analysis cell_prep Cell/Tissue Preparation probe_prep Probe Preparation (this compound or Fluorescent Dye) loading Loading into Cells (e.g., Patch Pipette, AM Ester Incubation) cell_prep->loading probe_prep->loading microscopy Microscopy Setup (Light Source, Filters, Camera) loading->microscopy if_uncaging Uncaging? microscopy->if_uncaging photolysis Photolysis (UV Flash/Laser) if_uncaging->photolysis Yes acquisition Image Acquisition (Time-lapse Recording) if_uncaging->acquisition No photolysis->acquisition processing Image Processing (Background Subtraction, ROI Selection) acquisition->processing quantification Quantification (Ratio Calculation, ΔF/F₀) processing->quantification interpretation Interpretation & Statistical Analysis quantification->interpretation

References

A Comparative Guide to Caged Calcium Compounds for Rapid Intracellular Calcium Elevation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to induce rapid and substantial increases in intracellular calcium concentration, the choice of a suitable "caged" calcium compound is critical. This guide provides a detailed comparison of DM-Nitrophen and its common alternatives, NP-EGTA and DMNP-EDTA, supported by experimental data and protocols to inform your selection.

The precise temporal and spatial control of intracellular calcium ([Ca²⁺]i) is paramount for studying a vast array of cellular processes, from neurotransmission to muscle contraction. Caged calcium compounds are photolabile chelators that, upon illumination with a specific wavelength of light, undergo a rapid conformational change, leading to a significant decrease in their affinity for Ca²⁺ and its subsequent release. This compound has historically been a popular choice for experiments requiring a swift and large surge in [Ca²⁺]i.

Performance Comparison of Caged Calcium Compounds

The efficacy of a caged calcium compound is determined by several key photophysical and chemical properties. These include its affinity for Ca²⁺ before and after photolysis, its quantum yield (the efficiency of photon absorption in inducing the uncaging reaction), and the rate of calcium release.

PropertyThis compound (DMNP-EDTA)NP-EGTA
Ca²⁺ Affinity (Kd) before photolysis ~5 nM[1][2][3][4][5]~80 nM
Ca²⁺ Affinity (Kd) after photolysis ~3 mM>1 mM
Fold decrease in Ca²⁺ affinity ~600,000-fold~12,500-fold
Mg²⁺ Affinity (Kd) before photolysis ~2.5 µM~9 mM
Quantum Yield (Φ) ~0.18~0.2
Rate of Ca²⁺ Release Fast (τ ≈ 75 µs for 67% release)Slower (τ ≈ 10.3 ms for 65% release)
Excitation Wavelength Near-UV (~350 nm)Near-UV (~350 nm)

Table 1: Comparison of key properties of this compound (DMNP-EDTA) and NP-EGTA. Lower Kd indicates higher affinity. A larger fold decrease in affinity upon photolysis allows for a greater increase in free Ca²⁺. Quantum yield reflects the efficiency of the uncaging process.

This compound, also referred to as DMNP-EDTA, stands out for its remarkably high affinity for Ca²⁺ in its caged form and the dramatic decrease in this affinity after photolysis. This ~600,000-fold change in affinity is a key reason why this compound can induce very large increases in intracellular calcium concentration. Furthermore, its fast release kinetics make it suitable for studying rapid physiological events.

A significant drawback of this compound is its relatively high affinity for magnesium ions (Mg²⁺), which are present at millimolar concentrations in the cytoplasm. This can lead to the sequestration of Mg²⁺ and its subsequent release upon photolysis, potentially confounding experimental results. In contrast, NP-EGTA exhibits a much lower affinity for Mg²⁺, making it a better choice in experimental conditions where maintaining physiological Mg²⁺ levels is crucial. However, the trade-off with NP-EGTA is its slower rate of calcium release compared to this compound.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in utilizing caged calcium compounds, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

G cluster_0 Mechanism of this compound Action DMN_Ca This compound-Ca²⁺ Complex (High Affinity) UV_light UV Light Pulse (~350 nm) Photolysis Photolysis DMN_Ca->Photolysis UV_light->Photolysis triggers DMN_photoproducts Photoproducts (Low Affinity) Photolysis->DMN_photoproducts Ca_ion Free Ca²⁺ Photolysis->Ca_ion releases Cell_response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cell_response initiates

Caption: Mechanism of light-induced calcium release from this compound.

G cluster_1 Experimental Workflow for Calcium Uncaging Load_cell 1. Load Cell with Caged Ca²⁺ & Ca²⁺ Indicator Baseline 2. Measure Baseline Fluorescence Load_cell->Baseline UV_pulse 3. Apply Focused UV Light Pulse Baseline->UV_pulse Measure_response 4. Record Fluorescence Change (Δ[Ca²⁺]i) UV_pulse->Measure_response Analyze 5. Analyze Data Measure_response->Analyze

Caption: A typical experimental workflow for intracellular calcium uncaging.

Experimental Protocols

The following provides a generalized methodology for conducting intracellular calcium uncaging experiments. Specific parameters will need to be optimized for the cell type and experimental question.

1. Preparation of Caged Calcium Solution:

  • Dissolve the chosen caged calcium compound (e.g., this compound, tetrapotassium salt) in a calcium-free intracellular-like solution to the desired final concentration (typically 1-5 mM).

  • Add a precise amount of CaCl₂ to achieve the desired degree of Ca²⁺ loading. The exact amount will depend on the Kd of the caged compound and the desired resting [Ca²⁺].

  • Incorporate a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) into the solution to monitor the changes in [Ca²⁺]i. The concentration of the indicator should be sufficient for a good signal-to-noise ratio but low enough to avoid significant buffering of the released Ca²⁺.

2. Cell Loading:

  • Microinjection or Patch Pipette: For single-cell studies, the caged calcium solution can be introduced directly into the cytoplasm via microinjection or through a patch pipette in the whole-cell configuration. This method allows for precise control over the intracellular concentration of the caged compound.

  • AM Esters: For experiments involving cell populations, the acetoxymethyl (AM) ester form of the caged compound can be used. The AM ester is membrane-permeant and is cleaved by intracellular esterases, trapping the active caged compound within the cell. However, this method offers less control over the final intracellular concentration.

3. Photolysis (Uncaging):

  • Use a light source capable of delivering high-intensity UV light at the appropriate wavelength (typically around 350 nm). This can be a flash lamp or a UV laser coupled to a microscope.

  • The duration and intensity of the light pulse should be carefully controlled to regulate the amount of Ca²⁺ released. A brief, intense flash will lead to a rapid, step-like increase in [Ca²⁺]i.

  • For spatially localized Ca²⁺ release, a focused laser beam can be used to illuminate a specific subcellular region.

4. Measurement of Intracellular Calcium:

  • Excite the fluorescent calcium indicator at its appropriate wavelength(s) and record the emission using a sensitive camera or a photomultiplier tube.

  • The change in fluorescence intensity is then used to calculate the change in intracellular calcium concentration, typically after calibration of the indicator's fluorescence in solutions of known Ca²⁺ concentrations.

Conclusion: Why Choose this compound?

Despite its significant affinity for Mg²⁺, this compound remains a compelling choice for experiments where the primary goal is to achieve a rapid and large increase in intracellular calcium. Its superior properties in terms of pre-photolysis Ca²⁺ affinity and the magnitude of the affinity change upon uncaging are unmatched by NP-EGTA. The fast release kinetics of this compound are also crucial for studying cellular processes that occur on a millisecond timescale.

For experiments where potential interference from Mg²⁺ is a major concern, NP-EGTA presents a viable alternative, albeit with a compromise in the speed and magnitude of the calcium transient. Ultimately, the selection of the appropriate caged calcium compound will depend on the specific requirements of the experiment and the biological question being addressed. Careful consideration of the properties outlined in this guide will enable researchers to make an informed decision and obtain reliable and reproducible data.

References

Uncaging Calcium: A Comparative Guide to DM-Nitrophen for Rapid Ca2+ Release Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the precise spatiotemporal control of intracellular calcium concentration ([Ca2+]) is paramount. Photolabile chelators, or "caged compounds," offer an invaluable tool for achieving this control. This guide provides a detailed comparison of DM-Nitrophen, a widely used caged Ca2+ compound, with its primary alternatives, focusing on their utility in rapid Ca2+-uncaging experiments.

This comparison will delve into the key performance characteristics of these compounds, supported by experimental data and detailed protocols. We will also visualize the underlying mechanisms and experimental workflows to provide a comprehensive understanding for researchers designing their next experiment.

At a Glance: Key Properties of Caged Ca2+ Compounds

The efficacy of a caged Ca2+ compound is determined by several key photochemical and biophysical properties. A summary of these for this compound and its common alternatives is presented below.

PropertyThis compound (DMNP-EDTA)NP-EGTAnitr-5
Ca2+ Affinity (Kd) - Caged 5 nM[1][2][3][4][5]80 nM145 nM
Ca2+ Affinity (Kd) - Uncaged 3 mM>1 mM6.3 µM
Fold Change in Kd ~600,000~12,500~43
Mg2+ Affinity (Kd) - Caged 2.5 µM9 mM-
Quantum Yield (Φ) 0.18~0.20.04
Photolysis Rate (s⁻¹) 1.1 x 10⁴ - 8 x 10⁴Slower, with a significant fraction uncaging at 10.3 ms-
Two-Photon Cross-Section (GM) 0.010.001-

In-Depth Comparison: this compound vs. Alternatives

This compound (DMNP-EDTA) stands out for its remarkably high affinity for Ca2+ in its caged form and the dramatic decrease in affinity upon photolysis, leading to a large and rapid release of Ca2+. Its high quantum yield and fast photolysis rate make it an excellent choice for experiments requiring rapid and substantial increases in intracellular [Ca2+]. However, a significant drawback of this compound is its relatively high affinity for magnesium (Mg2+). In physiological conditions where Mg2+ is present, this can lead to a mixture of Ca2+ and Mg2+ uncaging, potentially confounding experimental results.

NP-EGTA is a popular alternative that addresses the "Mg2+ problem" of this compound due to its high selectivity for Ca2+ over Mg2+. This makes it a more suitable choice for experiments where avoiding Mg2+ release is critical. However, the trade-off for this selectivity is a slower Ca2+ release kinetic. A significant portion of NP-EGTA uncages with a time constant of around 10.3 ms, which may be a limiting factor in studies of very fast Ca2+-triggered processes. Additionally, its lower two-photon cross-section compared to this compound makes it less efficient for two-photon uncaging applications.

Nitr-5 is another caged Ca2+ compound, but it is generally considered less effective for inducing large and rapid Ca2+ transients compared to this compound and NP-EGTA. This is due to its lower Ca2+ affinity in the caged form and a much smaller change in affinity upon photolysis.

Signaling Pathway and Experimental Workflow

To better understand the application of these compounds, the following diagrams illustrate the conceptual signaling pathway of Ca2+ uncaging and a typical experimental workflow.

Ca2+ Uncaging Signaling Pathway cluster_0 Extracellular/Cytoplasm Caged_Ca Caged Ca²⁺ (e.g., this compound-Ca²⁺) Uncaged_Chelator Photolyzed Chelator (Low Ca²⁺ Affinity) Caged_Ca->Uncaged_Chelator Free_Ca Free Ca²⁺ Caged_Ca->Free_Ca Release UV_Light UV Light Pulse UV_Light->Caged_Ca Photolysis Ca_Sensor Ca²⁺ Sensor/Effector (e.g., Calmodulin, Troponin) Free_Ca->Ca_Sensor Binding Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Ca_Sensor->Cellular_Response Activation Ca2+ Uncaging Experimental Workflow Load_Cells 1. Load Cells with Caged Ca²⁺ and Fluorescent Ca²⁺ Indicator Mount_Sample 2. Mount Sample on Microscope Load_Cells->Mount_Sample Identify_ROI 3. Identify Region of Interest (ROI) Mount_Sample->Identify_ROI Baseline_Imaging 4. Acquire Baseline Fluorescence Identify_ROI->Baseline_Imaging Photolysis 5. Deliver Focused UV Light Pulse to ROI Baseline_Imaging->Photolysis Post_Uncaging_Imaging 6. Record Post-Uncaging Fluorescence Changes Photolysis->Post_Uncaging_Imaging Data_Analysis 7. Analyze Ca²⁺ Transients Post_Uncaging_Imaging->Data_Analysis

References

Uncaging Efficacy: A Comparative Guide to One-Photon and Two-Photon Excitation of DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. DM-Nitrophen, a widely used caged compound, offers a robust method for the photolytic release of calcium ions. This guide provides an objective comparison of one-photon and two-photon uncaging techniques for this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for your research needs.

The efficacy of uncaging this compound is fundamentally determined by the method of photoactivation. One-photon absorption (1PA) utilizes a single high-energy photon, typically in the UV range, to cleave the caging group. In contrast, two-photon absorption (2PA) involves the simultaneous absorption of two lower-energy photons, usually in the near-infrared (NIR) spectrum, to achieve the same molecular excitation. This fundamental difference in the excitation process leads to significant variations in performance, particularly concerning spatial resolution, tissue penetration, and phototoxicity.

Quantitative Comparison of Uncaging Efficacy

The following tables summarize the key photophysical and performance parameters of one-photon and two-photon uncaging of this compound, providing a clear basis for comparison.

ParameterOne-Photon Uncaging of this compoundTwo-Photon Uncaging of this compound
Excitation Wavelength (λmax) ~350 nm[1]~720-740 nm[2][3]
Molar Extinction Coefficient (ε) 4,330 M⁻¹cm⁻¹ at 350 nm[1]Not applicable
Quantum Yield (Φ) 0.18[4]Not directly measured; efficacy is characterized by the action cross-section.
Two-Photon Action Cross-Section (δₐ) Not applicable~0.01 GM

Table 1: Photophysical Properties of this compound for One-Photon and Two-Photon Uncaging.

FeatureOne-Photon UncagingTwo-Photon Uncaging
Spatial Resolution Lower, limited by diffraction along the entire light path.Higher, confined to the focal volume (sub-femtoliter).
Tissue Penetration Depth Shallow, due to high scattering and absorption of UV light by biological tissue.Deeper, as NIR light scatters less and is less absorbed by tissue.
Phototoxicity Higher risk of cellular damage from UV radiation.Lower risk of phototoxicity due to the use of lower-energy NIR light and localized excitation.
Equipment Complexity Relatively simpler and less expensive (e.g., flash lamps, mercury arc lamps).More complex and expensive, requiring a femtosecond pulsed laser (e.g., Ti:sapphire laser).

Table 2: Performance Comparison of One-Photon and Two-Photon Uncaging Techniques.

Signaling Pathways and Experimental Workflows

The controlled release of calcium from this compound can initiate a cascade of intracellular signaling events. The following diagrams illustrate the uncaging process and a typical experimental workflow.

UncagingProcess cluster_0 Light Excitation cluster_1 This compound Complex cluster_2 Photolysis cluster_3 Released Products cluster_4 Cellular Response Light Light Uncaging Photolysis Light->Uncaging 1P (UV) or 2P (NIR) DM_Nitrophen_Ca This compound-Ca²⁺ (Inactive) DM_Nitrophen_Ca->Uncaging Ca Ca²⁺ (Active) Uncaging->Ca Byproducts Photolysis Byproducts Uncaging->Byproducts Signaling Downstream Signaling Cascades Ca->Signaling

Caption: Photolytic release of Ca²⁺ from this compound.

ExperimentalWorkflow Start Start Prepare Prepare this compound Solution Start->Prepare Load Load Cells with this compound Prepare->Load Mount Mount Sample on Microscope Load->Mount Irradiate Irradiate with Light Source (1P or 2P) Mount->Irradiate Record Record Cellular Response (e.g., fluorescence, electrophysiology) Irradiate->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Caption: General experimental workflow for uncaging.

Experimental Protocols

One-Photon Uncaging of this compound (In Vitro)

This protocol describes a general procedure for one-photon uncaging of this compound in a cuvette-based system to measure calcium release.

Materials:

  • This compound

  • Calcium chloride (CaCl₂) solution (standardized)

  • Buffer solution (e.g., HEPES or MOPS, pH 7.2)

  • Calcium indicator dye (e.g., Fura-2 or Fluo-4)

  • Spectrofluorometer with a flash lamp or mercury arc lamp light source

  • Quartz cuvette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired buffer.

    • Prepare a solution containing the calcium indicator dye in the same buffer.

    • Create the experimental solution by mixing the this compound stock, calcium indicator stock, and a specific amount of CaCl₂ solution to achieve a known starting Ca²⁺ concentration. The final concentration of this compound is typically in the micromolar to millimolar range.

  • Spectrofluorometer Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the chosen calcium indicator.

    • Configure the light source for flash photolysis. This typically involves a high-intensity, short-duration pulse of UV light (e.g., from a xenon flash lamp).

  • Uncaging and Measurement:

    • Place the cuvette containing the experimental solution into the spectrofluorometer.

    • Record a baseline fluorescence measurement before photolysis.

    • Trigger the light flash to initiate uncaging of this compound.

    • Immediately begin recording the fluorescence signal over time. An increase in fluorescence will correspond to the release of Ca²⁺, which binds to the indicator dye.

  • Data Analysis:

    • Calculate the change in Ca²⁺ concentration based on the fluorescence change, using the known K_d of the calcium indicator.

    • The quantum yield of uncaging can be determined by quantifying the number of released Ca²⁺ ions per absorbed photon.

Two-Photon Uncaging of this compound in Live Cells

This protocol outlines a typical experiment for two-photon uncaging of this compound in cultured cells to study localized calcium signaling.

Materials:

  • This compound, AM ester form (for cell loading)

  • Cultured cells on a glass-bottom dish

  • Cell culture medium

  • Pluronic F-127

  • Two-photon laser scanning microscope equipped with a Ti:sapphire laser

  • Calcium indicator dye (e.g., Fluo-4 AM)

Procedure:

  • Cell Loading:

    • Prepare a loading solution containing this compound AM and Fluo-4 AM in a suitable solvent (e.g., DMSO) with Pluronic F-127 to aid in solubilization.

    • Incubate the cultured cells with the loading solution in cell culture medium for a specified time (e.g., 30-60 minutes) at 37°C. This allows the AM esters to be cleaved by intracellular esterases, trapping the active forms of this compound and the calcium indicator inside the cells.

    • Wash the cells with fresh medium to remove extracellular dye and caged compound.

  • Microscope Setup:

    • Mount the dish with the loaded cells onto the stage of the two-photon microscope.

    • Tune the Ti:sapphire laser to the optimal two-photon excitation wavelength for this compound (around 720-740 nm).

    • Set the imaging parameters (laser power, scan speed, etc.) for observing the calcium indicator fluorescence. A separate, longer wavelength (e.g., >800 nm) can be used for imaging to avoid premature uncaging.

  • Targeted Uncaging and Imaging:

    • Identify a region of interest (ROI) within a cell for targeted uncaging.

    • Position the focused laser beam at the desired subcellular location.

    • Deliver a short pulse or a train of pulses of the 720-740 nm laser to induce two-photon uncaging.

    • Simultaneously or immediately after uncaging, acquire a time-series of fluorescence images of the calcium indicator to monitor the localized increase in intracellular calcium concentration.

  • Data Analysis:

    • Analyze the fluorescence intensity changes within the ROI and surrounding areas to quantify the spatial and temporal dynamics of the calcium signal.

    • The uncaging efficacy can be assessed by the magnitude and kinetics of the calcium transient in response to a given laser power and pulse duration.

Conclusion

The choice between one-photon and two-photon uncaging of this compound is dictated by the specific experimental goals. One-photon excitation offers a simpler and more cost-effective method suitable for applications where broad, bulk activation is sufficient. However, for studies requiring high spatial precision, deep tissue penetration, and minimal phototoxicity, such as in vivo experiments or the investigation of subcellular signaling events, the superior localization and reduced invasiveness of two-photon uncaging make it the indispensable technique. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to harness the full potential of this compound for their scientific inquiries.

References

A Comparative Guide to the Photolytic Efficiency of NDBF-EGTA and DM-Nitrophen for Calcium Uncaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of intracellular calcium levels is paramount for elucidating cellular signaling pathways and developing novel therapeutics. Caged calcium compounds, which release calcium upon photolysis, are indispensable tools in this endeavor. This guide provides a detailed comparison of two commonly used caged calcium compounds: NDBF-EGTA and DM-Nitrophen, focusing on their photolytic efficiency and experimental application.

This comparison guide aims to provide an objective evaluation of NDBF-EGTA and this compound, supported by experimental data to aid researchers in selecting the optimal tool for their specific needs.

Quantitative Comparison of Photophysical Properties

The efficiency of a caged compound is determined by several key photophysical parameters. The quantum yield (Φ) represents the efficiency of the photochemical reaction, while the two-photon action cross-section (δu) is a critical measure for two-photon microscopy applications, indicating the efficiency of uncaging with minimal laser power to reduce potential photodamage[1].

PropertyNDBF-EGTAThis compound
Quantum Yield (Φ) 0.70[2]0.18[3][4]
Extinction Coefficient (ε) at λmax 18,400 M⁻¹cm⁻¹ at 330 nm[2]Not explicitly stated, but photolysis is induced by UV light (~350 nm)
Two-Photon Action Cross-Section (δu) Efficient for two-photon uncagingSufficient for two-photon excitation
Ca²⁺ Affinity (Kd) Before Photolysis 14 nM (at pH 7.5)5 nM (at pH 7.2)
Ca²⁺ Affinity (Kd) After Photolysis ~1 mM (at pH 7.5)Weak affinity
Rate of Ca²⁺ Release 20,000 s⁻¹Upper limit of half-time of release is ~180 µs

Experimental Protocols

The determination of photolytic efficiency involves specific experimental setups. Below are generalized protocols based on methodologies reported in the literature.

Measuring Quantum Yield of Photolysis

The quantum yield of a caged compound is often determined by comparison with a known standard.

  • Sample Preparation: Prepare a solution containing both the caged compound of interest (e.g., NDBF-EGTA) and a reference compound with a known quantum yield (e.g., MNI-glutamate) at concentrations where their chromophores absorb the same amount of light at the excitation wavelength.

  • Photolysis: Irradiate the mixed solution with a light source at a specific wavelength (e.g., 350 ± 5 nm).

  • Analysis: Monitor the time course of photolysis of both compounds using High-Performance Liquid Chromatography (HPLC).

  • Calculation: The quantum yield of the test compound can be calculated based on its rate of photolysis relative to the reference compound.

Measuring Two-Photon Action Cross-Section

The two-photon action cross-section (δu) is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). A common method involves using a standard two-photon microscopy setup.

  • Sample Preparation: Load the caged compound (e.g., NDBF-EGTA) into a suitable environment, such as microcuvettes or directly into living cells.

  • Two-Photon Excitation: Use a mode-locked Titanium:sapphire laser to deliver focused femtosecond pulses at the appropriate wavelength for two-photon excitation (e.g., 710 nm for NDBF-EGTA).

  • Detection of Uncaging: Monitor the release of the caged molecule. For caged calcium, this can be detected by co-loading a fluorescent calcium indicator and measuring the change in fluorescence upon photolysis.

  • Data Analysis: The two-photon action cross-section can be determined by analyzing the relationship between the laser power and the amount of uncaged product.

Signaling Pathway and Experimental Workflow

Both NDBF-EGTA and this compound are utilized to artificially elevate intracellular calcium concentrations, thereby triggering downstream signaling events. This allows for the study of a wide array of calcium-dependent processes, such as neurotransmitter release, muscle contraction, and gene expression.

Signaling_Pathway cluster_photolysis Photolysis cluster_cellular_response Cellular Response Light_Stimulation Light Stimulation (UV or Two-Photon) Caged_Ca Caged Ca²⁺ (NDBF-EGTA or this compound) Light_Stimulation->Caged_Ca Uncaging Free_Ca ↑ Intracellular [Ca²⁺] Caged_Ca->Free_Ca Release of Ca²⁺ Ca_Binding_Proteins Ca²⁺ Binding Proteins (e.g., Calmodulin, Troponin) Free_Ca->Ca_Binding_Proteins Downstream_Effectors Downstream Effectors (e.g., Kinases, Phosphatases) Ca_Binding_Proteins->Downstream_Effectors Physiological_Response Physiological Response (e.g., Neurotransmitter Release, Muscle Contraction) Downstream_Effectors->Physiological_Response

Figure 1. General signaling pathway initiated by photolysis of caged calcium compounds.

The experimental workflow for a typical calcium uncaging experiment involves several key steps, from loading the caged compound to data acquisition and analysis.

Experimental_Workflow Start Start Cell_Preparation Prepare Biological Sample (e.g., Cultured Cells, Brain Slices) Start->Cell_Preparation Loading Load Caged Compound (e.g., Microinjection, Patch Pipette) Cell_Preparation->Loading Imaging_Setup Mount on Microscope (e.g., Two-Photon Microscope) Loading->Imaging_Setup Photolysis Deliver Light Pulse (UV or NIR Laser) Imaging_Setup->Photolysis Data_Acquisition Record Physiological Response (e.g., Electrophysiology, Fluorescence Imaging) Photolysis->Data_Acquisition Analysis Analyze Data Data_Acquisition->Analysis End End Analysis->End

Figure 2. A typical experimental workflow for calcium uncaging experiments.

Concluding Remarks

NDBF-EGTA exhibits a significantly higher quantum yield for photolysis compared to this compound, making it a more efficient caged compound for releasing calcium with UV light. This high efficiency translates to requiring less light intensity to achieve the same level of calcium release, thereby minimizing potential photodamage to the biological sample. For two-photon applications, both compounds are effective, but the nitrodibenzofuran (NDBF) moiety in NDBF-EGTA is specifically highlighted for its high two-photon action cross-section.

The choice between NDBF-EGTA and this compound will ultimately depend on the specific experimental requirements. For applications demanding high photolytic efficiency and for two-photon microscopy, NDBF-EGTA appears to be the superior choice based on available data. However, this compound has a long history of successful application in studying calcium-dependent processes and remains a viable option. Researchers should carefully consider the photophysical properties and the experimental context when selecting the appropriate caged calcium compound for their studies.

References

Safety Operating Guide

Navigating the Disposal of DM-Nitrophen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. DM-Nitrophen, a photolabile calcium chelator, requires careful handling and disposal due to its chemical properties. This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in established protocols for nitrophenol compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). Given the hazardous nature of related nitrophenol compounds, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves, such as nitrile rubber.[1][2]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Hazardous Waste Classification

This compound, as a nitrophenol compound, should be treated as hazardous waste. This classification is due to the potential toxicity and environmental hazards associated with this class of chemicals. Improper disposal, such as pouring it down the drain or discarding it in regular trash, is prohibited and can lead to environmental contamination.

Key Hazard and Disposal Information Summary

ParameterInformationSource
Waste Classification Hazardous Waste
Primary Hazards Potential Toxicity, Skin and Eye Irritation, Environmental Hazard
Disposal Method Incineration in a licensed facility
Container Labeling "HAZARDOUS WASTE", Chemical Name, and Quantity
Drain Disposal Prohibited
Solid Waste Disposal Prohibited

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous waste from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. This includes unused product, reaction byproducts, and contaminated materials like weighing paper, pipette tips, and gloves.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from organic compounds. Halogenated and non-halogenated solvent wastes should also be collected separately.

Step 2: Labeling

  • Clear Identification: The waste container must be clearly and securely labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity of the waste.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Safe Storage Conditions: Keep the container closed except when adding waste. Store it in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.

Step 4: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Follow your institution's specific procedures for hazardous waste pickup.

  • Documentation: Maintain any required documentation related to the generation and disposal of the hazardous waste as per your institutional and local regulations.

Step 5: Decontamination

  • Equipment and Surfaces: Decontaminate any laboratory equipment or surfaces that have come into contact with this compound. An appropriate solvent, such as ethanol or isopropanol, can be used.

  • Collect Cleaning Materials: All materials used for decontamination, such as wipes or absorbents, must also be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Disposal & Decontamination A This compound Waste Generated (Unused chemical, contaminated items) B Segregate into a dedicated, compatible, and sealed container A->B C Label container: 'HAZARDOUS WASTE' 'this compound' Quantity B->C D Store in designated Satellite Accumulation Area (SAA) C->D E Contact EHS for pickup and licensed disposal D->E F Decontaminate surfaces and equipment E->F G Dispose of cleaning materials as hazardous waste F->G

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DM-Nitrophen

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of DM-Nitrophen, a photolabile calcium chelator. By adhering to these protocols, you can ensure the integrity of your experiments and the safety of your laboratory personnel.

Essential Safety and Logistical Information

This compound, a member of the nitrophenol family and a derivative of EDTA, requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety protocols can be established based on data for structurally related compounds such as nitrophenols and chelating agents.

Hazard Identification and Classification:

Based on analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Nitrophenols, as a class, can be toxic and may cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory tract.[2][3][4] High levels of exposure to some nitrophenols can interfere with the blood's ability to carry oxygen.

Storage and Stability:

Proper storage is crucial to maintain the integrity of this compound. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Specific storage temperatures are critical for maintaining the chemical's stability.

Storage ConditionShelf Life
Powder
-20°C3 years
4°C2 years
In solvent
-80°C6 months
-20°C1 month

Data sourced from supplier information.

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protection is essential to minimize exposure and ensure safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsProvides primary protection against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory Coat or GownA flame-retardant and chemical-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.
Respiratory Protection NIOSH-approved RespiratorA respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and CAS number on the label match the order.

  • Ensure the container is tightly sealed.

2. Storage:

  • Store the compound according to the temperature guidelines in the table above.

  • Keep in a designated, clearly labeled area away from incompatible materials such as strong oxidizing agents.

3. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.

  • Use appropriate PPE as detailed in the table above.

  • To prepare a stock solution, carefully weigh the required amount of this compound powder.

  • Slowly add the powder to the desired solvent (e.g., DMSO or water) while stirring to ensure complete dissolution.

  • If using water as the solvent, the solution should be filtered and sterilized before use.

4. Experimental Use:

  • When using this compound in experiments, always wear the appropriate PPE.

  • Work in a well-ventilated area.

  • Avoid generating aerosols.

  • Be mindful of the light-sensitive nature of the compound and protect solutions from unnecessary exposure to light to prevent premature photolysis.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • All materials used for cleanup should be treated as hazardous waste.

6. Disposal Plan:

  • All waste containing this compound, including unused solutions, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Spill & Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (-20°C or -80°C) Inspect->Store DonPPE Wear Full PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Powder FumeHood->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment ProtectLight Protect from Light Experiment->ProtectLight Spill Spill Occurs Experiment->Spill Waste Generate Waste Experiment->Waste Cleanup Follow Spill Protocol Spill->Cleanup CollectWaste Collect in Labeled Container Cleanup->CollectWaste Waste->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.